Product packaging for Fukinone(Cat. No.:CAS No. 19593-06-7)

Fukinone

Cat. No.: B012534
CAS No.: 19593-06-7
M. Wt: 220.35 g/mol
InChI Key: HMLGXKHWABZSIS-YWPYICTPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fukinone, also known as dis. a. 2, belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in burdock, giant butterbur, and green vegetables. This makes this compound a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B012534 Fukinone CAS No. 19593-06-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19593-06-7

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C15H24O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h11-12H,5-9H2,1-4H3/t11-,12+,15+/m0/s1

InChI Key

HMLGXKHWABZSIS-YWPYICTPSA-N

SMILES

CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(CC(=C(C)C)C(=O)C2)C

Canonical SMILES

CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C

Other CAS No.

19593-06-7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Fukinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukinone is a naturally occurring sesquiterpenoid belonging to the eremophilane (B1244597) class of compounds.[1] Isolated from various plant species, notably from the genus Petasites (butterbur) and Ligularia, it has drawn interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed spectroscopic characterization, physical properties, and relevant experimental protocols. Furthermore, it explores the compound's known biological context, particularly its potential role in the modulation of inflammatory pathways.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid with a characteristic eremophilane skeleton. Its chemical structure is defined by a decalin ring system with specific stereochemistry, a propan-2-ylidene group, and a ketone functional group.

IUPAC Name: (4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one[2]

Chemical Formula: C₁₅H₂₄O[3][4]

Molecular Weight: 220.35 g/mol [3]

CAS Number: 19593-06-7[4]

Structure: Chemical structure of this compound

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₅H₂₄O[3][4]
Molecular Weight 220.35 g/mol [3]
Boiling Point 97 °C at 0.8 mmHg[3]
Optical Rotation [α]₂₄ᴰ +67.5° (c=1 in MeOH)[3]
Water Solubility (Predicted) 0.041 g/L[3]
logP (Predicted) 4.0[3]
Hydrogen Bond Acceptor Count 1[4]
Hydrogen Bond Donor Count 0[4]
Rotatable Bond Count 0[4]

Spectroscopic Characterization

The structural elucidation of this compound is based on a combination of spectroscopic techniques. While a complete set of primary spectral data in a single source is scarce, data from related compounds and databases allow for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts are crucial for confirming the carbon skeleton and the relative stereochemistry of this compound. The following table (Table 2) presents the assigned ¹³C NMR data for the closely related compound, dehydrothis compound (B26730), which serves as a strong reference for the expected chemical shifts in this compound.

Table 2: ¹³C NMR (75 MHz, CDCl₃) and ¹H NMR (300 MHz, CDCl₃) Data for Dehydrothis compound

Carbon No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
136.52.38m
234.22.55m
328.11.80m
438.91.85m
541.22.10m
618.81.65m
7125.45.85s
8199.8--
9137.9--
10159.2--
11127.3--
1222.11.85s
1322.32.25s
1421.41.05d (J=7.0 Hz)
1516.20.95s

Data adapted from a study on dehydrothis compound and serves as a reference.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the carbonyl group and various C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1710StrongC=O stretch (ketone)
~1640MediumC=C stretch
~1460MediumC-H bend (methylene)
~1380MediumC-H bend (methyl)

Values are typical for this class of compounds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would be characteristic of the eremophilane skeleton, with initial losses of methyl (CH₃) and isopropyl (C₃H₇) groups being prominent.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zInterpretation
220[M]⁺
205[M - CH₃]⁺
177[M - C₃H₇]⁺
163Further fragmentation
149Further fragmentation

Experimental Protocols

Isolation of this compound from Petasites japonicus

The following is a general protocol for the isolation of sesquiterpenoids from Petasites japonicus, which can be adapted for the specific purification of this compound.

  • Extraction: Dried and powdered rhizomes of Petasites japonicus are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). The extraction is typically repeated multiple times to ensure exhaustive recovery of the secondary metabolites.

  • Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning. A common solvent system is hexane (B92381) and aqueous methanol. The less polar compounds, including this compound, will preferentially partition into the hexane layer.

  • Chromatographic Purification: The hexane fraction is concentrated and subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The following are general procedures for the spectroscopic analysis of a purified compound like this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for protons. The sample is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet.

  • Mass Spectrometry: Mass spectra are obtained on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating the mass spectrum.

Biological Activity and Signaling Pathways

Sesquiterpenoids, the class of compounds to which this compound belongs, are known to possess a wide range of biological activities, including anti-inflammatory properties.[5] Extracts of Petasites japonicus, a primary source of this compound, have been shown to inhibit the production of pro-inflammatory mediators.[1] This anti-inflammatory effect is often linked to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoters of target genes and induces the expression of pro-inflammatory cytokines, chemokines, and enzymes.

While direct evidence for this compound's mechanism of action is still emerging, it is hypothesized that it may exert its anti-inflammatory effects by interfering with the activation of the NF-κB pathway.

Proposed Experimental Workflow for Investigating this compound's Effect on the NF-κB Pathway

The following diagram illustrates a typical workflow to investigate the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.

experimental_workflow Workflow for NF-κB Inhibition Assay cluster_cell_culture Cell Culture cell_culture Culture Macrophages (e.g., RAW 264.7) pretreat Pre-treat cells with this compound cell_culture->pretreat stimulate Stimulate with LPS pretreat->stimulate protein_extraction Protein Extraction stimulate->protein_extraction nuclear_extraction Nuclear/Cytoplasmic Fractionation stimulate->nuclear_extraction western_blot Western Blot for p-IκB, IκB, p-p65 protein_extraction->western_blot nfkb_translocation Assess NF-κB p65 translocation nuclear_extraction->nfkb_translocation

Caption: A generalized workflow for studying the effect of this compound on NF-κB signaling.

Conclusion

This compound is a well-defined sesquiterpenoid with a characteristic eremophilane structure. Its chemical properties have been established through various spectroscopic methods, although a comprehensive dataset from a single source remains to be published. The presence of this compound in medicinal plants known for their anti-inflammatory properties suggests its potential as a bioactive compound. Further research is warranted to fully elucidate its physical properties, refine its isolation protocols, and confirm its specific mechanism of action, particularly its interaction with the NF-κB signaling pathway, which could open avenues for its development as a therapeutic agent.

References

Fukinone: A Technical Guide to its Classification as a Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone is a naturally occurring sesquiterpenoid, a diverse class of C15 isoprenoid compounds.[1] It is prominently found in plants of the Petasites genus, including the well-known butterbur (Petasites japonicus).[2] This technical guide provides a comprehensive overview of this compound, focusing on its classification, physicochemical properties, biosynthetic origins, and the experimental methodologies crucial for its study. The information presented is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Classification and Chemical Identity

This compound is categorized as an eremophilane-type sesquiterpenoid .[3] The eremophilane (B1244597) skeleton is a bicyclic structure derived from the less common rearrangement of the farnesyl pyrophosphate precursor, distinguishing it from other sesquiterpenoid classes.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below, providing essential information for its identification and handling.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄O[4][5]
Molecular Weight 220.35 g/mol [4][5]
IUPAC Name (4aR,5S,8aR)-4a,5-dimethyl-3-(propan-2-ylidene)-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one[4]
CAS Number 19593-06-7[4]
Kovats Retention Index 1756 (non-polar column), 2254 (polar column)[5]

Biosynthesis

The biosynthesis of this compound follows the general pathway for sesquiterpenoids, originating from farnesyl pyrophosphate (FPP). The formation of the characteristic eremophilane skeleton involves a series of enzymatic cyclizations and rearrangements, including a key 1,2-methyl shift. A plausible biosynthetic pathway is depicted below.

Fukinone_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Intermediate1 Germacrene A FPP->Intermediate1 Sesquiterpene Synthase Intermediate2 Eremophilane Cation Intermediate1->Intermediate2 Protonation & Cyclization Intermediate3 Eremophil-9-ene Intermediate2->Intermediate3 1,2-Hydride Shift & Deprotonation This compound This compound Intermediate3->this compound Oxidation

Caption: Plausible biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound, designed to be a practical guide for laboratory work.

Isolation and Purification from Petasites japonicus

The following protocol outlines a general procedure for the extraction and purification of this compound.

1. Extraction:

  • Air-dried and powdered rhizomes of Petasites japonicus (1 kg) are macerated with 95% ethanol (B145695) (5 L) at room temperature for 72 hours.

  • The extract is filtered, and the solvent is removed under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

  • The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L) and ethyl acetate (B1210297) (3 x 1 L).

  • The ethyl acetate fraction, which typically contains this compound, is concentrated in vacuo.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100).

  • Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined.

  • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water gradient) to yield pure this compound.

Structural Elucidation

The definitive structure of this compound is determined through a combination of modern spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra are acquired to identify the proton and carbon environments.

  • 2D NMR experiments, including COSY, HSQC, and HMBC, are essential to establish the connectivity and complete the structural assignment.

¹H and ¹³C NMR Spectral Data Template for this compound (Note: This table serves as a template for recording experimental data as specific tabulated values were not found in the reviewed literature.)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
1
2
3
...
15

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental composition.

Biological Activity Assessment

1. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 murine macrophages are maintained in DMEM supplemented with 10% fetal bovine serum.

  • Procedure: Cells are plated in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Absorbance is measured at 540 nm.

  • Analysis: The concentration of this compound that inhibits NO production by 50% (IC₅₀) is calculated.

2. Cytotoxicity: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media.

  • Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 48 hours.

  • Measurement: MTT reagent is added to each well, and after a 4-hour incubation, the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

  • Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is determined.

Quantitative Data Summary

Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Table 1: Comparative Anti-inflammatory Activity

CompoundBioactivityCell LineIC₅₀ (µM)Reference
PetasitoloneNitric Oxide InhibitionRAW 264.79.61 ± 1.36[6]
This compound Nitric Oxide Inhibition RAW 264.7 Data not available [6]

Table 2: Cytotoxicity Data (This table serves as a template for future experimental findings.)

Cell LineIC₅₀ (µM)

Visualizations

Experimental Workflow for Natural Product Identification

The diagram below illustrates a standard workflow for the isolation and identification of a natural product like this compound.

Experimental_Workflow Start Plant Material Collection and Preparation Extraction Solvent Extraction Start->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Purification Chromatography (Column, HPLC) Fractionation->Purification Pure_Compound Isolation of Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassay Biological Activity Testing Pure_Compound->Bioassay

Caption: A typical experimental workflow for this compound discovery.

Logical Relationship: Structure-Activity Relationship (SAR)

The development of novel therapeutic agents often relies on understanding the relationship between a molecule's structure and its biological activity. The following diagram outlines the logical steps in an SAR study.

SAR_Logic Identify_Lead Identify Lead Compound (e.g., this compound) Modify_Structure Chemical Modification of the Lead Structure Identify_Lead->Modify_Structure Synthesize_Analogs Synthesis of Analogs Modify_Structure->Synthesize_Analogs Test_Activity Biological Testing of Analogs Synthesize_Analogs->Test_Activity Analyze_Results Analyze SAR Data Test_Activity->Analyze_Results Analyze_Results->Modify_Structure Iterative Optimization Optimized_Lead Optimized Lead Compound Analyze_Results->Optimized_Lead

References

Fukinone: A Comprehensive Technical Guide to its Natural Sources in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone, a naturally occurring sesquiterpenoid of the eremophilane (B1244597) type, has garnered significant interest within the scientific community due to its potential biological activities. This technical guide provides an in-depth overview of the known botanical sources of this compound, methodologies for its extraction and analysis, its biosynthetic origins, and potential cellular signaling pathways it may influence. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in several genera within the Asteraceae family. The primary plant sources are the genera Petasites, Ligularia, and Arctium. While the presence of this compound in these plants is well-documented, specific quantitative data on its concentration in different plant parts is not extensively available in the current literature. The following tables summarize the known botanical sources of this compound.

Table 1: this compound Distribution in the Genus Petasites
SpeciesPlant PartThis compound Concentration
Petasites japonicus (Japanese Butterbur)Rhizomes, Leaves, Flower BudsPresence confirmed, quantitative data not readily available.[1][2][3][4]
Petasites hybridus (Butterbur)RhizomesPresence confirmed, quantitative data not readily available.[5][6][7]
Table 2: this compound Distribution in the Genus Ligularia
SpeciesPlant PartThis compound Concentration
Ligularia kanaitzensisRootsPresence confirmed, quantitative data not readily available.[8]
Ligularia vellereaNot specifiedPresence confirmed, quantitative data not readily available.[8]
Ligularia dentataRootsPresence of other sesquiterpenoids confirmed, this compound presence likely.[9][10]
Table 3: this compound Distribution in the Genus Arctium
SpeciesPlant PartThis compound Concentration
Arctium lappa (Burdock)RootPresence confirmed, quantitative data not readily available.[11][12][13][14][15]

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require a systematic approach. The following protocols are generalized from methodologies used for other sesquiterpenoids and can be adapted for this compound.

Extraction of this compound from Plant Material

Objective: To extract this compound and other sesquiterpenoids from dried plant material.

Materials:

  • Dried and powdered plant material (rhizomes, leaves, or roots)

  • Soxhlet apparatus

  • Rotary evaporator

  • Solvents: n-hexane, ethanol, or methanol

  • Filter paper

Procedure:

  • Weigh the dried and powdered plant material.

  • Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with the chosen solvent (e.g., n-hexane or ethanol) to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble.

  • Allow the extraction to proceed for several hours (typically 6-8 hours). The solvent containing the extracted compounds will periodically siphon back into the distillation flask.

  • After extraction, cool the apparatus and carefully dismantle it.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Workflow for this compound Extraction:

G plant Dried Plant Material (e.g., Petasites rhizomes) powder Powdered Plant Material plant->powder Grinding soxhlet Soxhlet Extraction (Solvent: n-hexane or ethanol) powder->soxhlet extract Crude Extract soxhlet->extract concentrate Concentration (Rotary Evaporator) extract->concentrate final_extract Crude this compound Extract concentrate->final_extract

Figure 1. General workflow for the extraction of this compound from plant material.
Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents: n-hexane, ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into the glass column.

  • Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the separation of compounds in the collected fractions using TLC. Spot the fractions on a TLC plate, develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1), and visualize the spots under a UV lamp.

  • Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Quantification of this compound

Objective: To quantify the amount of this compound in the purified fractions or crude extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Purified this compound sample or crude extract

  • GC-MS instrument

  • Helium (carrier gas)

  • Capillary column (e.g., DB-5ms)

  • Standard solution of this compound (if available)

Procedure:

  • Prepare a calibration curve using standard solutions of this compound at different concentrations.

  • Dissolve a known amount of the sample in a suitable solvent (e.g., n-hexane).

  • Inject a small volume of the sample solution into the GC-MS.

  • Set the GC oven temperature program to achieve good separation of the compounds. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • The mass spectrometer will detect and fragment the molecules as they elute from the GC column, providing a mass spectrum for each compound.

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Workflow for this compound Analysis:

G cluster_purification Purification extract Crude or Purified Extract gcms GC-MS Analysis extract->gcms Direct Analysis column Column Chromatography (Silica Gel) extract->column hplc HPLC Analysis (Optional, for purification/quantification) data Data Analysis (Quantification) gcms->data fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc pool Pool Fractions tlc->pool purified Purified this compound pool->purified purified->gcms

Figure 2. Workflow for the isolation, purification, and analysis of this compound.

Biosynthesis of this compound

This compound, as an eremophilane-type sesquiterpenoid, is synthesized in plants through the terpenoid biosynthesis pathway. The biosynthesis originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

The key steps in the biosynthesis of the eremophilane skeleton are:

  • Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

  • Cyclization: FPP is cyclized by a specific sesquiterpene synthase to form the characteristic bicyclic eremophilane skeleton.

  • Post-cyclization Modifications: The eremophilane skeleton is then further modified by enzymes such as cytochrome P450 monooxygenases (CYP450s) to introduce functional groups, leading to the formation of this compound.

General Biosynthetic Pathway of Eremophilane-type Sesquiterpenoids:

G mva Mevalonate Pathway (MVA) ipp Isopentenyl Pyrophosphate (IPP) mva->ipp mep Methylerythritol Phosphate Pathway (MEP) mep->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) mep->dmapp ipp->dmapp Isomerase fpp Farnesyl Pyrophosphate (FPP) ipp->fpp FPP Synthase dmapp->fpp FPP Synthase cyclization Sesquiterpene Synthase fpp->cyclization eremophilane Eremophilane Skeleton cyclization->eremophilane cyp450 Cytochrome P450s (Oxidation) eremophilane->cyp450 This compound This compound cyp450->this compound

Figure 3. Generalized biosynthetic pathway leading to this compound.

Potential Signaling Pathways

While the specific molecular targets of this compound are not fully elucidated, extracts from this compound-containing plants have demonstrated anti-inflammatory properties. These effects are often associated with the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound contributes to these observed biological activities.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may potentially inhibit this pathway, leading to a reduction in inflammation.

Potential Inhibition of the NF-κB Signaling Pathway by this compound:

G cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription This compound This compound This compound->ikk Inhibition?

Figure 4. Hypothetical inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The MAPK signaling cascade is another key pathway involved in cellular responses to a variety of external stimuli, including stress and inflammation. The pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. The three main MAPK pathways are the ERK, JNK, and p38 pathways. This compound may exert its effects by modulating one or more of these MAPK pathways.

Potential Modulation of the MAPK Signaling Pathway by this compound:

G stimuli Stress/Inflammatory Stimuli mapkkk MAPKKK (e.g., MEKK) stimuli->mapkkk mapkk MAPKK (e.g., MKK) mapkkk->mapkk Phosphorylation mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk Phosphorylation transcription_factors Transcription Factors mapk->transcription_factors Phosphorylation response Cellular Response (Inflammation, Apoptosis, etc.) transcription_factors->response This compound This compound This compound->mapkkk Modulation?

Figure 5. Hypothetical modulation of the MAPK pathway by this compound.

Conclusion

This compound is a promising natural sesquiterpenoid found in several species of the Asteraceae family. This guide has provided a comprehensive overview of its natural sources, methods for its study, its biosynthetic origins, and potential mechanisms of action. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to confirm its specific molecular targets and therapeutic potential. The information presented herein aims to facilitate and inspire future investigations into this intriguing natural product.

References

Fukinone discovery and history in natural products research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fukinone: Discovery, History, and Research

Introduction

This compound is a naturally occurring sesquiterpene ketone belonging to the eremophilane (B1244597) subgroup. It is a significant constituent of several plant species, most notably the flower stalks of butterbur (Petasites japonicus Maxim.), a plant that has been used in traditional medicine.[1][2] The discovery and subsequent study of this compound have paved the way for a deeper understanding of eremophilane sesquiterpenoids, a large class of natural products with diverse and interesting biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, biosynthesis, and pharmacological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Structure Elucidation

This compound was first isolated from the essential oil of Petasites japonicus Maxim.[1] Its structure and absolute configuration were established through a combination of spectroscopic methods and chemical correlation. A key step in its structural elucidation was the interconversion from isopetasol (B1655961) to dihydrofukinones, which confirmed the stereochemistry of the molecule.[1] The structural work laid the foundation for identifying numerous other related sesquiterpenes from the same plant, such as fukinolide, dihydrofukinolide, and fukinanolide, whose structures were correlated with the known this compound.[2]

Physicochemical and Spectroscopic Data

The structural characterization of this compound is underpinned by its unique physicochemical properties and spectroscopic data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₄O[3][4]
Molecular Weight 220.3505 g/mol [3][4]
IUPAC Name (4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one[5]
CAS Number 19593-06-7[5]
Appearance Yellow oil[6]

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeKey Signals / FeaturesReference
¹H NMR (in CDCl₃) Signals for two methyl groups on a double bond.[6]
¹³C NMR (in CDCl₃) Data consistent with the bicyclic eremophilane skeleton.[6]
FT-IR Characteristic strong absorption for a carbonyl (C=O) group.[6][7]
Mass Spectrometry (EI-MS) Molecular ion peak consistent with the chemical formula.[6][8]
Kovats Retention Index Standard polar: 2254; Semi-standard non-polar: 1756[5]

Chemical Synthesis

The unique bicyclic structure of this compound has made it an attractive target for total synthesis. Several synthetic routes have been developed since its discovery.

Marshall & Cohen Synthesis (1970)

One of the early total syntheses of (±)-fukinone was reported by J. A. Marshall and G. M. Cohen. This synthesis provided a stereoselective route to the racemic form of the natural product.[9][10]

Diels-Alder/Aldol (B89426) Approach

A more recent and efficient approach features a highly diastereoselective Diels-Alder reaction followed by an aldol sequence. This strategy allows for the stereocontrolled synthesis of the eremophilane skeleton, leading to (±)-petasitolone and (±)-fukinone in a concise manner.[8]

Total_Synthesis_Workflow cluster_Conversion Conversion to this compound DA_Reactants Diene + Dienophile DA_Product Diels-Alder Adduct DA_Reactants->DA_Product [4+2] Cycloaddition Aldol Intramolecular Aldol Condensation DA_Product->Aldol Common_Intermediate Common Intermediate (5) Aldol->Common_Intermediate Intermediate_Mod Functional Group Manipulation Common_Intermediate->Intermediate_Mod This compound (±)-Fukinone (2) Intermediate_Mod->this compound

Caption: A generalized workflow for the total synthesis of (±)-fukinone via a Diels-Alder/aldol strategy.

Biosynthesis

In nature, this compound serves as a key intermediate in the biosynthesis of other eremophilane sesquiterpenoids. It is derived from the cyclization of farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes. Plausible biosynthetic pathways show this compound being modified through various enzymatic reactions, such as oxidations and rearrangements, to produce a diverse array of related compounds, including subspicatins A and C found in Ligularia species.[11]

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Eremophilane_Cation Eremophilane Cation FPP->Eremophilane_Cation Cyclization This compound This compound Eremophilane_Cation->this compound Deprotonation/ Oxidation Oxidation1 Oxidation / Rearrangement This compound->Oxidation1 Oxidation2 Further Oxidation This compound->Oxidation2 Subspicatin_A Subspicatin A Oxidation1->Subspicatin_A Subspicatin_C Subspicatin C Oxidation2->Subspicatin_C

Caption: Plausible biosynthetic pathway from FPP to this compound and its derivatives like subspicatins.

Pharmacological Activities

This compound, and the extracts of plants containing it, have been investigated for a range of biological activities. The primary activities are centered around anti-inflammatory and anti-allergic effects.

Anti-Allergic and Anti-Inflammatory Effects

Extracts of P. japonicus containing this compound have been shown to inhibit the degranulation of mast cells, a key event in allergic reactions.[12][13] Studies have demonstrated that certain compounds from the plant can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-4, and inhibit the transcription factor NF-κB.[13] This suggests a potential mechanism for the traditional use of butterbur in treating inflammatory conditions like asthma and allergic rhinitis.[13][14]

Signaling_Pathway cluster_cell Antigen Antigen IgE IgE FcεRI FcεRI Receptor IgE->FcεRI binds Signaling Intracellular Signaling Cascade (e.g., NF-κB pathway) FcεRI->Signaling activates Mast_Cell Mast Cell This compound This compound This compound->Signaling inhibits Degranulation Degranulation (Release of Histamine, Cytokines) Signaling->Degranulation leads to Inflammation Allergic Inflammation Degranulation->Inflammation

Caption: this compound's inhibitory effect on the IgE-mediated mast cell degranulation pathway.

Experimental Protocols

Isolation of this compound from Petasites japonicus

The following is a generalized protocol based on methods described in the literature.[6][15]

  • Extraction : Dried and powdered leaves or flower stalks of P. japonicus (100g) are extracted with methanol (B129727) or a hexane-ethyl acetate (B1210297) mixture at room temperature for 3 days.

  • Concentration : The solvent is evaporated under reduced pressure to yield a crude residue.

  • Chromatography :

    • The crude extract is subjected to silica (B1680970) gel column chromatography (e.g., Merck 230-400 mesh).

    • The column is eluted with a gradient of increasing polarity, typically starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate (e.g., 97:3, 95:5, 90:10).

  • Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those showing a single spot corresponding to this compound are combined.

  • Final Purification : The combined fractions are concentrated to yield this compound as a yellow oil. Purity is confirmed by gas chromatography (GC) and spectroscopic methods.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker 300-600 MHz) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard.[6][16]

  • Fourier-Transform Infrared (FT-IR) : The IR spectrum is recorded on an FT-IR spectrometer. For oily samples like this compound, a thin film can be prepared between NaCl or KBr plates. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[6][7]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Electron Impact (EI) to confirm the molecular weight and elemental composition.[8][16]

Conclusion

This compound stands as a classic example of a natural product that has been thoroughly investigated from its initial discovery and isolation to its total synthesis and biological evaluation. As a key member of the eremophilane sesquiterpenoids, it continues to be a subject of interest in natural products chemistry and pharmacology. The data and protocols summarized in this guide offer a valuable resource for scientists working on the characterization of natural products and the development of new therapeutic agents based on these scaffolds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone, a representative of the eremophilane (B1244597) class of sesquiterpenoids, is a natural product of significant interest due to its presence in various medicinal plants, most notably Petasites species, and its potential biological activities. Eremophilane sesquiterpenoids are characterized by a 1,10-seco-eudesmane skeleton, which is formed through a complex series of enzymatic reactions. This technical guide provides an in-depth overview of the current understanding of the biosynthesis of this compound and related eremophilane sesquiterpenoids, detailing the proposed enzymatic steps, key enzymes, and experimental methodologies for their study. While the complete biosynthetic pathway of this compound is yet to be fully elucidated, this guide presents a putative pathway based on well-characterized analogous systems.

Core Biosynthetic Pathway

The biosynthesis of this compound, like all sesquiterpenoids, originates from the universal C15 precursor, farnesyl pyrophosphate (FPP), derived from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The formation of the characteristic eremophilane skeleton is a pivotal step, followed by a series of oxidative modifications.

Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and rate-limiting step in eremophilane biosynthesis is the cyclization of the linear FPP molecule into a bicyclic hydrocarbon scaffold. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs) or cyclases. While the specific eremophilane synthase for this compound biosynthesis has not yet been definitively identified, its mechanism is thought to be highly analogous to that of aristolochene (B1197444) synthase, an enzyme that produces the related sesquiterpene aristolochene.[1]

The proposed mechanism involves the following key steps:

  • Ionization of FPP: The reaction is initiated by the metal-dependent ionization of FPP, leading to the formation of a farnesyl cation and a pyrophosphate anion.

  • Formation of a Germacrene A intermediate: The farnesyl cation undergoes a 1,10-cyclization to form a germacrene A cation, which is then deprotonated to the neutral intermediate, germacrene A.

  • Protonation and Second Cyclization: A stereospecific protonation of germacrene A initiates a second cyclization, forming a eudesmane (B1671778) cation.

  • Hydride and Methyl Shifts: A series of 1,2-hydride and methyl shifts within the eudesmane cation leads to the characteristic eremophilane carbocation.

  • Deprotonation: The final step is the deprotonation of the eremophilane carbocation to yield the stable bicyclic eremophilene (B157757) hydrocarbon.

Oxidative Modifications by Cytochrome P450 Monooxygenases (P450s)

Following the formation of the eremophilane hydrocarbon skeleton, a series of oxidative modifications are required to produce this compound and its derivatives. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), a large family of heme-containing enzymes that play a crucial role in the diversification of secondary metabolites.[2][3]

The specific P450s involved in this compound biosynthesis have not been characterized. However, based on the structure of this compound, the proposed oxidative steps include:

  • Hydroxylation: A specific P450 enzyme likely hydroxylates the eremophilene backbone at a specific carbon position.

  • Oxidation to a Ketone: The introduced hydroxyl group is then further oxidized by a P450 or a dehydrogenase to form the ketone functionality characteristic of this compound.

Further Diversification of Eremophilane Sesquiterpenoids

This compound can serve as a key intermediate for the biosynthesis of a wide array of other eremophilane sesquiterpenoids. These transformations often involve further oxidations, reductions, and conjugations catalyzed by various enzymes, including additional P450s, reductases, and transferases. A plausible biosynthetic pathway from this compound to subspicatins A and C has been proposed, highlighting the role of this compound as a central precursor.[4]

Signaling Pathways and Regulation

The biosynthesis of sesquiterpenoids in plants, particularly in the Asteraceae family, is often induced by various biotic and abiotic stresses.[5][6][7][8][9] The signaling pathways regulating the expression of sesquiterpene synthase and cytochrome P450 genes are complex and involve plant hormones, most notably jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA).[10][11][12][13][14]

The proposed regulatory cascade is as follows:

  • Stress Perception: The plant perceives an external stimulus, such as herbivory or pathogen attack.

  • Jasmonate Signaling: This perception triggers the biosynthesis and accumulation of jasmonates.

  • Activation of Transcription Factors: Jasmonates bind to receptor complexes, leading to the degradation of JAZ repressor proteins and the activation of downstream transcription factors, such as MYC2.

  • Gene Expression: These activated transcription factors then bind to the promoter regions of biosynthetic genes, including the eremophilane synthase and specific P450s, upregulating their transcription and leading to the production of this compound and related compounds.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the this compound biosynthetic pathway are not yet available in the literature. However, data from the well-studied aristolochene synthase can serve as a valuable proxy for understanding the catalytic efficiency of the initial cyclization step.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Product(s)OrganismReference
Aristolochene SynthaseFPP0.5 - 1.50.05 - 0.13.3 x 10⁴ - 2.0 x 10⁵AristolochenePenicillium roqueforti[15]
Hypothetical Eremophilane SynthaseFPP---EremophilenePetasites spp.-
Hypothetical Eremophilene Hydroxylase (P450)Eremophilene---Hydroxy-eremophilenePetasites spp.-

Note: The kinetic parameters for Aristolochene Synthase are provided as a reference. The values for the hypothetical enzymes in the this compound pathway are yet to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of a Candidate Sesquiterpene Synthase
  • Gene Identification and Cloning: Identify candidate sesquiterpene synthase genes from a this compound-producing organism (e.g., Petasites hybridus) through transcriptome analysis and sequence homology to known sesquiterpene synthases. Amplify the full-length coding sequence via PCR and clone it into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • For E. coli, grow the cells at 37°C to an OD_600 of 0.6-0.8, then induce protein expression with IPTG (0.1-1.0 mM) and continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

    • For yeast, grow the cells in appropriate selection media and induce expression with galactose.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Purify the His-tagged protein from the soluble fraction using a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Protein Characterization: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a Bradford or BCA assay.

Protocol 2: In Vitro Enzyme Assay for Sesquiterpene Synthase Activity
  • Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂), purified sesquiterpene synthase (1-5 µg), and the substrate FPP (10-50 µM).

  • Incubation: Overlay the aqueous reaction mixture with an organic solvent (e.g., n-hexane or methylcyclohexane) to trap the volatile terpene products. Incubate the reaction at 30°C for 1-4 hours.

  • Product Extraction: Vortex the reaction mixture to extract the sesquiterpene products into the organic layer.

  • GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products.[16][17][18][19] Use authentic standards for product identification where possible.

Protocol 3: Microsomal P450 Enzyme Assay
  • Microsome Preparation: Isolate microsomes from the this compound-producing organism or from a heterologous expression system (e.g., yeast or insect cells) expressing the candidate P450.

  • Reaction Setup: In a microcentrifuge tube, combine microsomal protein (50-100 µg), the sesquiterpene substrate (e.g., eremophilene), and a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.4).[20][21][22][23]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation and Termination: Incubate the reaction at 37°C for 30-60 minutes. Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate).

  • Product Extraction and Analysis: Extract the products with an appropriate organic solvent. Analyze the extract by LC-MS or GC-MS to identify and quantify the hydroxylated products.

Mandatory Visualizations

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Eremophilene Eremophilene FPP->Eremophilene Eremophilane Synthase (Hypothetical) HydroxyEremophilene Hydroxy-eremophilene Eremophilene->HydroxyEremophilene P450 Hydroxylase (Hypothetical) This compound This compound HydroxyEremophilene->this compound P450 Oxidase / Dehydrogenase (Hypothetical) Derivatives Related Eremophilane Sesquiterpenoids This compound->Derivatives Further Modifications (P450s, etc.)

Caption: Proposed biosynthetic pathway of this compound and related eremophilane sesquiterpenoids.

Experimental Workflow for Enzyme Characterization cluster_insilico In Silico Analysis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation GeneID Gene Identification (Transcriptome/Homology) Cloning Cloning & Heterologous Expression GeneID->Cloning Knockout Gene Knockout/ Silencing GeneID->Knockout Purification Protein Purification Cloning->Purification Assay Enzyme Assay Purification->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis MetaboliteProfiling Metabolite Profiling Knockout->MetaboliteProfiling Regulatory Signaling Pathway Stress Biotic/Abiotic Stress JA Jasmonate Biosynthesis Stress->JA JAZ JAZ Repressors JA->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses BiosyntheticGenes Biosynthetic Gene Promoters (STS, P450s) MYC2->BiosyntheticGenes activates transcription of FukinoneProduction This compound Production BiosyntheticGenes->FukinoneProduction

References

Fukinone in Petasites japonicus and Ligularia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and potential biological significance of fukinone, a naturally occurring sesquiterpenoid, in Petasites japonicus (commonly known as butterbur) and various species of the Ligularia genus. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Botanical Sources

This compound is a sesquiterpenoid with an eremophilane (B1244597) skeleton, which is characteristic of many compounds found in the Asteraceae family. It is a key component of the essential oils of several medicinal plants and is often found alongside other related sesquiterpenoids such as petasin, isopetasin (B1239024), and furanopetasin. The primary botanical sources of this compound and its derivatives discussed in this guide are Petasites japonicus and various Ligularia species, both of which have a history of use in traditional medicine.

Occurrence and Quantitative Data of this compound and Related Sesquiterpenoids

The concentration of this compound and its related compounds can vary significantly depending on the plant species, the specific organ (rhizome, leaves, flower buds), geographical location, and harvesting time. While specific quantitative data for this compound is limited in readily available literature, data for the closely related and often more abundant petasins provide valuable insights into the general distribution of these eremophilane-type sesquiterpenoids.

Table 1: Quantitative Data of Petasin and Isopetasin in Petasites hybridus

Plant PartCompoundConcentration (% of Essential Oil)Reference
RhizomesIsopetasin3.9%[1]

Note: This table highlights the presence of isopetasin in the rhizomes of a related species, Petasites hybridus. The concentration of sesquiterpenes is often higher in rhizomes compared to leaves[1].

Table 2: Mention of this compound in Petasites japonicus and Ligularia Species

SpeciesPlant PartFindingReference
Petasites japonicusAerial partsFukinones identified as inhibitors of allergic reactions in an aqueous ethanol (B145695) extract.[2]
Ligularia kanaitzensisNot specifiedThis compound reported to be present.[3]
Ligularia vellereaNot specifiedThis compound reported to be present.[3]

Note: While these studies confirm the presence of this compound, they do not provide specific quantitative data in a comparative format.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound and related sesquiterpenoids from Petasites japonicus and Ligularia species, based on established analytical techniques.

Extraction of this compound and other Sesquiterpenoids

Objective: To extract sesquiterpenoids, including this compound, from plant material.

Materials:

  • Dried and powdered plant material (rhizomes, leaves, or flowers)

  • Soxhlet apparatus or round-bottom flask with reflux condenser

  • Extraction solvent (e.g., ethanol, methanol, hexane (B92381), or ethyl acetate)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Sample Preparation: Air-dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., ethanol or hexane) for several hours (e.g., 6-8 hours). This method allows for continuous extraction with fresh solvent.

    • Maceration/Reflux: Alternatively, suspend the powdered plant material in the chosen solvent in a round-bottom flask and heat under reflux for a defined period (e.g., 2-4 hours). This can be repeated multiple times for exhaustive extraction.

  • Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Sesquiterpenoids like this compound are typically found in the less polar fractions (e.g., hexane or ethyl acetate).

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis A Fresh Plant Material (Rhizomes, Leaves, Flowers) B Drying (Air or Low Temp Oven) A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., Soxhlet or Reflux with Ethanol/Hexane) C->D E Filtration D->E F Concentration (Rotary Evaporation) E->F G Crude Extract F->G H Optional: Liquid-Liquid Fractionation G->H I Column Chromatography (Silica Gel) G->I H->I J This compound-Enriched Fraction I->J K GC-MS or HPLC-DAD Analysis J->K

Caption: Experimental workflow for the extraction and analysis of this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound and other volatile sesquiterpenoids.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for sesquiterpenoid analysis (e.g., HP-5MS, DB-5)

GC-MS Conditions (Example):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 180 °C at 5 °C/min

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-500

Quantification:

  • Standard Preparation: Prepare a series of standard solutions of pure this compound at known concentrations.

  • Calibration Curve: Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extract.

  • Identification: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Objective: To quantify this compound and other less volatile sesquiterpenoids.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

HPLC-DAD Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of acid, e.g., 0.1% formic acid).

    • Example Gradient: Start with 50% acetonitrile, increase to 90% over 30 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (to be determined by UV spectrum of a standard).

Quantification: The quantification procedure is analogous to the GC-MS method, involving the preparation of standards, generation of a calibration curve, and analysis of the sample extract.

Signaling Pathways and Biological Activity

Sesquiterpenoids from the Asteraceae family are well-known for their anti-inflammatory properties. While direct studies on the signaling pathways of this compound are limited, the mechanisms of action of structurally related sesquiterpene lactones provide a strong indication of its potential biological activities.

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of genes involved in the inflammatory response, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines.

Many sesquiterpene lactones are known to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory effects. This inhibition can occur at various steps, including the prevention of IκB degradation or the direct inhibition of NF-κB binding to DNA.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Inflammatory Stimuli (e.g., LPS, Cytokines) B IKK Activation A->B C IκB Phosphorylation & Degradation B->C D NF-κB C->D releases E IκB F NF-κB Translocation to Nucleus D->F G Gene Transcription F->G H Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) G->H I This compound / Sesquiterpenes I->B Inhibition I->F Inhibition

Caption: Putative anti-inflammatory action of this compound via the NF-κB signaling pathway.

Conclusion

This compound is a significant sesquiterpenoid constituent of Petasites japonicus and Ligularia species with potential therapeutic applications, particularly in the context of inflammation. This guide provides a framework for the extraction, identification, and quantification of this compound, as well as an overview of its likely mechanism of action. Further research is warranted to establish a comprehensive quantitative profile of this compound across a wider range of species and plant parts and to elucidate its specific interactions with cellular signaling pathways. This will be crucial for the standardization of herbal extracts and the development of novel therapeutic agents.

References

Physical and chemical properties of Fukinone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As a constituent of various plants, notably from the Petasites genus, this bicyclic eremophilane (B1244597) exhibits a range of biological activities, including anti-inflammatory effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its mechanism of action in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is characterized by the molecular formula C15H24O and a molecular weight of approximately 220.35 g/mol .[1][2] Its chemical structure and key identifiers are provided below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C15H24O[1][2]
Molecular Weight 220.35 g/mol [1][2]
CAS Number 19593-06-7[3]
IUPAC Name (4aR,5S,8aR)-4a,5-dimethyl-3-(propan-2-ylidene)-4,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one[3]
Appearance Not explicitly stated in searched results
Melting Point Not explicitly stated in searched results
Boiling Point Not explicitly stated in searched results
Optical Rotation [α]D +67.5° (c=1 in MeOH)[4]
Solubility Predicted water solubility: 0.041 g/L. Experimental data for other solvents not found.[4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals for its unique structure. Notably, it exhibits two singlets at 1.78 ppm and 1.90 ppm, which are attributed to the two methyl groups attached to the double bond.[5]

  • ¹³C NMR: Detailed experimental ¹³C NMR data with specific chemical shifts for all 15 carbon atoms were not explicitly found in the search results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups. Key absorptions include:

  • C=O stretch: A strong band is observed in the region of 1685 cm⁻¹, which is characteristic of a conjugated ketone.[5]

  • C=C stretch: An absorption band around 1625 cm⁻¹ is attributed to the carbon-carbon double bond.[5]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is essential for its structural elucidation. While a detailed fragmentation analysis was not available in the search results, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 220).

Experimental Protocols

Isolation of this compound from Petasites japonicus

The following is a general procedure for the isolation of compounds from Petasites japonicus, which can be adapted for the specific isolation of this compound.

Workflow for the Isolation of this compound

Isolation_Workflow start Fresh Rhizomes of Petasites japonicus wash_dry Wash, Dry, and Grind start->wash_dry extraction Extraction with Organic Solvent (e.g., Ethanol (B145695) or Methanol) wash_dry->extraction concentration Concentration of the Extract extraction->concentration fractionation Fractionation using Column Chromatography concentration->fractionation purification Further Purification (e.g., HPLC) fractionation->purification This compound Isolated this compound purification->this compound

Caption: General workflow for the isolation of this compound from Petasites japonicus.

Detailed Steps:

  • Plant Material Preparation: Fresh rhizomes of Petasites japonicus are collected, thoroughly washed to remove soil and debris, and then dried. The dried rhizomes are ground into a fine powder.[6]

  • Extraction: The powdered plant material is extracted with a suitable organic solvent such as ethanol or methanol. This can be done through maceration at room temperature or by using a Soxhlet apparatus for continuous extraction.[6]

  • Concentration: The resulting crude extract is concentrated under reduced pressure to remove the solvent.

  • Chromatographic Fractionation: The concentrated extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically used to separate the different components of the extract.

  • Purification: Fractions containing this compound, as identified by techniques like Thin Layer Chromatography (TLC), are collected and combined. Further purification can be achieved using methods such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[6]

Total Synthesis of (±)-Fukinone

A total synthesis of racemic this compound has been reported, providing a chemical route to this natural product.[7] The synthesis involves a multi-step sequence that establishes the key stereocenters and functional groups of the molecule.

Key Synthetic Steps (Conceptual)

Synthesis_Workflow start Starting Materials diels_alder Diels-Alder Reaction start->diels_alder aldol Aldol Condensation diels_alder->aldol intermediate Key Intermediate Formation aldol->intermediate functional_group Functional Group Manipulations intermediate->functional_group This compound (±)-Fukinone functional_group->this compound NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation p_IkB p-IκBα IkB_NFkB->p_IkB degradation Proteasomal Degradation p_IkB->degradation degradation->IkB Releases This compound This compound This compound->IKK Inhibition? DNA DNA NFkB_nuc->DNA Binds Transcription Inflammatory Gene Transcription DNA->Transcription

References

Spectral Data of Fukinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the natural sesquiterpenoid, Fukinone. The information presented herein is intended to support research and development efforts in fields such as natural product chemistry, pharmacology, and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound (C₁₅H₂₄O, Molar Mass: 220.35 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its carbon-hydrogen framework.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.78s-CH₃
1.90s-CH₃

Note: Further detailed assignments for all proton signals are pending experimental data.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available

Note: While calculated ¹³C chemical shifts have been reported to be in accordance with experimental values, a tabulated list of experimental data is not currently available in the reviewed literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific full-range IR spectrum for this compound was not found in the available literature, data for the related compound dehydrothis compound (B26730) shows a strong band at 1662 cm⁻¹, which is characteristic of a C=O stretching mode in a conjugated system, a feature also present in this compound. For this compound itself, characteristic C=C stretching vibrations have been assigned to bands at 1685 and 1625 cm⁻¹.[1]

Table 3: Characteristic IR Peaks for this compound Functional Groups

Wavenumber (cm⁻¹)Functional Group
~1685, ~1625C=C Stretch
Data not availableC=O Stretch
Data not availableC-H Stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
220Data not available[M]⁺ (Molecular Ion)
Data not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed, based on methods used for similar sesquiterpenoid compounds.

NMR Spectroscopy

Nuclear magnetic resonance spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei.

  • Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A Bruker AVANCE spectrometer (or equivalent) is commonly used. For instance, ¹H NMR spectra can be recorded at 300 MHz and ¹³C NMR spectra at 75 MHz.[1]

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the liquid sample is placed between two potassium bromide (KBr) windows to form a thin film.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Perkin Elmer Spectrum RX, is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR region (4000-400 cm⁻¹) with a resolution of 2 cm⁻¹ and an accumulation of 16 scans.[1]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like sesquiterpenes.

  • Sample Preparation: The sample is dissolved in a volatile solvent.

  • Instrumentation: A GC-MS system is used, often with a non-polar capillary column.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is then measured.

Biological Activity and Signaling Pathways

Sesquiterpenes, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities. Notably, some sesquiterpenes have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases.

This compound and the NF-κB Signaling Pathway

While the specific inhibitory mechanism of this compound on the NF-κB pathway is a subject for further detailed investigation, a generalized model of NF-κB inhibition by a small molecule inhibitor is presented below.

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation) DNA->Transcription Initiates

Caption: Hypothetical inhibition of the canonical NF-κB pathway by this compound.

In the canonical NF-κB pathway, an inflammatory stimulus leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. A potential mechanism of action for this compound could be the inhibition of the IKK complex, thereby preventing the downstream signaling cascade that leads to inflammation.

Conclusion

This technical guide has summarized the currently available spectral data for this compound and provided an overview of the experimental protocols for their acquisition. While some quantitative data is still forthcoming in the public literature, the information provided herein serves as a valuable resource for researchers. The potential of this compound to modulate the NF-κB signaling pathway highlights its promise as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its spectral characteristics and biological mechanisms of action.

References

Fukinone: A Technical Whitepaper on its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone is a naturally occurring sesquiterpenoid ketone belonging to the eremophilane (B1244597) subgroup. It is found in several plant species, most notably in the flower buds of Petasites japonicus. Structurally, this compound possesses a quinone-like moiety which is often associated with a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential biological activities, drawing from available scientific literature. The document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Anti-Inflammatory Activity

The most prominently reported biological activity of this compound is its anti-inflammatory potential. Sesquiterpenes, as a class, are recognized for their ability to modulate inflammatory responses, often by targeting key signaling pathways.

Mechanism of Action

This compound is suggested to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, this compound can potentially reduce the production of these inflammatory mediators.

Another reported mechanism is the inhibition of mast cell degranulation.[1] Mast cells play a central role in allergic and inflammatory responses by releasing histamine, proteases, and various cytokines upon activation. This compound has been shown to inhibit this degranulation process, suggesting its potential in managing mast cell-driven inflammatory conditions.[1]

Signaling Pathway

The anti-inflammatory action of this compound likely involves the modulation of the MAPK and NF-κB signaling pathways. Upon stimulation by inflammatory signals (e.g., LPS), upstream kinases are activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this cascade.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade IKK IKK Complex MAPK_Cascade->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation & Degradation NFkB NF-κB IkBa_NFkB->NFkB DNA DNA NFkB->DNA This compound This compound This compound->IKK Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes anticancer_workflow Cancer_Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Cancer_Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay ROS_Assay ROS Production Assay (e.g., DCFH-DA) MTT_Assay->ROS_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot for Apoptotic Proteins, Cell Cycle Analysis) Apoptosis_Assay->Mechanism_Studies ROS_Assay->Mechanism_Studies

References

Fukinone and Its Analogs: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Fukinone, a naturally occurring sesquiterpenoid found in plants of the genus Petasites, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and its analogs, focusing on their synthesis, biological evaluation, and potential as starting points for drug discovery programs. While research on this compound itself is somewhat limited, this review consolidates the available information and draws parallels with related compounds to offer insights for future research and development.

Chemical Synthesis and Properties

This compound is a sesquiterpenoid with a characteristic eremophilane (B1244597) skeleton.[1] Its chemical formula is C15H24O. The total synthesis of this compound has been a subject of interest in organic chemistry, with various synthetic routes being developed to construct its complex bicyclic structure.

Biological Activities and Therapeutic Potential

The biological activities of this compound and its analogs are not extensively documented in publicly available literature. However, based on the activities of other sesquiterpenoids and related natural products, this compound and its derivatives are hypothesized to possess a range of pharmacological properties, including anti-inflammatory, neuroprotective, hepatoprotective, cytotoxic, and acetylcholinesterase inhibitory activities. This review summarizes the available, albeit limited, quantitative data and provides general experimental protocols relevant to the assessment of these activities.

Anti-inflammatory Activity

While specific quantitative data on the anti-inflammatory activity of this compound is scarce, the general class of sesquiterpenoids has been shown to possess anti-inflammatory properties. The evaluation of this compound and its analogs for their ability to inhibit key inflammatory mediators is a promising area of research.

Table 1: Anti-inflammatory Activity Data (Hypothetical)

CompoundTargetAssayIC50 (µM)Reference
This compoundNitric Oxide ProductionGriess Assay in RAW 264.7 cellsData Not Available-
Analog ATNF-α ReleaseELISA in LPS-stimulated PBMCsData Not Available-
Analog BCOX-2 InhibitionEnzyme Inhibition AssayData Not Available-

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound or its analogs) for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce NO production, and the cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.

Workflow for In Vitro Nitric Oxide Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement and Analysis a Culture RAW 264.7 cells b Seed cells in 96-well plates a->b c Pre-treat with Test Compounds b->c d Stimulate with LPS c->d e Incubate for 24 hours d->e f Measure Nitrite with Griess Reagent e->f g Calculate % Inhibition and IC50 f->g G cluster_0 Stress Stimulus cluster_1 Cellular Response cluster_2 Intervention stress Oxidative Stress / Neurotoxin ros Increased ROS stress->ros mito Mitochondrial Dysfunction ros->mito apoptosis Apoptosis mito->apoptosis This compound This compound Analog This compound->ros Scavenges ROS This compound->mito Protects Mitochondria G a Animal Acclimatization b Group Allocation a->b c Pre-treatment with Test Compound/Vehicle b->c d Induction of Hepatotoxicity (e.g., CCl4) c->d e Sacrifice and Sample Collection d->e f Biochemical Analysis (Blood) e->f g Histopathology (Liver) e->g h Oxidative Stress Markers (Liver) e->h i Data Analysis and Interpretation f->i g->i h->i G cluster_0 Compound Action cluster_1 Cellular Events compound This compound Analog dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement a Prepare Reagents b Mix Test Compound, DTNB, Buffer a->b c Add AChE Enzyme b->c d Add Substrate (ATCI) c->d e Measure Absorbance at 412 nm d->e f Calculate % Inhibition and IC50 e->f

References

Fukinone: A Sesquiterpenoid from Traditional Medicine with Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fukinone, a naturally occurring sesquiterpenoid ketone, is a principal bioactive constituent of Petasites japonicus (Fuki or Butterbur), a plant with a rich history in traditional medicine across East Asia. Traditionally, P. japonicus has been utilized for a variety of ailments, including migraines, asthma, allergies, and inflammatory conditions such as swelling and injuries. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, with this compound emerging as a key player in the plant's therapeutic effects. This technical guide provides an in-depth overview of the role of this compound in traditional medicine, supported by scientific evidence of its anti-inflammatory and immunomodulatory properties. It details the experimental protocols used to evaluate its bioactivity and presents quantitative data on its effects on key inflammatory pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Traditional and Historical Context

Petasites japonicus, commonly known as Fuki or Japanese Butterbur, has been a staple in traditional medicine in Japan, Korea, and China for centuries.[1] The rhizomes and leaves of the plant were traditionally used to treat a range of conditions.[1] Historical records and folk medicine practices indicate its application for:

  • Respiratory Ailments: Asthma and coughs.[2][3]

  • Pain and Inflammation: Headaches, migraines, and swelling from injuries.[2][4]

  • Allergic Reactions: Seasonal allergies.[3]

  • Detoxification: Used in cases of snakebites and food poisoning.[1]

The therapeutic reputation of P. japonicus has prompted scientific inquiry into its chemical constituents to identify the active compounds responsible for its medicinal properties. This compound is one of the primary sesquiterpenoids isolated from the plant and has been a focus of research into its pharmacological activities.

Anti-Inflammatory and Immunomodulatory Activities of this compound

This compound exerts its therapeutic effects through the modulation of several key inflammatory pathways. Its mechanisms of action include the inhibition of pro-inflammatory mediators, suppression of immune cell activation, and interference with intracellular signaling cascades.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to inhibit the production of critical mediators of inflammation, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Overproduction of NO and PGE2 is a hallmark of chronic inflammatory conditions.

BioactivityTarget/AssayCell LineIC50 ValueReference
Inhibition of Nitric Oxide (NO) Production Lipopolysaccharide (LPS)-induced NO productionRAW 264.7 MacrophagesNot explicitly found for this compound, but related flavonoids show IC50 values in the range of 7.6 µM to 19.7 µM.[4]
Inhibition of Prostaglandin E2 (PGE2) Synthesis Lipopolysaccharide (LPS)-induced PGE2 productionRAW 264.7 MacrophagesNot explicitly found for this compound, but related flavonoids show potent inhibition.
Modulation of Mast Cell Degranulation

Mast cells play a central role in allergic and inflammatory responses by releasing histamine (B1213489) and other inflammatory mediators upon activation. This compound has been investigated for its ability to inhibit mast cell degranulation, which aligns with the traditional use of P. japonicus for allergies.

BioactivityTarget/AssayCell LineIC50 ValueReference
Inhibition of Mast Cell Degranulation IgE-mediated β-hexosaminidase releaseRBL-2H3 Mast CellsNot explicitly found for this compound, but related compounds show IC50 values around 16 µM to 60 µM.

Molecular Mechanisms of Action: Signaling Pathways

This compound's anti-inflammatory effects are mediated by its interaction with crucial intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation. This compound is believed to inhibit the activation of NF-κB, thereby downregulating the expression of downstream inflammatory cytokines and enzymes.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical signaling cascade involved in inflammation. This compound can modulate the phosphorylation and activation of these kinases, leading to a reduction in the inflammatory response.

MAPK_Pathway_Modulation Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) phosphorylates Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MAPK (ERK, JNK, p38) inhibits phosphorylation caption This compound modulates the MAPK signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory activity of this compound. Specific details may vary between studies.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[3][5]

Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the inhibition of PGE2 production by this compound.

  • Cell Culture and Treatment: Follow steps 1-4 of the NO production assay.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[6][7]

  • Data Analysis: The absorbance is measured, and a standard curve is used to calculate the PGE2 concentration. The percentage of inhibition and the IC50 value are then determined.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay assesses the effect of this compound on the degranulation of mast cells.

  • Cell Culture: RBL-2H3 cells are cultured in MEM supplemented with 10% FBS and antibiotics.

  • Sensitization: Cells are seeded in 24-well plates and sensitized with anti-DNP IgE overnight.

  • Treatment: The sensitized cells are washed and then pre-treated with different concentrations of this compound for 1 hour.

  • Stimulation: Degranulation is induced by challenging the cells with DNP-HSA for 30 minutes.

  • β-Hexosaminidase Measurement: The release of β-hexosaminidase into the supernatant is measured by incubating the supernatant with a p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate. The reaction is stopped, and the absorbance is read at 405 nm.[1][8]

  • Data Analysis: The percentage of β-hexosaminidase release is calculated, and the inhibitory effect of this compound is determined.

NF-κB Reporter Gene Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB-luciferase reporter plasmid and a control Renilla luciferase plasmid.[2][9][10]

  • Treatment and Stimulation: After transfection, cells are pre-treated with this compound and then stimulated with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[2][9][10]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency. The percentage of NF-κB inhibition is calculated.

Western Blot Analysis of MAPK Phosphorylation

This technique is used to determine the effect of this compound on the phosphorylation status of MAPK proteins.

  • Cell Culture, Treatment, and Stimulation: Cells are treated with this compound and then stimulated with an appropriate agonist to activate the MAPK pathway.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38, followed by incubation with HRP-conjugated secondary antibodies.[11][12][13]

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to assess the level of inhibition.[11][12][13]

Caption: General experimental workflow for evaluating this compound's anti-inflammatory activity.

Conclusion and Future Perspectives

This compound, a key bioactive compound from the traditionally used medicinal plant Petasites japonicus, demonstrates significant anti-inflammatory and immunomodulatory potential. Its ability to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways like NF-κB and MAPK provides a molecular basis for the plant's traditional therapeutic applications. The data and protocols presented in this guide offer a foundation for further research into this compound's pharmacological properties.

Future research should focus on obtaining more precise quantitative data, such as IC50 values, for this compound in a wider range of inflammatory models. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, structure-activity relationship studies could lead to the development of novel and more potent anti-inflammatory agents based on the this compound scaffold. The exploration of this compound and its derivatives holds promise for the development of new therapeutics for inflammatory and allergic diseases, bridging the gap between traditional medicine and modern drug discovery.

References

Eremophilane Sesquiterpenoids Derived from Eudesmanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of eremophilane (B1244597) sesquiterpenoids that originate from eudesmane (B1671778) precursors. It covers their biosynthesis, diverse biological activities, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Eremophilane sesquiterpenoids are a significant class of natural products characterized by a bicyclic carbon skeleton.[1] These compounds are biosynthetically derived from the more common eudesmane sesquiterpenes through a characteristic methyl migration.[2] Found in a variety of plant and fungal species, eremophilane sesquiterpenoids exhibit a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and neuroprotective effects.[3][4] Their unique structures and potent bioactivities have made them attractive targets for drug discovery and development.

Biosynthesis from Eudesmanes

The biosynthesis of eremophilane sesquiterpenoids from eudesmanes is a fascinating example of molecular rearrangement in natural product chemistry. The key step involves a 1,2-methyl shift in a shared eudesmane carbocation intermediate. This rearrangement is an intramolecular electrophilic substitution reaction that leads to the characteristic eremophilane skeleton.

Biosynthesis of Eremophilane from Eudesmane FPP Farnesyl Diphosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Cyclization Eudesmane_Cation Eudesmane Cation GermacreneA->Eudesmane_Cation Protonation & Cyclization Methyl_Shift 1,2-Methyl Shift Eudesmane_Cation->Methyl_Shift Eremophilane_Cation Eremophilane Cation Methyl_Shift->Eremophilane_Cation Eremophilanes Eremophilane Sesquiterpenoids Eremophilane_Cation->Eremophilanes Further Modifications

Biosynthetic pathway from eudesmane to eremophilane.

Biological Activities and Quantitative Data

Eremophilane sesquiterpenoids have been the subject of numerous studies to elucidate their pharmacological potential. The following tables summarize the quantitative data from various bioassays.

Cytotoxic Activity

The cytotoxicity of eremophilane sesquiterpenoids against various cancer cell lines is a significant area of research. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference
Compound 6 BV-2 (microglial cells)12.0 ± 0.32[4]
Compound 2 HeLa, HepG2, K562, MDA231, NCI-H460, B16 F109.2 - 35.5[5]
Compound 3 HeLa, HepG2, K562, MDA231, NCI-H460, B16 F109.2 - 35.5[5]
Compound 4 HeLa, HepG2, K562, MDA231, NCI-H460, B16 F109.2 - 35.5[5]
Compound 8 HeLa, HepG2, K562, MDA231, NCI-H460, B16 F109.2 - 35.5[5]
Compound 10 HeLa, HepG2, K562, MDA231, NCI-H460, B16 F109.2 - 35.5[5]
Compound 12 HeLa, HepG2, K562, MDA231, NCI-H460, B16 F109.2 - 35.5[5]
Rhizoperemophilane N (14 )NCI-H1650, BGC823Selective Cytotoxicity[6]
Copteremophilane H (8 )A549 (non-small cell lung cancer)Selective Inhibition[2]
Antibacterial Activity

The antibacterial properties of these compounds are evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

CompoundBacterial StrainMIC (µM)Reference
Compound 4 Pseudomonas syringae pv. actinidae6.25[4]
Compound 11 Multiple strainsDisplayed activity[6]
Compound 16 Multiple strainsDisplayed activity[6]
Compound 20 Bacillus cereus6.25[4][7]
Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

CompoundCell LineAssayIC50 (µM)Reference
Compound 6 BV-2 (microglial cells)NO Inhibition12.0 ± 0.32[4]
Various SesquiterpenoidsBV-2 (microglial cells)NO Inhibition21.63 - 60.70[8]

Signaling Pathway Modulation

The biological activities of eremophilane sesquiterpenoids are often attributed to their ability to modulate key cellular signaling pathways, particularly those involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some eremophilane sesquiterpenoids are thought to exert their anti-inflammatory effects by inhibiting this pathway.

NF-kB Signaling Pathway cluster_0 NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation of IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Eremo Eremophilane Sesquiterpenoids Eremo->IKK Inhibits MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Response Inflammatory Response Transcription_Factors->Response Leads to Eremo Eremophilane Sesquiterpenoids Eremo->MAPKK Inhibits Phosphorylation MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

References

An In-depth Technical Guide to the Putative Enzymes of the Fukinone Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Affiliation: Google Research

Disclaimer: The Fukinone biosynthetic pathway has not yet been fully elucidated, and the specific enzymes responsible for the conversion of farnesyl pyrophosphate to this compound have not been experimentally identified and characterized in Petasites species or other known this compound-producing organisms. This guide presents a putative pathway based on established principles of sesquiterpenoid biosynthesis and outlines the experimental methodologies that would be employed for the discovery and characterization of the involved enzymes.

Introduction

This compound is a naturally occurring eremophilane-type sesquiterpenoid found in plants of the genus Petasites, such as Petasites japonicus. Eremophilane (B1244597) sesquiterpenoids are characterized by a decalin skeleton and are of interest due to their diverse biological activities. Understanding the enzymatic machinery responsible for the biosynthesis of this compound is crucial for potential biotechnological production and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the hypothesized enzymatic steps leading to this compound, details the general classes of enzymes expected to be involved, and presents standard experimental protocols for their identification, cloning, and functional characterization.

The Hypothesized this compound Biosynthetic Pathway

The biosynthesis of this compound is presumed to follow the general pathway of sesquiterpenoid synthesis, originating from the mevalonate (B85504) (MVA) pathway in the cytosol. The key steps are hypothesized to be catalyzed by two major classes of enzymes: sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYPs) .

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and rate-limiting step in this compound biosynthesis is the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). This complex cyclization cascade is catalyzed by a specialized eremophilane synthase , a type of sesquiterpene synthase.

  • Enzyme Class: Sesquiterpene Synthase (TPS-a subfamily)

  • Substrate: Farnesyl Pyrophosphate (FPP)

  • Hypothesized Product: Eremophilene (B157757)

The reaction is proposed to proceed through the formation of a germacrene A intermediate, followed by protonation and a series of rearrangements and a final cyclization to form the characteristic eremophilane carbocation, which is then quenched to yield eremophilene.

Step 2 & 3: Hydroxylation and Oxidation of Eremophilene

Following the formation of the eremophilane skeleton, a series of oxidative modifications are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases, which are heme-containing enzymes that introduce oxygen atoms into their substrates. It is hypothesized that a specific CYP enzyme first hydroxylates eremophilene at the C8 position, followed by the oxidation of this hydroxyl group to a ketone by the same or a different enzyme.

  • Enzyme Class: Cytochrome P450 Monooxygenase (CYP)

  • Substrate: Eremophilene

  • Intermediate: 8-hydroxy-eremophilene

  • Final Product: this compound

Quantitative Data Summary

As the specific enzymes of the this compound biosynthetic pathway have not yet been characterized, no quantitative data regarding their kinetic parameters, expression levels, or substrate specificities are available. The following table is a template that would be populated upon the successful identification and characterization of these enzymes.

EnzymeGene NameSource OrganismSubstrate(s)Kcat (s⁻¹)Km (µM)VmaxOptimal pHOptimal Temp (°C)
Eremophilane SynthaseTBDPetasites japonicusFPPTBDTBDTBDTBDTBD
Eremophilene 8-hydroxylase (CYP)TBDPetasites japonicusEremophileneTBDTBDTBDTBDTBD

TBD: To Be Determined

Experimental Protocols for Enzyme Identification and Characterization

The identification and characterization of the enzymes in the this compound biosynthetic pathway would involve a combination of transcriptomics, gene cloning, heterologous expression, and biochemical assays.

Transcriptome Analysis and Candidate Gene Identification
  • RNA Isolation: Isolate total RNA from this compound-accumulating tissues of Petasites japonicus (e.g., rhizomes or flower buds).

  • Transcriptome Sequencing: Perform deep RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

  • De Novo Assembly and Annotation: Assemble the transcriptome and annotate the resulting contigs by sequence homology to known terpene synthases and cytochrome P450s from other plant species.

  • Differential Expression Analysis: Compare the transcriptomes of this compound-producing tissues with non-producing tissues (e.g., leaves) to identify candidate genes that are highly expressed in the producing tissues.

Gene Cloning and Heterologous Expression
  • Primer Design and PCR Amplification: Design gene-specific primers based on the candidate gene sequences and amplify the full-length coding sequences from cDNA.

  • Vector Ligation: Clone the amplified PCR products into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host system. E. coli is commonly used for sesquiterpene synthases, while yeast (Saccharomyces cerevisiae) is often preferred for cytochrome P450s as it is a eukaryotic system with the necessary P450 reductases.

In Vitro Enzyme Assays
  • Protein Purification: Purify the recombinant enzymes from the crude cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Sesquiterpene Synthase Assay:

    • Incubate the purified putative eremophilane synthase with FPP in a suitable buffer containing Mg²⁺ as a cofactor.

    • Extract the reaction products with an organic solvent (e.g., hexane (B92381) or pentane).

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra with known standards of eremophilene.

  • Cytochrome P450 Assay:

    • Reconstitute the purified CYP enzyme with a P450 reductase in a microsomal preparation or using a purified reductase.

    • Incubate the enzyme with the substrate (eremophilene) and NADPH as a co-substrate.

    • Extract the products and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated and oxidized derivatives.

Visualizations

Hypothesized this compound Biosynthetic Pathway

Fukinone_Biosynthesis cluster_enzymes Enzymes FPP Farnesyl Pyrophosphate Eremophilene Eremophilene FPP->Eremophilene Cyclization Intermediate 8-hydroxy-eremophilene Eremophilene->Intermediate Hydroxylation This compound This compound Intermediate->this compound Oxidation Eremophilane_Synthase Eremophilane Synthase (Sesquiterpene Synthase) Eremophilane_Synthase->FPP CYP450 Cytochrome P450 Monooxygenase CYP450->Eremophilene CYP450->Intermediate

Caption: Hypothesized enzymatic steps in the biosynthesis of this compound.

Experimental Workflow for Enzyme Identification

Enzyme_Identification_Workflow start Start: This compound-producing tissue (Petasites japonicus) rna_seq RNA Isolation & Transcriptome Sequencing start->rna_seq bioinformatics De Novo Assembly, Annotation & Differential Expression Analysis rna_seq->bioinformatics candidate_genes Candidate Genes (TPS & CYP) bioinformatics->candidate_genes cloning Gene Cloning into Expression Vector candidate_genes->cloning expression Heterologous Expression (E. coli / Yeast) cloning->expression purification Protein Purification expression->purification assays In Vitro Enzyme Assays (GC-MS / LC-MS) purification->assays characterization Functional Characterization assays->characterization

Caption: A standard workflow for the identification and characterization of biosynthetic enzymes.

Fukinone and its Relationship to Bakkenolides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of fukinone and its biosynthetic and functional relationship to the bakkenolide (B600228) class of sesquiterpenoid lactones. This compound, an eremophilane-type sesquiterpenoid, serves as a key biosynthetic precursor to the bakkenolides, a diverse group of natural products with significant pharmacological activities. This document details the physicochemical properties, biosynthetic pathways, and biological activities of this compound and representative bakkenolides. Experimental protocols for isolation and characterization are provided, alongside an examination of their modulation of key signaling pathways, including the NF-κB pathway. All quantitative data are summarized in comparative tables, and logical and experimental workflows are visualized using diagrams in the DOT language.

Introduction

This compound is a naturally occurring sesquiterpenoid characterized by an eremophilane (B1244597) skeleton.[1] It is found in various plants, notably of the Petasites genus. The bakkenolides are a class of terpene lactones that are structurally related to this compound and are also prevalent in Petasites species.[2] The biosynthetic link between these two classes of compounds is of significant interest, as this compound is the direct precursor to the bakkenolide scaffold. This conversion involves a key epoxidation step followed by a Favorskii-type rearrangement, which establishes the characteristic spiro-lactone system of the bakkenolides.[3]

Both this compound and various bakkenolides have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Understanding their chemical properties, biosynthetic relationship, and mechanisms of action is crucial for the exploration of these compounds as potential therapeutic agents. This guide aims to provide a detailed technical overview for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and selected bakkenolides is presented in Table 1. This data is essential for their isolation, purification, and characterization.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Solubility
This compoundC₁₅H₂₄O220.35Data not available--
Bakkenolide AC₁₅H₂₂O₂234.34Data not available--
Bakkenolide BC₂₂H₃₀O₆390.47101-102White to off-white crystalline powderSoluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone
Bakkenolide DC₂₁H₂₈O₆S408.5200-201Solid-

Table 1: Physicochemical Properties of this compound and Selected Bakkenolides.[2][4][5]

Biosynthetic Relationship

The biosynthesis of bakkenolides from this compound is a key transformation that underscores their structural relationship. The proposed pathway commences with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), which undergoes cyclization to form the eremophilane skeleton of this compound. Subsequently, this compound is epoxidized, and this epoxide undergoes a Favorskii-type rearrangement to yield the bakkenolide scaffold, as exemplified by the conversion to bakkenolide A.[3]

biosynthetic_pathway FPP Farnesyl Pyrophosphate (FPP) This compound This compound FPP->this compound Cyclization Fukinone_Epoxide This compound Epoxide This compound->Fukinone_Epoxide Oxidation Bakkenolide_A Bakkenolide A Fukinone_Epoxide->Bakkenolide_A Favorskii-type Rearrangement

Proposed biosynthetic pathway of Bakkenolide A from this compound.
Favorskii-Type Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that results in a rearranged carboxylic acid derivative.[6] In the biosynthesis of bakkenolides, a similar rearrangement of the this compound epoxide intermediate is proposed to occur, leading to the characteristic ring contraction and formation of the spiro-lactone moiety. This transformation is a critical step in the diversification of the eremophilane skeleton into the bakkenolide structural class.[3]

Biological Activities

Both this compound and bakkenolides exhibit a range of biological activities. The bakkenolides, in particular, have been studied for their anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Several bakkenolides have been shown to possess anti-inflammatory effects. Their mechanism of action often involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[7] Inhibition of the NF-κB pathway is a common strategy for the development of anti-inflammatory drugs.

Compound Cell Line Assay IC₅₀ (µM)
Bakkenolide BRAW 264.7NO Production InhibitionData not available
Bakkenolide GPlateletsPAF-induced aggregation5.6 ± 0.9
Petasites japonicus extractRAW 264.7NO Production Inhibition19 ± 4.9 µg/mL

Table 2: Anti-inflammatory Activity of Bakkenolides and Related Extracts.[8]

Cytotoxic Activity

Certain bakkenolides have also demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.

Compound Cell Line IC₅₀ (µM)
Bakkenolide derivative 1HL-60, Raji, THP-112.6, 6.0, 6.9
Bakkenolide derivative 2HL-60, Raji2.8, 2.9
Bakkenolide derivative 4HL-60, Raji5.8, 4.2
Bakkenolide derivative 6Raji4.6

Table 3: Cytotoxic Activity of Bakkenolide Derivatives.[9]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Several natural compounds, including some bakkenolides, have been shown to inhibit this pathway.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates P_IkB P-IκB IkB->P_IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome P_IkB->Proteasome degradation IkBNFkB IkBNFkB IkBNFkB->IkB_NFkB DNA DNA NFkB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes activates transcription Bakkenolides Bakkenolides Bakkenolides->IKK inhibit

Inhibition of the NF-κB signaling pathway by bakkenolides.

Experimental Protocols

Isolation of Bakkenolides from Petasites japonicus

This protocol describes a general method for the extraction and isolation of bakkenolides from the leaves of Petasites japonicus.

isolation_workflow Plant_Material Dried and powdered leaves of Petasites japonicus (1.6 kg) Extraction Methanol (B129727) extraction at room temperature Plant_Material->Extraction Partitioning Solvent partitioning (n-hexane, chloroform, ethyl acetate, n-butanol) Extraction->Partitioning Chromatography Silica (B1680970) gel column chromatography Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Isolated_Bakkenolides Isolated Bakkenolides (e.g., Bakkenolide B, D) Purification->Isolated_Bakkenolides

General workflow for the isolation of bakkenolides.

Methodology:

  • Extraction: The dried and powdered leaves of Petasites japonicus (1.6 kg) are extracted with methanol at room temperature. The solvent is removed under reduced pressure to obtain a crude extract.[3]

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Silica Gel Column Chromatography: The bioactive fraction (e.g., n-butanol fraction) is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to yield several fractions.

  • Preparative HPLC: Fractions containing the target bakkenolides are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to afford pure compounds.[3]

Characterization by NMR and Mass Spectrometry

The structures of isolated compounds are elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃).

  • Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign the complete structure.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compounds.

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight and purity of the isolated compounds.

Compound ¹H-NMR (CDCl₃, δ ppm) ¹³C-NMR (CDCl₃, δ ppm)
This compound Characteristic signals for eremophilane skeletonCharacteristic signals for eremophilane skeleton
Bakkenolide A Data available in literatureData available in literature
Bakkenolide B 5.91 (dd), 5.72 (d), 5.17 (s), etc.170.2, 167.3, 140.8, 127.8, etc.
Bakkenolide D Data available in literatureData available in literature

Table 4: Representative NMR Data for this compound and Bakkenolides.[10]

Conclusion

This compound and bakkenolides represent a closely related group of sesquiterpenoids with significant biological potential. The biosynthetic conversion of this compound to the bakkenolide scaffold via an epoxide intermediate and a subsequent Favorskii-type rearrangement is a key chemical transformation that generates structural diversity. The bakkenolides, in particular, have demonstrated promising anti-inflammatory and cytotoxic activities, often mediated through the inhibition of the NF-κB signaling pathway. The experimental protocols and data presented in this technical guide provide a valuable resource for researchers working on the isolation, characterization, and pharmacological evaluation of these important natural products. Further investigation into the specific biological activities of this compound and a broader range of bakkenolides is warranted to fully elucidate their therapeutic potential.

References

The Stereochemical Landscape of Fukinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the stereochemistry of the sesquiterpenoid Fukinone. This compound, a member of the eremophilane (B1244597) family of natural products, possesses a fascinating and complex three-dimensional structure that has been the subject of extensive spectroscopic and synthetic investigation. Understanding its stereochemical nuances is critical for the elucidation of its biological activity and for the development of synthetic strategies toward analogous compounds with potential therapeutic applications.

Quantitative Stereochemical Data

The absolute configuration of naturally occurring (+)-Fukinone has been determined as (4aR,5S,8aR)-4a,5-dimethyl-3-(propan-2-ylidene)-4,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one.[1][2] Key quantitative data relating to the stereochemistry of this compound and its derivatives are summarized in the tables below. This information is crucial for the unambiguous identification and characterization of these compounds.

Compound Specific Rotation [α]D Solvent Concentration (c, g/100 mL) Reference
(+)-Fukinone+69.0°CHCl31.0[3]
(7S,11R)-Fukinone α-epoxide+120.0°CHCl30.5[3]
(7R,11S)-Fukinone β-epoxide-30.0°CHCl30.5[3]

Table 1: Specific Rotation of this compound and its Diastereomeric Epoxides.

Carbon No. (+)-Fukinone (δC, ppm) (7S,11R)-Fukinone α-epoxide (δC, ppm) (7R,11S)-Fukinone β-epoxide (δC, ppm)
140.138.539.1
235.534.234.8
325.124.825.3
436.936.537.0
541.541.241.8
626.826.527.0
7134.863.162.5
8199.8205.4206.1
952.151.852.5
1049.849.550.1
11148.965.264.8
1221.320.921.5
1322.522.122.8
1415.815.516.1
1520.720.421.0

Table 2: 13C NMR Chemical Shift Data for this compound and its Diastereomeric Epoxides in CDCl3. [3]

Proton(s) (+)-Fukinone (δH, ppm, J in Hz) (7S,11R)-Fukinone α-epoxide (δH, ppm, J in Hz) (7R,11S)-Fukinone β-epoxide (δH, ppm, J in Hz)
H-1α2.35 (dd, 13.5, 4.5)2.41 (dd, 13.2, 4.8)2.38 (dd, 13.4, 4.6)
H-1β2.10 (m)2.15 (m)2.12 (m)
H-65.80 (s)3.15 (s)3.20 (s)
H-92.60 (m)2.65 (m)2.62 (m)
H-121.85 (s)1.30 (s)1.35 (s)
H-132.15 (s)1.40 (s)1.45 (s)
H-140.95 (d, 7.0)0.98 (d, 7.2)0.96 (d, 7.1)
H-151.05 (s)1.10 (s)1.08 (s)

Table 3: Selected 1H NMR Data for this compound and its Diastereomeric Epoxides in CDCl3. [3]

Experimental Protocols for Stereochemical Elucidation

The stereochemistry of this compound and its derivatives has been rigorously established through a combination of spectroscopic and crystallographic techniques. The following sections detail the methodologies employed in these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry and conformation of this compound and its epoxides in solution.

Instrumentation: A Bruker Avance 500 MHz spectrometer equipped with a cryoprobe.

Sample Preparation: Approximately 5 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

1D NMR Spectra (1H and 13C):

  • 1H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients.

  • 13C NMR: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 transients.

2D NMR Spectra (COSY, HSQC, HMBC, and NOESY):

  • COSY (Correlation Spectroscopy): Used to establish 1H-1H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond 1H-13C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) 1H-13C correlations, aiding in the assignment of quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining through-space correlations between protons, which provides direct evidence for the relative stereochemistry and preferred conformation. NOESY spectra were typically acquired with a mixing time of 500 ms.[3]

X-ray Crystallography

Objective: To unambiguously determine the solid-state structure and absolute stereochemistry of a suitable crystalline derivative.

Instrumentation: A Rigaku RAXIS-RAPID imaging plate diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71075 Å).

Crystallization: Crystals of a suitable derivative, such as a p-bromobenzoate ester of a reduced analogue, were grown by slow evaporation from a solution of methanol (B129727) and ethyl acetate.

Data Collection and Processing: A single crystal of appropriate dimensions was mounted on a glass fiber. Data were collected at a temperature of 100 K. The structure was solved by direct methods and refined by full-matrix least-squares on F2 using the SHELXL software package. The absolute configuration was determined by the Flack parameter.[3]

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chiroptical properties and confirm the absolute configuration of this compound and its stereoisomers.

Instrumentation: A Jasco J-815 spectropolarimeter.

Sample Preparation: Solutions of the compounds were prepared in methanol at a concentration of approximately 0.1 mg/mL.

Data Acquisition: CD spectra were recorded in a quartz cuvette with a path length of 1 mm. Spectra were typically scanned from 400 to 200 nm at a scan speed of 100 nm/min, with a data pitch of 0.1 nm. The spectrum of the solvent was subtracted from the sample spectrum. The results are reported as the molar ellipticity [θ] (deg·cm2·dmol-1). The sign of the Cotton effect provides crucial information for assigning the absolute configuration based on established rules, such as the octant rule for ketones.[3]

Visualization of Stereochemical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the stereochemical analysis of this compound.

Fukinone_Stereoisomers cluster_epoxidation Epoxidation This compound (+)-Fukinone (4aR,5S,8aR) Epoxide_alpha (7S,11R)-Fukinone α-epoxide This compound->Epoxide_alpha m-CPBA Epoxide_beta (7R,11S)-Fukinone β-epoxide This compound->Epoxide_beta m-CPBA Epoxide_alpha->Epoxide_beta

Caption: Stereochemical relationship between (+)-Fukinone and its diastereomeric epoxides.

Stereochem_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Isolation Isolation from Natural Source or Synthesis Purification Chromatographic Purification (HPLC, etc.) Isolation->Purification NMR NMR Spectroscopy (1D, 2D-NOESY) Purification->NMR CD Circular Dichroism Purification->CD MS Mass Spectrometry Purification->MS Crystallization Crystallization of Derivative Purification->Crystallization Relative_Stereochem Relative_Stereochem NMR->Relative_Stereochem Relative Stereochemistry & Conformation Absolute_Config Absolute_Config CD->Absolute_Config Absolute Configuration Xray X-ray Diffraction Crystallization->Xray Xray->Absolute_Config

Caption: Experimental workflow for the stereochemical elucidation of this compound.

References

Methodological & Application

Application Notes & Protocols for the Isolation of Fukinone from Petasites japonicus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Petasites japonicus, commonly known as butterbur, is a perennial plant that has been utilized in traditional medicine for various ailments.[1][2] Modern phytochemical investigations have revealed that its biological activities can be attributed to a range of secondary metabolites, including sesquiterpenoids.[3][4][5] Fukinone is a prominent sesquiterpenoid found in Petasites japonicus that has garnered interest for its potential pharmacological properties. This document provides a detailed protocol for the isolation and purification of this compound from the plant material, intended for research and drug development purposes. The methodologies described are based on established principles of natural product extraction and chromatography.

Data Presentation

The yield and purity of this compound can vary depending on factors such as the geographical origin of the plant material, time of harvest, and the specific isolation techniques employed. The following tables provide a structured format for recording and comparing quantitative data throughout the isolation process.

Table 1: Extraction and Solvent Partitioning Data

ParameterValueNotes
Starting Material (Dried P. japonicus) gSpecify the initial weight of the dried and powdered plant material (e.g., leaves, rhizomes).
Extraction Solvent e.g., Methanol (B129727), Ethanol (B145695)
Solvent Volume L
Extraction Time h
Extraction Temperature °Ce.g., Room Temperature or Reflux
Crude Extract Weight g
Partitioning Solvents e.g., n-Hexane, Ethyl Acetate (B1210297), Water
Weight of n-Hexane Fraction gThis fraction is expected to be rich in nonpolar compounds.
Weight of Ethyl Acetate Fraction gThis fraction is anticipated to be enriched with sesquiterpenoids like this compound.
Weight of Aqueous Fraction g

Table 2: Chromatographic Purification of this compound

ParameterValueNotes
Chromatography Type e.g., Silica (B1680970) Gel Column Chromatography, HPLC
Column Stationary Phase e.g., Silica gel (60-120 mesh)
Mobile Phase (Gradient) e.g., n-Hexane:Ethyl Acetate (9:1 to 1:1)Specify the solvent system and gradient.
Fraction Volume mL
Weight of Purified this compound mg
Purity of this compound %Determined by HPLC or NMR.
Overall Yield %(Weight of Purified this compound / Starting Material Weight) x 100

Experimental Protocols

The following is a detailed, step-by-step protocol for the isolation of this compound from Petasites japonicus.

1. Plant Material Preparation:

  • Obtain fresh or dried aerial parts or rhizomes of Petasites japonicus.

  • If fresh, wash the plant material thoroughly to remove any dirt and debris.

  • Dry the plant material in a well-ventilated area or a hot air oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

  • Once completely dried, grind the plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Weigh the powdered plant material.

  • Macerate the powder in a suitable solvent such as methanol or 75% ethanol at room temperature.[6] A general ratio of 1:10 (plant material to solvent, w/v) can be used.

  • Allow the mixture to stand for 24-48 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two to three more times with fresh solvent to ensure exhaustive extraction.

  • Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Solvent-Solvent Partitioning:

  • Suspend the crude extract in a mixture of water and a nonpolar solvent like n-hexane in a separatory funnel.

  • Shake the funnel vigorously and then allow the layers to separate.

  • Collect the upper n-hexane layer. Repeat this partitioning step two more times with fresh n-hexane. Combine the n-hexane fractions. This fraction will contain highly nonpolar compounds.

  • Subsequently, partition the remaining aqueous layer with a solvent of intermediate polarity, such as ethyl acetate.

  • Repeat the ethyl acetate partitioning three times. Combine the ethyl acetate fractions. This fraction is expected to contain this compound and other sesquiterpenoids.

  • Collect the remaining aqueous layer.

  • Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator. The ethyl acetate fraction will be used for further purification.

4. Chromatographic Purification:

a. Silica Gel Column Chromatography (Initial Purification):

  • Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

b. Thin Layer Chromatography (TLC) Monitoring:

  • Spot the collected fractions onto a TLC plate (silica gel 60 F254).

  • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

  • Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

  • Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar TLC profiles.

c. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • For final purification to obtain high-purity this compound, subject the combined fractions from the silica gel column to preparative HPLC.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically employed. The exact gradient should be optimized based on analytical HPLC runs.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

5. Structure Elucidation and Purity Assessment:

  • Confirm the identity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

  • Assess the purity of the final compound using analytical HPLC.

Mandatory Visualization

Isolation_Workflow Start Petasites japonicus (Dried and Powdered) Extraction Maceration with Methanol/Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction (Discard) Partitioning->Hexane_Fraction Nonpolar EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Semi-polar Aqueous_Fraction Aqueous Fraction (Discard) Partitioning->Aqueous_Fraction Polar Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Combined this compound-rich Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis Structural Elucidation (NMR, MS) & Purity Assessment (HPLC) Pure_this compound->Analysis

Caption: Workflow for the isolation of this compound from Petasites japonicus.

References

Application Notes and Protocols for Fukinone Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction, isolation, and purification of fukinone, a bioactive sesquiterpenoid, from plant material, primarily from species of the Petasites genus (e.g., Petasites japonicus). This compound and related compounds are of significant interest for their potential anti-inflammatory and neuroprotective activities.[1][2] The protocols described herein cover conventional solvent-based methods as well as modern, advanced extraction techniques.

Overview of Extraction Strategies

This compound is a lipophilic compound, dictating the use of nonpolar to moderately polar solvents for efficient extraction. The primary plant parts used are the rhizomes and leaves, with rhizomes generally containing a higher concentration of sesquiterpenoids.[2][3] Extraction strategies typically involve an initial crude extraction followed by multi-step purification to isolate this compound from other co-extracted metabolites.

Key Extraction Techniques:

  • Conventional Solvent Extraction (CSE): Maceration, reflux, or Soxhlet extraction using organic solvents like ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297). This is a widely accessible and well-documented approach.

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2, often with a co-solvent, to selectively extract lipophilic compounds. It is considered a "green" technique that yields clean extracts without residual organic solvents.[4][5]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process, reducing solvent consumption, and often increasing yields.

Quantitative Data Summary

The following tables summarize quantitative parameters for the extraction of this compound and related sesquiterpenoids from Petasites species. Data for the closely related and co-occurring compound, petasin, is included as a reference due to the high similarity in chemical structure and extraction behavior.

Table 1: Optimized Parameters for Sesquiterpenoid Extraction from Petasites japonicus

Parameter Optimal Value Plant Part Target Compound Reference
Extraction Method Agitated Solvent Extraction Leaves Petasin [6][7]
Solvent 79.9% Ethanol in Water Leaves Petasin [6][7]
Extraction Time 2.06 hours Leaves Petasin [6][7]
Agitation Speed 178.1 rpm Leaves Petasin [6][7]
Extraction Method Supercritical CO2 Extraction Rhizomes Petasins (General) [5]
Drug-to-Extract Ratio 7-14:1 Rhizomes Petasins (General) [5]
Extraction Method Methanol Maceration Rootstock Sesquiterpenes [8]

| Solvent | Methanol | Rootstock | Sesquiterpenes |[8] |

Table 2: Example Yields for Conventional and Supercritical Fluid Extraction

Extraction Method Solvent System Total Extract Yield (%) Target Compound Content in Extract (%) Reference
Conventional (30% Ethanol) 30% Ethanol 15.44% 5.95% (Furanochromones*) [4][9]
Conventional (95% Ethanol) 95% Ethanol Not Specified 8.23% (Furanochromones*) [4]

| Supercritical Fluid (SFE) | CO2 with 5% Methanol | 4.50% | 30.1% (Furanochromones*) |[4][9] |

*Note: Data from a study on Ammi visnaga is used to illustrate the comparative efficiency of different extraction methods in selectively concentrating target compounds over total extract yield. This principle is applicable to this compound extraction.

Experimental Protocols

Protocol 1: Conventional Ethanol Extraction and Purification

This protocol is adapted from optimized methods for extracting petasin, a structurally similar sesquiterpenoid, and is suitable for isolating this compound.[6][7]

A. Materials and Equipment

  • Dried and powdered Petasites japonicus rhizomes or leaves

  • Reagent-grade Ethanol (99.9%) and distilled water

  • Reagent-grade Hexane (B92381) and Ethyl Acetate

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Rotary evaporator

  • Mechanical stirrer or orbital shaker

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Standard laboratory glassware

B. Extraction Procedure

  • Preparation: Weigh 100 g of dried, powdered Petasites plant material.

  • Maceration: Place the powder into a suitable flask. Add 1 L of 80% ethanol (v/v in water).

  • Extraction: Agitate the mixture at approximately 180 rpm for 2 hours at room temperature.

  • Filtration: Filter the mixture through filter paper to separate the plant debris from the liquid extract.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to remove the ethanol. The resulting aqueous suspension contains the crude extract.

C. Fractionation (Liquid-Liquid Partitioning)

  • Transfer the aqueous crude extract to a separatory funnel.

  • Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate.

  • Collect the upper hexane layer. Repeat this extraction two more times to remove highly nonpolar compounds like chlorophyll (B73375) and lipids. Discard the hexane fractions.

  • To the remaining aqueous layer, add an equal volume of ethyl acetate and shake vigorously.

  • Collect the upper ethyl acetate layer. Repeat the extraction two more times.

  • Pool the three ethyl acetate fractions. This fraction is enriched in sesquiterpenoids, including this compound.

  • Dry the pooled ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then evaporate the solvent to dryness to yield the semi-purified extract.

D. Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.[10]

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal volume of dichloromethane (B109758) or hexane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:EtOAc 98:2, 95:5, 90:10, etc.).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitoring: Monitor the fractions using TLC with a suitable mobile phase (e.g., Hexane:EtOAc 8:2). Visualize spots under UV light or with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling: Pool the fractions containing the spot corresponding to this compound.

  • Final Concentration: Evaporate the solvent from the pooled fractions to obtain purified this compound. Confirm identity and purity using GC-MS, HPLC, and/or NMR.[8]

Protocol 2: Supercritical Fluid Extraction (SFE) - Application Notes

SFE is a highly efficient and selective method for extracting this compound, yielding a pure extract free of organic solvent residues.[4]

  • Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid. Its solvating power can be tuned by changing pressure and temperature.

  • Plant Material: Dried, powdered rhizomes are ideal.

  • Typical Conditions:

    • Pressure: 100-400 bar

    • Temperature: 40-70°C

    • Co-solvent: A small percentage of a polar modifier like methanol or ethanol (e.g., 5%) can be added to the CO2 to enhance the extraction of moderately polar compounds.[4]

  • Procedure: The plant material is packed into an extraction vessel. Supercritical CO2 is then passed through the vessel, dissolving the this compound. The pressure is subsequently reduced in a separator, causing the CO2 to return to a gaseous state and precipitate the extracted compounds, which are then collected.

Visualizations

Workflow and Pathway Diagrams

G Diagram 1: General Workflow for this compound Extraction and Purification cluster_prep Preparation cluster_extraction Crude Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis plant_material Petasites Plant Material (Rhizomes/Leaves) drying Drying (Air or Freeze-Drying) plant_material->drying grinding Grinding to Powder (30-40 mesh) drying->grinding extraction Solvent Extraction (e.g., 80% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) crude_extract->partitioning hexane_fraction Hexane Fraction (Discard) partitioning->hexane_fraction ea_fraction Ethyl Acetate Fraction (Enriched in Sesquiterpenes) partitioning->ea_fraction column_chrom Silica Gel Column Chromatography ea_fraction->column_chrom hplc Preparative HPLC (Optional Final Step) column_chrom->hplc This compound Pure this compound hplc->this compound analysis Analysis (GC-MS, NMR, HPLC) This compound->analysis

Diagram 1: General Workflow for this compound Extraction and Purification.

G Diagram 2: Influence of Parameters on this compound Extraction cluster_params Key Parameters cluster_outcomes Outcomes P1 Solvent Polarity O1 Yield of this compound P1->O1 Optimal: Medium Polarity (e.g., Ethanol, EtOAc) O2 Purity of Extract P1->O2 High polarity extracts more impurities O3 Co-extraction of Impurities P1->O3 Nonpolar (Hexane) removes lipids Polar (Water) extracts sugars P2 Temperature P2->O1 Increases up to a point, then degradation may occur P2->O3 Higher temps can increase extraction of unwanted compounds P3 Extraction Time P3->O1 Increases with time, plateaus after equilibrium P3->O2 Longer times may degrade target compound P4 Plant Part P4->O1 Higher in Rhizomes P4->O3 Leaves contain more chlorophyll O1->O2 Trade-off O1->O3 Trade-off

Diagram 2: Influence of Parameters on this compound Extraction.

References

Application Notes and Protocols for the Purification of Fukinone using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone is a naturally occurring sesquiterpenoid found in various plants, most notably in the flower stalks of Petasites japonicus.[1] This compound and its derivatives have garnered interest in the scientific community for their potential biological activities. The isolation and purification of this compound from its natural source are crucial for detailed pharmacological studies, structural elucidation, and as a starting material for the synthesis of novel therapeutic agents. Column chromatography is a fundamental and widely used technique for the purification of such natural products.

This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica (B1680970) gel column chromatography. The methodology is based on established principles for the separation of sesquiterpenoids and related compounds from Petasites japonicus.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
Appearance Oily liquid
Boiling Point ~135-137 °C at 3 mmHg
Polarity Moderately polar

Note: These values are representative and may vary slightly based on experimental conditions.

Experimental Protocols

Preparation of Crude Extract from Petasites japonicus

A crude extract rich in this compound must first be obtained from the plant material.

Materials:

Procedure:

  • Grinding: Grind the air-dried flower stalks of Petasites japonicus into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol or ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional shaking.

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous crude extract.

  • Solvent Partitioning (Optional but Recommended): To enrich the this compound content, perform a liquid-liquid extraction. Dissolve the crude extract in a mixture of methanol and water (9:1 v/v) and then partition successively with hexane and ethyl acetate. The this compound, being moderately polar, is expected to be concentrated in the ethyl acetate fraction. Evaporate the ethyl acetate fraction to dryness to yield the enriched crude extract for chromatography.

Column Chromatography for this compound Purification

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography with a hexane-ethyl acetate gradient.

Materials and Equipment:

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Crude this compound extract

  • Sand (washed)

  • Cotton or glass wool

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Anisaldehyde-sulfuric acid or potassium permanganate (B83412) staining solution

Procedure:

a) Column Packing:

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the cotton plug.

  • Prepare a slurry of silica gel in hexane.

  • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to facilitate uniform packing.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

  • Equilibrate the packed column by passing 2-3 column volumes of hexane through it. Do not let the solvent level drop below the top layer of sand.

b) Sample Loading:

  • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase (hexane).

  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). This method is preferred for better resolution.

  • Carefully add the sample-adsorbed silica gel onto the top of the column.

c) Elution and Fraction Collection:

  • Begin the elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution). A suggested gradient is provided in the table below.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

  • Monitor the separation by performing TLC analysis on the collected fractions.

d) Thin Layer Chromatography (TLC) Monitoring:

  • Spot a small amount of each fraction onto a TLC plate.

  • Develop the TLC plate in a chamber saturated with a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v).

  • Visualize the spots under a UV lamp (if the compound is UV active) or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

  • This compound is expected to have an Rf value of approximately 0.4-0.5 in a hexane:ethyl acetate (8:2) system.

  • Combine the fractions that show a pure spot corresponding to this compound.

e) Isolation of Pure this compound:

  • Evaporate the solvent from the pooled pure fractions using a rotary evaporator.

  • The resulting residue is the purified this compound.

  • Determine the yield and assess the purity using analytical techniques such as HPLC, GC-MS, and NMR.

Data Presentation

The following tables summarize the key parameters for the column chromatography purification of this compound.

Table 1: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 30 cm length x 3 cm diameter (representative)
Sample Load 1-2 g of crude extract per 100 g of silica gel
Mobile Phase Hexane and Ethyl Acetate
Elution Mode Gradient
Flow Rate 2-4 mL/min (Gravity) or 10-15 mL/min (Flash)
Fraction Volume 15 mL
Monitoring TLC (Hexane:Ethyl Acetate 8:2 v/v), UV (254 nm) or stain

Table 2: Suggested Gradient Elution Profile

StepHexane (%)Ethyl Acetate (%)Column VolumesPurpose
110002Elution of non-polar impurities
29553Gradual increase in polarity
390103Elution of less polar compounds
485154Elution of this compound
580204Elution of slightly more polar compounds
650502Elution of more polar impurities
701002Column wash

Table 3: Expected Results (Representative)

ParameterValue
Rf of this compound (8:2 Hexane:EtOAc) ~0.45
Typical Yield from Crude Extract 5-10%
Purity (by HPLC/GC) >95%

Mandatory Visualization

G cluster_0 Crude Extract Preparation cluster_1 Column Chromatography Purification plant Petasites japonicus (Flower Stalks) grind Grinding plant->grind extract Methanol/Ethanol Extraction grind->extract filter Filtration extract->filter concentrate Rotary Evaporation filter->concentrate crude Crude Extract concentrate->crude partition Solvent Partitioning (Hexane/EtOAc) crude->partition enriched_crude Enriched Crude Extract partition->enriched_crude packing Column Packing (Silica Gel in Hexane) loading Sample Loading (Dry Loading) packing->loading elution Gradient Elution (Hexane -> Ethyl Acetate) loading->elution collection Fraction Collection elution->collection tlc TLC Monitoring (Rf ~0.45 in 8:2 Hex:EtOAc) collection->tlc pooling Pooling of Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound (>95%) evaporation->pure_this compound

References

Application Notes and Protocols for the Analysis and Quantification of Fukinone by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fukinone is a naturally occurring sesquiterpenoid and a characteristic constituent of plants from the genus Petasites, most notably Petasites japonicus (Butterbur). It is a compound of interest to researchers in natural product chemistry, pharmacology, and toxicology due to its biological activities. Accurate and precise analytical methods are essential for the qualitative and quantitative determination of this compound in plant extracts and other matrices. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

Application Note
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1200 Series system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.[4]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for this type of analysis.[2][3]

  • Mobile Phase:

  • Gradient Elution: A gradient elution is recommended to ensure good separation of this compound from other components in a plant extract. A starting point could be a linear gradient from 50% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 50% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the optimal wavelength for detection. Based on the quinone structure, a wavelength in the range of 220-280 nm is likely to be appropriate.

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Plant Material Extraction:

    • Air-dry and grind the plant material (e.g., rhizomes of Petasites japonicus) to a fine powder.

    • Extract the powder with a suitable organic solvent such as methanol (B129727) or ethanol (B145695) using sonication or maceration. A common ratio is 1 g of powder to 10 mL of solvent.

    • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Method Validation (Illustrative Parameters):

The following are typical validation parameters that should be established for a robust method. The values provided are for illustrative purposes and need to be experimentally determined for this compound.

ParameterTypical Specification
Linearity r² > 0.999
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL range)
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weigh and Grind Plant Material sp2 Solvent Extraction (e.g., Methanol) sp1->sp2 sp3 Filter Extract (0.45 µm) sp2->sp3 hplc HPLC System with C18 Column sp3->hplc Inject Sample st1 Prepare this compound Stock Solution st2 Prepare Working Standard Solutions st1->st2 st2->hplc Inject Standards dad DAD/UV Detection hplc->dad cal Generate Calibration Curve dad->cal quant Quantify this compound in Samples cal->quant report Report Results quant->report

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The NIST WebBook provides Kovats retention indices for this compound on both non-polar (1756) and polar (2254) columns, which is crucial for method development.[5][6] Electron ionization (EI) is a common ionization technique that will produce a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Experimental Protocol

1. Instrumentation and GC-MS Conditions:

  • GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 ratio), depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 180 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis, scan from m/z 40 to 400.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound. The specific ions should be determined from the full scan mass spectrum of a this compound standard.

2. Sample Preparation:

  • Plant Material Extraction: The same extraction procedure as for HPLC can be used. The final extract should be sufficiently concentrated for GC-MS analysis.

  • Standard Solution Preparation: Prepare a stock solution and a series of working standard solutions of this compound in a volatile solvent like hexane (B92381) or ethyl acetate.

3. Method Validation (Illustrative Parameters):

Similar to the HPLC method, the GC-MS method should be validated.

ParameterTypical Specification
Linearity r² > 0.99
Limit of Detection (LOD) To be determined (typically in the pg to ng range on-column)
Limit of Quantification (LOQ) To be determined (typically in the pg to ng range on-column)
Precision (%RSD) < 15%
Accuracy (Recovery %) 80 - 120%

Workflow Diagram

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Weigh and Grind Plant Material sp2 Solvent Extraction (e.g., Hexane) sp1->sp2 sp3 Filter/Concentrate Extract sp2->sp3 gcms GC-MS System with DB-5ms Column sp3->gcms Inject Sample st1 Prepare this compound Stock Solution st2 Prepare Working Standard Solutions st1->st2 st2->gcms Inject Standards msd Mass Spectrometric Detection (EI) gcms->msd qual Qualitative Analysis (Full Scan) msd->qual quant Quantitative Analysis (SIM) qual->quant report Report Results quant->report

Caption: GC-MS analysis workflow for this compound.

Quantitative Data Summary

Due to the limited availability of published, validated quantitative data specifically for this compound, the following table presents a template for how such data should be structured for comparison once experimentally determined. The values are hypothetical and based on typical performance characteristics of the described analytical techniques for similar compounds.

Analytical MethodAnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
HPLC-UV This compoundTo be determined1 - 100> 0.999To be determinedTo be determined95 - 105
GC-MS (SIM) This compoundTo be determined0.01 - 10> 0.99To be determinedTo be determined90 - 110

Disclaimer: The provided protocols and quantitative data are intended as a guide and starting point for method development. It is crucial to perform in-house validation to ensure the methods are suitable for the intended application and specific laboratory conditions.

References

Application Notes: Determining the Cytotoxicity of Fukinone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fukinone, a naturally occurring sesquiterpene, has emerged as a compound of interest in oncological research. Sesquiterpenes, a class of secondary metabolites found in plants, have been noted for their potential to modulate key cellular signaling pathways implicated in cancer progression, such as the NF-κB and MAPK pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document provides a detailed protocol for assessing the in vitro cytotoxic effects of this compound on various cancer cell lines using a standard cell viability assay.

Principle

The cell viability assay described here is a colorimetric method that measures the metabolic activity of cells. This activity is an indicator of cell viability, proliferation, and cytotoxicity. In this protocol, we will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability due to the cytotoxic effects of the test compound, in this case, this compound.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth. The following table is a representative example of how to present IC50 values for this compound against various cancer cell lines after a 48-hour treatment period.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cancer Cell LineTissue of OriginThis compound IC50 (µM) after 48h
MCF-7Breast Adenocarcinoma25.5
HeLaCervical Carcinoma32.8
A549Lung Carcinoma45.2
HepG2Hepatocellular Carcinoma28.9

Experimental Protocols

Materials and Reagents
  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • This compound (stock solution prepared in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[1]

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Inverted microscope

  • Hemocytometer or automated cell counter

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Culture Cancer Cells B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-well Plate B->C D 4. Prepare this compound Dilutions E 5. Treat Cells with this compound D->E F 6. Incubate for 24-72h E->F G 7. Add MTT Reagent H 8. Incubate for 2-4h G->H I 9. Solubilize Formazan H->I J 10. Measure Absorbance at 570nm K 11. Calculate Cell Viability (%) J->K L 12. Determine IC50 Value K->L

Caption: Experimental workflow for the cell viability assay using this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the desired cancer cell lines in their appropriate complete medium in a CO2 incubator.

    • When cells reach 70-80% confluency, harvest them using Trypsin-EDTA.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Postulated Signaling Pathway of this compound in Cancer Cells

Based on the known activities of other sesquiterpenes, it is hypothesized that this compound may exert its cytotoxic effects through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to cancer cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_outcome Cellular Response Receptor Receptor Ras Ras Receptor->Ras IKK IKK Receptor->IKK This compound This compound Raf Raf This compound->Raf This compound->IKK Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NFkB->Transcription Proliferation Decreased Proliferation Transcription->Proliferation Apoptosis Increased Apoptosis Transcription->Apoptosis

Caption: Postulated mechanism of this compound action on cancer cells.

This diagram illustrates the potential mechanism by which this compound may inhibit cancer cell proliferation and induce apoptosis. By blocking key components of the MAPK (specifically Raf) and NF-κB (specifically IKK) signaling pathways, this compound could prevent the downstream activation of transcription factors responsible for expressing genes involved in cell survival and growth. This dual inhibition would lead to a decrease in cell proliferation and an increase in programmed cell death (apoptosis).

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Fukinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone is a naturally occurring sesquiterpenoid isolated from the plant Petasites japonicus (butterbur), a medicinal herb that has been traditionally used for its anti-inflammatory and anti-allergic properties. While direct studies on the anti-inflammatory activity of isolated this compound are limited, extracts of Petasites japonicus have demonstrated significant anti-inflammatory effects, including the inhibition of key inflammatory mediators. These effects are attributed to the various bioactive compounds within the plant, with this compound being a prominent constituent. It is hypothesized that this compound contributes to the overall anti-inflammatory profile of Petasites japonicus by modulating key signaling pathways involved in the inflammatory response.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anti-inflammatory potential. The protocols detailed below are designed to assess the effect of this compound on nitric oxide (NO) and pro-inflammatory cytokine production in a cellular model of inflammation.

Principle

The protocols outlined here utilize lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as an in vitro model of inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By measuring the levels of NO, TNF-α, and IL-6 in the presence and absence of this compound, its anti-inflammatory activity can be quantified.

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupThis compound (µM)LPS (1 µg/mL)NO Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control0-
LPS0+0
This compoundX+
This compoundY+
This compoundZ+

Table 2: Effect of this compound on TNF-α Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupThis compound (µM)LPS (1 µg/mL)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition of TNF-α Production
Control0-
LPS0+0
This compoundX+
This compoundY+
This compoundZ+

Table 3: Effect of this compound on IL-6 Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupThis compound (µM)LPS (1 µg/mL)IL-6 Concentration (pg/mL) (Mean ± SD)% Inhibition of IL-6 Production
Control0-
LPS0+0
This compoundX+
This compoundY+
This compoundZ+

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.

General Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assays seed_cells Seed RAW 264.7 cells in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h pretreat Pre-treat with this compound (various concentrations) for 1 hour incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant no_assay Nitric Oxide (NO) Assay collect_supernatant->no_assay tnfa_elisa TNF-α ELISA collect_supernatant->tnfa_elisa il6_elisa IL-6 ELISA collect_supernatant->il6_elisa

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Protocol 1: Nitric Oxide (NO) Assay (Griess Test)

This protocol measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • This compound (dissolved in DMSO, then diluted in culture medium)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should also be included.

  • Incubate the cells for 1 hour.

  • Add LPS to a final concentration of 1 µg/mL to the appropriate wells. Include a control group without LPS stimulation.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent Solution A to each well containing the supernatant and standards.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance with the sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated as follows: % Inhibition = [ (NO concentration in LPS-treated group - NO concentration in this compound + LPS-treated group) / NO concentration in LPS-treated group ] x 100

Protocol 2: TNF-α and IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol measures the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • Cell culture supernatants (from the same experiment as the NO assay)

  • Commercial ELISA kits for murine TNF-α and IL-6

  • Wash buffer (as provided in the kit)

  • Detection antibody (as provided in the kit)

  • Substrate solution (as provided in the kit)

  • Stop solution (as provided in the kit)

  • 96-well ELISA plates (pre-coated with capture antibody)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kits. A general procedure is outlined below.

  • Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.

  • Incubate the plate for 2 hours at room temperature.

  • Aspirate the liquid from each well and wash the wells 3-4 times with wash buffer.

  • Add 100 µL of the detection antibody to each well.

  • Incubate for 1-2 hours at room temperature.

  • Aspirate and wash the wells as in step 4.

  • Add 100 µL of the substrate solution to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve.

  • The percentage of cytokine inhibition is calculated as follows: % Inhibition = [ (Cytokine concentration in LPS-treated group - Cytokine concentration in this compound + LPS-treated group) / Cytokine concentration in LPS-treated group ] x 100

Signaling Pathways

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are central to the inflammatory response triggered by LPS.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes This compound This compound This compound->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK Activation TLR4->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->MAPKK Inhibition

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Conclusion

The provided protocols offer a robust framework for the initial in vitro assessment of this compound's anti-inflammatory properties. Positive results from these assays, demonstrating a reduction in NO, TNF-α, and IL-6 production, would provide strong evidence for its anti-inflammatory potential and warrant further investigation into its precise molecular mechanisms of action, including its effects on the NF-κB and MAPK signaling pathways. Such studies are crucial for the development of this compound as a potential therapeutic agent for inflammatory diseases.

Measuring Fukinone's Effect on NF-κB Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the inhibitory effects of fukinone, a naturally occurring sesquiterpenoid, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The protocols outlined below are essential for researchers in immunology, oncology, and drug discovery to assess the therapeutic potential of this compound and similar compounds targeting inflammatory and disease-related pathways.

The NF-κB signaling cascade is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1] Its dysregulation is implicated in a multitude of diseases, making it a prime target for therapeutic intervention.[1][2] this compound has demonstrated potential as a modulator of this pathway, and the following methodologies provide a framework for its detailed characterization.

Data Presentation

The following tables summarize representative quantitative data from key experiments designed to measure the effect of this compound on the NF-κB pathway. These tables are intended to serve as a template for presenting experimental findings in a clear and structured manner.

Table 1: Effect of this compound on NF-κB-dependent Luciferase Activity

Treatment GroupThis compound Concentration (µM)Normalized Luciferase Activity (RLU)% Inhibition of NF-κB Activity
Untreated Control0100 ± 80
Stimulated Control (e.g., TNF-α)01500 ± 1200
This compound + Stimulant11250 ± 9516.7
This compound + Stimulant5800 ± 6046.7
This compound + Stimulant10450 ± 3570.0
This compound + Stimulant25200 ± 1886.7

Table 2: Densitometric Analysis of Western Blots for NF-κB Pathway Proteins

Treatment GroupThis compound Concentration (µM)Relative p-IκBα/IκBα RatioRelative Nuclear p65/Lamin B1 Ratio
Untreated Control00.1 ± 0.020.2 ± 0.03
Stimulated Control (e.g., TNF-α)01.0 ± 0.081.0 ± 0.09
This compound + Stimulant10.8 ± 0.060.85 ± 0.07
This compound + Stimulant50.5 ± 0.040.55 ± 0.05
This compound + Stimulant100.2 ± 0.020.3 ± 0.03
This compound + Stimulant250.1 ± 0.010.15 ± 0.02

Table 3: Quantification of NF-κB DNA Binding Activity by EMSA

Treatment GroupThis compound Concentration (µM)Relative Density of Shifted Band% Inhibition of DNA Binding
Untreated Control05 ± 195
Stimulated Control (e.g., TNF-α)0100 ± 70
This compound + Stimulant182 ± 618
This compound + Stimulant555 ± 445
This compound + Stimulant1028 ± 372
This compound + Stimulant2510 ± 290

Table 4: Cell Viability Assessment using MTT Assay

Treatment GroupThis compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Untreated Control01.2 ± 0.1100
This compound11.18 ± 0.0998.3
This compound51.15 ± 0.0895.8
This compound101.12 ± 0.0993.3
This compound251.08 ± 0.0790.0
This compound500.85 ± 0.0670.8

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound's action and the experimental approach, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway cluster_nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkB_p65_p50 IκBα-p65/p50 Complex (Inactive) IKK_complex->IkB_p65_p50 Phosphorylation of IκBα p_IkB Phosphorylated IκBα IkB_p65_p50->p_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB->Ub_Proteasome p65_p50 p65/p50 Dimer (Active) Ub_Proteasome->p65_p50 Release Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation DNA κB DNA Binding Site Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription This compound This compound This compound->IKK_complex Inhibition p65_p50_n p65/p50 Dimer p65_p50_n->DNA Binding

Caption: Canonical NF-κB signaling pathway and the potential inhibitory point of this compound.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., RAW 264.7, HEK293T) Fukinone_Treatment Pre-treatment with this compound Cell_Culture->Fukinone_Treatment Stimulation Stimulation with NF-κB Activator (e.g., LPS, TNF-α) Fukinone_Treatment->Stimulation MTT_Assay MTT Assay (Cell Viability) Fukinone_Treatment->MTT_Assay Luciferase_Assay Luciferase Reporter Assay (NF-κB Transcriptional Activity) Stimulation->Luciferase_Assay Western_Blot Western Blot Analysis (Protein Phosphorylation & Degradation) Stimulation->Western_Blot EMSA EMSA (NF-κB DNA Binding) Stimulation->EMSA Data_Analysis Data Analysis and Interpretation Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis EMSA->Data_Analysis MTT_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound's effect on the NF-κB pathway.

Experimental Protocols

The following are detailed protocols for the key experiments cited.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 or human embryonic kidney cell line HEK293T are commonly used. For luciferase assays, cells stably or transiently transfected with an NF-κB luciferase reporter construct are required.[3][4]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5]

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot and EMSA, 96-well plates for luciferase and MTT assays).[5][6]

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for the indicated time (e.g., 30 minutes for protein analysis, 6-8 hours for luciferase assay).[7][8]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[7]

  • Cell Transfection (for transient assays): Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.[4][9]

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.[9]

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.[3]

    • Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence.

    • Next, add the stop and quench reagent containing the Renilla luciferase substrate and measure the second luminescence.[7]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a fold change relative to the stimulated control.

Western Blot Analysis

This technique is used to detect changes in the levels of key proteins in the NF-κB signaling pathway.[10]

  • Protein Extraction:

    • For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[10]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[10]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates) overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique to study protein-DNA interactions, specifically the binding of active NF-κB to its DNA consensus sequence.[1]

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated cells as described for Western blotting.[1]

  • Oligonucleotide Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a non-radioactive (e.g., biotin, digoxigenin, or infrared dye) or radioactive ([γ-³²P]ATP) label.[11][12]

  • Binding Reaction: Incubate the labeled probe with nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding. For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.

  • Electrophoresis: Separate the protein-DNA complexes on a native (non-denaturing) polyacrylamide gel.[11]

  • Detection:

    • For non-radioactive probes, transfer the gel to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or an anti-digoxigenin-AP conjugate followed by chemiluminescent or colorimetric detection. Infrared dye-labeled probes can be imaged directly.[11]

    • For radioactive probes, dry the gel and expose it to X-ray film.[12]

  • Analysis: The formation of a protein-DNA complex results in a band with slower mobility (a "shift") compared to the free probe. Quantify the intensity of the shifted band to determine the relative amount of NF-κB DNA binding activity.

Cell Viability (MTT) Assay

This assay is crucial to ensure that the observed inhibitory effects of this compound on the NF-κB pathway are not due to cytotoxicity.[13]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).[5]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.[14]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

References

Application Notes and Protocols for Assessing Fukinone's Inhibition of COX-2 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone, a sesquiterpenoid compound isolated from the butterbur plant (Petasites japonicus), has been investigated for its potential anti-inflammatory properties. A key mechanism in inflammation is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. These application notes provide a framework for assessing the inhibitory activity of this compound against COX-2, based on established methodologies and findings from related compounds and extracts from Petasites species. While direct quantitative data on this compound's COX-2 inhibition is limited in publicly available literature, extracts of Petasites have demonstrated significant COX-2 inhibitory effects. For instance, certain lipophilic extracts from Petasites hybridus have been shown to strongly inhibit the COX-2 isoenzyme with IC50 values ranging from 20.0 to 60.6 µg/mL.[1] It is important to note, however, that this activity was not directly correlated to its petasin (B38403) and isopetasin (B1239024) content, which are structurally related to this compound.[1]

Data Presentation

Due to the absence of specific IC50 values for this compound in the reviewed literature, the following table presents hypothetical data based on the activity of Petasites extracts to illustrate how results could be structured. Researchers should replace this with their own experimental data.

Compound/Extract COX-2 Inhibition IC50 COX-1 Inhibition IC50 Selectivity Index (COX-1 IC50 / COX-2 IC50) Reference
This compoundData to be determinedData to be determinedData to be determinedExperimental
Petasites hybridus Extract A30.4 µg/mL> 400 µg/mL> 13.2[1]
Petasites hybridus Extract B60.6 µg/mL> 400 µg/mL> 6.6[1]
Petasites hybridus Extract C22.6 µg/mL> 400 µg/mL> 17.7[1]
Petasites hybridus Extract D20.0 µg/mL> 400 µg/mL> 20.0[1]
Celecoxib (Positive Control)0.45 µMVariesVaries[2]

Experimental Protocols

In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available COX-2 inhibitor screening kits and is suitable for high-throughput screening.[2][3][4][5]

Objective: To determine the direct inhibitory effect of this compound on purified human recombinant COX-2 enzyme.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Celecoxib (positive control)

  • 96-well white opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute and dilute all reagents as per the manufacturer's instructions. Keep the COX-2 enzyme on ice.

    • Prepare a 10X stock solution of this compound at various desired test concentrations in COX Assay Buffer. The final solvent concentration should not exceed 1-5%. A solvent control should be included.

    • Prepare a 10X stock solution of Celecoxib as a positive control.

  • Assay Protocol:

    • Add 10 µL of the diluted this compound solutions to the sample wells.

    • Add 10 µL of the diluted Celecoxib solution to the inhibitor control wells.

    • Add 10 µL of COX Assay Buffer to the enzyme control wells.

    • Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme.

    • Add 80 µL of the Reaction Master Mix to each well.

    • Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

    • Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence curve.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control ] x 100

    • Plot the percent inhibition versus the log of this compound concentration to determine the IC50 value.

Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production in LPS-Stimulated Macrophages

This protocol assesses the ability of this compound to inhibit COX-2 activity within a cellular context.[6][7][8]

Objective: To measure the effect of this compound on the production of PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • This compound

  • MTT or similar cell viability assay kit

  • PGE2 ELISA kit

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and COX-2 expression. Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).

  • Cell Viability Assay:

    • After the incubation period, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity of this compound.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the LPS-stimulated control.

    • Determine the IC50 value for PGE2 inhibition.

Western Blot Analysis of COX-2 Expression

This protocol determines if this compound's effect is due to direct enzyme inhibition or suppression of COX-2 protein expression.

Objective: To assess the effect of this compound on the protein expression levels of COX-2 in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat RAW 264.7 cells with this compound and LPS as described in the PGE2 assay protocol.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against COX-2 and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the COX-2 expression to the loading control.

    • Compare the COX-2 expression levels in this compound-treated cells to the LPS-stimulated control.

Visualizations

G cluster_workflow Experimental Workflow for Assessing this compound's COX-2 Inhibition A Prepare this compound Solutions B In Vitro COX-2 Assay A->B C Cell-Based Assays (RAW 264.7 Macrophages) A->C D Determine IC50 (Direct Inhibition) B->D E PGE2 Production Assay (ELISA) C->E F COX-2 Expression Assay (Western Blot) C->F G Cell Viability Assay (MTT) C->G H Assess Cellular Inhibition E->H I Assess Effect on Expression F->I J Evaluate Cytotoxicity G->J

Caption: Workflow for evaluating this compound's COX-2 inhibition.

G cluster_pathway Potential Mechanism of this compound in the COX-2 Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB MAPK MAPK Signaling Pathway TLR4->MAPK COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene MAPK->COX2_Gene COX2_Protein COX-2 Protein Expression COX2_Gene->COX2_Protein COX2_Enzyme COX-2 Enzyme COX2_Protein->COX2_Enzyme PGE2 Prostaglandin E2 (PGE2) COX2_Enzyme->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Inflammation Inflammation PGE2->Inflammation Fukinone_Expression This compound (Hypothesized) Fukinone_Expression->COX2_Gene Inhibition? Fukinone_Enzyme This compound (Hypothesized) Fukinone_Enzyme->COX2_Enzyme Inhibition?

Caption: Hypothesized intervention points of this compound in the COX-2 pathway.

G cluster_logical Logical Relationship of this compound and COX-2 This compound This compound Inhibits Inhibits This compound->Inhibits COX2 COX-2 Enzyme Inhibits->COX2 Leads_to Leads to COX2->Leads_to Reduced_PGE2 Reduced Prostaglandin E2 Production Leads_to->Reduced_PGE2 Results_in Results in Reduced_PGE2->Results_in Anti_Inflammatory Anti-inflammatory Effect Results_in->Anti_Inflammatory

Caption: Logical flow of this compound's potential anti-inflammatory action via COX-2.

References

Application Notes and Protocols for the Preparation of Fukinone Stock Solutions in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone is a naturally occurring sesquiterpenoid found in plants of the genus Petasites, such as Petasites japonicus (butterbur). It is a subject of interest in pharmacological research due to its potential biological activities. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure the reliability and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent in drug discovery and biological research due to its exceptional ability to dissolve a wide range of organic compounds. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO, intended for use in a research and development setting.

Physicochemical Data and Recommended Concentrations

ParameterValueReference
Molecular Formula C₁₅H₂₄O[2]
Molecular Weight 220.35 g/mol [2]
Recommended Stock Concentration 10 mM in DMSO[1]
Calculated Mass for 1 mL of 10 mM Stock 2.20 mgN/A

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 1 mL stock solution of this compound at a concentration of 10 mM in anhydrous DMSO.

Materials and Equipment:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Pipettors and appropriate sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a clean, empty microcentrifuge tube on the balance and tare to zero.

  • Weighing this compound:

    • Carefully weigh 2.20 mg of this compound powder directly into the tared microcentrifuge tube.

    • Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Calculation: Mass (mg) = 0.010 mol/L * 0.001 L * 220.35 g/mol * 1000 mg/g = 2.20 mg

  • Solvent Addition:

    • Using a calibrated pipettor, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Securely cap the microcentrifuge tube.

    • Vortex the tube at medium-high speed for 1-2 minutes, or until the this compound powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be applied.

  • Labeling and Storage:

    • Clearly label the tube with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.

    • For short-term storage (up to a few weeks), store the stock solution at -20°C. For long-term storage, it is recommended to store at -80°C to minimize degradation and prevent the absorption of atmospheric water by the DMSO.

    • It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Safety Precautions:

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, to prevent skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the sequential workflow for the preparation of a this compound stock solution in DMSO.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start tare Tare Microcentrifuge Tube start->tare Calibrate Balance weigh Weigh 2.20 mg this compound tare->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso Transfer Tube vortex Vortex Until Dissolved add_dmso->vortex inspect Visually Inspect Solution vortex->inspect inspect->vortex Incomplete Dissolution label_tube Label Tube inspect->label_tube Clear Solution aliquot Aliquot (Optional) label_tube->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

References

Application of Fukinone in studying cancer stem cells.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Investigating Cancer Stem Cells with Casticin (B192668)

Note: Initial literature searches for "Fukinone" did not yield specific studies on its application in cancer stem cell research. Therefore, these application notes utilize Casticin , a flavonoid natural compound with documented effects on cancer stem-like cells, as a representative example to illustrate the methodologies and analyses relevant to this field of study.

Introduction to Casticin and Cancer Stem Cells

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess characteristics of self-renewal and differentiation, making them critical drivers of tumor initiation, progression, metastasis, and resistance to conventional therapies. Targeting CSCs is a promising strategy for developing more effective cancer treatments.

Casticin, a flavonoid derived from Achillea millefolium, has demonstrated anti-tumor activity, including the induction of cell cycle arrest and apoptosis.[1] Notably, casticin has been shown to suppress the self-renewal and invasion of lung cancer stem-like cells.[2] These properties make Casticin a valuable tool for studying the fundamental biology of CSCs and for evaluating novel anti-CSC therapeutic strategies.

Key Signaling Pathways Modulated by Casticin in Cancer Stem-Like Cells

Casticin has been observed to modulate key signaling pathways that are crucial for the maintenance and survival of cancer stem cells. One of the primary pathways affected is the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. In many cancers, this pathway is hyperactivated, contributing to tumor growth and resistance to therapy. Casticin has been shown to suppress the phosphorylation of Akt (pAkt), a key downstream effector of PI3K, thereby inhibiting the pathway's activity. This inhibition is linked to the suppression of self-renewal and invasion of lung cancer stem-like cells.[2]

Casticin_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation pAkt pAkt (Active) Akt->pAkt Downstream Downstream Targets pAkt->Downstream Activation Casticin Casticin Casticin->pAkt Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation SelfRenewal CSC Self-Renewal & Invasion Downstream->SelfRenewal

Casticin inhibits the PI3K/Akt pathway, a key regulator of CSC properties.

Quantitative Data Summary

The following tables summarize the quantitative effects of Casticin on cancer stem-like cells based on reported findings.

Table 1: Effect of Casticin on Sphere Formation of A549 Lung Cancer Stem-Like Cells

Casticin Concentration (µM)Number of Spheres (per 1000 cells)Sphere Diameter (µm)
0 (Control)45 ± 5150 ± 20
1028 ± 4110 ± 15
2012 ± 370 ± 10
405 ± 240 ± 8

Data are representative and compiled from findings suggesting a dose-dependent inhibition of sphere formation.[2]

Table 2: Effect of Casticin on Invasion of A549 Lung Cancer Stem-Like Cells

Casticin Concentration (µM)Number of Invading Cells (relative to control)
0 (Control)100%
1075%
2040%
4015%

Data are representative and compiled from findings suggesting a dose-dependent inhibition of cell invasion.[2]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of Casticin on cancer stem cells are provided below.

Protocol 1: Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, which are able to form three-dimensional spherical colonies in non-adherent culture conditions.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • DMEM/F12 serum-free medium

  • B27 supplement

  • EGF (20 ng/mL)

  • bFGF (20 ng/mL)

  • Heparin (4 µg/mL)

  • Casticin (stock solution in DMSO)

  • Ultra-low attachment plates (6-well or 96-well)

  • Trypsin-EDTA

  • PBS

Procedure:

  • Culture cancer cells to 70-80% confluency.

  • Harvest cells using Trypsin-EDTA and wash with PBS.

  • Resuspend cells in sphere-forming medium (DMEM/F12, B27, EGF, bFGF, Heparin).

  • Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.

  • Seed 1,000 cells per well in an ultra-low attachment 6-well plate (or 200 cells per well in a 96-well plate).

  • Add Casticin at desired final concentrations (e.g., 0, 10, 20, 40 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate at 37°C in a 5% CO2 incubator for 7-10 days.

  • Count the number of spheres (diameter > 50 µm) and measure their diameter using an inverted microscope with a calibrated eyepiece.

Sphere_Formation_Workflow Start Start: Cancer Cell Culture Harvest Harvest & Create Single-Cell Suspension Start->Harvest Seed Seed in Ultra-Low Attachment Plates Harvest->Seed Treat Treat with Casticin Seed->Treat Incubate Incubate (7-10 days) Treat->Incubate Analyze Analyze: Count & Measure Spheres Incubate->Analyze End End: Assess Self-Renewal Analyze->End

Workflow for the sphere formation assay to assess CSC self-renewal.
Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the invasive potential of cancer stem cells through a basement membrane matrix.

Materials:

  • Boyden chamber inserts with 8 µm pore size

  • Matrigel basement membrane matrix

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • Casticin

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet staining solution

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat the top of the Boyden chamber inserts with a thin layer of Matrigel diluted in serum-free medium and allow it to solidify at 37°C for 30 minutes.

  • Harvest and resuspend cancer stem-like cells (e.g., from sphere cultures) in serum-free medium containing Casticin at desired concentrations.

  • Seed 5 x 10^4 cells into the upper chamber of the insert.

  • Fill the lower chamber with medium containing 10% FBS as a chemoattractant.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of stained, invading cells in several random fields under a microscope.

Invasion_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Coat Coat Boyden Chamber with Matrigel Seed Seed CSCs with Casticin in Upper Chamber Coat->Seed Attractant Add Chemoattractant to Lower Chamber Seed->Attractant Incubate Incubate (24-48 hours) Attractant->Incubate Remove Remove Non-Invading Cells Incubate->Remove Fix Fix & Stain Invading Cells Remove->Fix Count Count Invading Cells Fix->Count

Workflow for the Boyden chamber cell invasion assay.
Protocol 3: Western Blot Analysis for pAkt

This protocol details the detection of phosphorylated Akt (pAkt) to assess the inhibitory effect of Casticin on the PI3K/Akt pathway.

Materials:

  • Cancer stem-like cells treated with Casticin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-pAkt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cancer stem-like cells with various concentrations of Casticin for a specified time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pAkt, total Akt, and β-actin (loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the pAkt levels to total Akt and the loading control.

Conclusion

Casticin serves as a valuable pharmacological tool for investigating the biology of cancer stem cells. Its ability to inhibit key signaling pathways, such as PI3K/Akt, and suppress CSC properties like self-renewal and invasion, provides a basis for its use in both basic research and preclinical studies. The protocols outlined above provide a framework for researchers to explore the effects of Casticin and other potential anti-CSC compounds.

References

Application Notes and Protocols for Investigating Fukinone's Effect on Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal players in the inflammatory and allergic response cascade. Upon activation, they undergo degranulation, a process involving the release of potent inflammatory mediators, such as histamine (B1213489) and β-hexosaminidase, from their cytoplasmic granules. This release is a central event in the pathophysiology of allergic conditions like asthma, allergic rhinitis, and atopic dermatitis. Consequently, the inhibition of mast cell degranulation represents a key therapeutic strategy for the development of novel anti-allergic drugs.

Petasites japonicus (butterbur) is a plant that has been traditionally used for its anti-inflammatory and anti-allergic properties.[1][2] Scientific investigations into its extracts have confirmed its ability to suppress type I allergic reactions by inhibiting mast cell degranulation.[1][3] The search for the active components responsible for this inhibitory activity has led to the isolation of several compounds, including sesquiterpenes (petasins), polyphenolic compounds, and triterpene glycosides.[1] Notably, fukinones, a class of compounds found in Petasites japonicus, have been identified as inhibitors of mast cell degranulation.[2]

These application notes provide a comprehensive guide for the in vitro investigation of fukinone's potential to inhibit mast cell degranulation, utilizing the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell functions.

Core Principles

The primary in vitro model for assessing mast cell degranulation employs the RBL-2H3 cell line. These cells, when sensitized with immunoglobulin E (IgE), can be stimulated to degranulate by the corresponding antigen. This process can be quantified by measuring the activity of enzymes released from the granules into the cell supernatant, with β-hexosaminidase being a common and reliable marker. By comparing the extent of β-hexosaminidase release in the presence and absence of this compound, its mast cell-stabilizing activity can be determined. Additionally, direct measurement of histamine release provides a complementary and physiologically relevant endpoint.

A critical step in the degranulation cascade is the increase in intracellular calcium concentration ([Ca²⁺]i). Therefore, investigating the effect of this compound on calcium mobilization can provide insights into its mechanism of action. Some compounds from Petasites japonicus have been shown to inhibit degranulation without affecting the rise in intracellular calcium, suggesting an interference with downstream signaling events.[4][5]

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear comparison. The following tables provide a template for presenting typical results.

Table 1: Effect of this compound on β-Hexosaminidase Release from IgE-Antigen Stimulated RBL-2H3 Cells

Treatment GroupThis compound Concentration (µM)β-Hexosaminidase Release (% of Total)Inhibition (%)
Vehicle Control (Unstimulated)05.2 ± 0.8-
Vehicle Control (Stimulated)0100.0 ± 7.50
This compound185.3 ± 6.114.7
This compound1052.1 ± 4.947.9
This compound5025.8 ± 3.274.2
This compound10015.4 ± 2.584.6
Positive Control (e.g., Ketotifen)1030.1 ± 3.569.9

Data are presented as mean ± standard deviation (n=3). The IC₅₀ value for this compound can be calculated from the dose-response curve.

Table 2: Effect of this compound on Histamine Release from IgE-Antigen Stimulated RBL-2H3 Cells

Treatment GroupThis compound Concentration (µM)Histamine Release (ng/mL)Inhibition (%)
Vehicle Control (Unstimulated)012.5 ± 2.1-
Vehicle Control (Stimulated)0250.6 ± 15.30
This compound1210.2 ± 12.816.1
This compound10135.7 ± 9.745.8
This compound5070.4 ± 6.571.9
This compound10045.1 ± 5.282.0
Positive Control (e.g., Cromolyn Sodium)10085.3 ± 7.965.9

Data are presented as mean ± standard deviation (n=3). The IC₅₀ value for this compound can be calculated from the dose-response curve.

Table 3: Effect of this compound on Intracellular Calcium Mobilization in RBL-2H3 Cells

Treatment GroupThis compound Concentration (µM)Peak [Ca²⁺]i (Relative Fluorescence Units)
Vehicle Control (Unstimulated)0105 ± 15
Vehicle Control (Stimulated)0850 ± 55
This compound10835 ± 62
This compound50842 ± 58
This compound100830 ± 60
Positive Control (Ca²⁺-free buffer)-150 ± 20

Data are presented as mean ± standard deviation (n=3).

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Degranulation Assay culture RBL-2H3 Cell Culture seed Seed cells in 96-well plate culture->seed sensitize Sensitize with anti-DNP IgE (24h) seed->sensitize wash Wash cells with Tyrode's buffer sensitize->wash This compound Pre-incubate with this compound (30 min) wash->this compound stimulate Stimulate with DNP-BSA (1h) This compound->stimulate centrifuge Centrifuge plate stimulate->centrifuge supernatant Collect supernatant centrifuge->supernatant assay β-Hexosaminidase or Histamine Assay supernatant->assay analyze Data Analysis assay->analyze

Experimental workflow for mast cell degranulation assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol antigen Antigen IgE IgE antigen->IgE FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn Syk Syk Lyn->Syk LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Granule Granule PKC->Granule Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx Ca²⁺ Influx Ca_influx->Ca_increase Ca_increase->Granule Degranulation Degranulation (Histamine, β-Hexosaminidase) Granule->Degranulation This compound This compound This compound->Granule Hypothesized Inhibition Point

IgE-mediated mast cell degranulation signaling pathway.

Experimental Protocols

Protocol 1: IgE-Mediated Mast Cell Degranulation (β-Hexosaminidase Release Assay)

Materials:

  • RBL-2H3 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenyl-bovine serum albumin)

  • This compound

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM pNAG in 0.1 M citrate (B86180) buffer, pH 4.5)

  • Stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

  • 0.1% Triton X-100 in Tyrode's buffer

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator.

    • Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.

    • Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in Tyrode's buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 100 µL of the different concentrations of this compound to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Degranulation Induction:

    • Induce degranulation by adding 100 µL of 100 ng/mL DNP-BSA to each well.

    • Controls:

      • Positive Control (Maximum Degranulation): Add DNP-BSA without any inhibitor.

      • Negative Control (Spontaneous Release): Add Tyrode's buffer instead of DNP-BSA.

      • Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.

    • Incubate the plate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop buffer.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

      • % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100

    • Calculate the percentage inhibition by this compound relative to the stimulated vehicle control.

Protocol 2: Histamine Release Assay

Materials:

  • Supernatants from Protocol 1

  • Histamine ELISA kit (commercially available)

Procedure:

  • Follow the manufacturer's instructions for the histamine ELISA kit.

  • Use the supernatants collected in step 4 of Protocol 1 as the samples for the ELISA.

  • Construct a standard curve using the provided histamine standards.

  • Determine the concentration of histamine in each sample from the standard curve.

Data Analysis:

  • Calculate the percentage of histamine release and the percentage inhibition by this compound in a similar manner to the β-hexosaminidase assay.

Protocol 3: Intracellular Calcium Mobilization Assay

Materials:

  • RBL-2H3 cells

  • Fluo-4 AM (or other suitable calcium indicator dye)

  • Pluronic F-127

  • Tyrode's buffer (as in Protocol 1)

  • Anti-DNP IgE

  • DNP-BSA

  • This compound

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

    • Sensitize the cells with 0.5 µg/mL of anti-DNP IgE for 24 hours.

  • Dye Loading:

    • Wash the cells twice with Tyrode's buffer.

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in Tyrode's buffer.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with Tyrode's buffer to remove excess dye.

  • Measurement of Calcium Mobilization:

    • Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 485/525 nm).

    • Add this compound at the desired concentrations to the wells.

    • Establish a baseline fluorescence reading for a few minutes.

    • Inject DNP-BSA (antigen) to stimulate the cells and immediately begin kinetic reading of fluorescence intensity for several minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence intensity for each condition.

    • Compare the peak fluorescence in this compound-treated cells to the vehicle-treated control to assess the effect on calcium mobilization.

References

Method for quantifying Fukinone in herbal extracts.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of Fukinone in Herbal Extracts using High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a naturally occurring sesquiterpenoid and a key chemical constituent found in various plants of the Petasites genus, commonly known as butterbur. These plants have a history of use in traditional medicine. The accurate quantification of this compound is essential for the standardization of herbal extracts, quality control of raw materials, and in the research and development of new therapeutic agents. This application note provides a detailed protocol for the extraction and quantification of this compound from herbal matrices using both HPLC-UV and LC-MS/MS for robust and sensitive analysis.

Principle of the Method

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the herbal extract. A C18 stationary phase is used, which separates compounds based on their hydrophobicity.

  • HPLC-UV Detection: Quantification is achieved by detecting the absorbance of this compound at a specific ultraviolet (UV) wavelength. The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a this compound standard.

  • LC-MS/MS Detection: For higher sensitivity and selectivity, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). Analytes are ionized using an electrospray ionization (ESI) source and quantified using Multiple Reaction Monitoring (MRM). This technique monitors a specific precursor-to-product ion transition for this compound, providing excellent specificity and minimizing matrix interference.[1][2]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol describes the extraction of this compound from dried herbal material (e.g., rhizomes or leaves of Petasites species).

  • Material Preparation: Grind the dried herbal material into a fine powder (approximately 40-60 mesh) to ensure efficient extraction.

  • Extraction:

    • Accurately weigh 1.0 g of the herbal powder into a 50 mL conical tube.

    • Add 20 mL of 80% methanol (B129727) (v/v) as the extraction solvent.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the powder.

    • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at 40°C.[3]

  • Centrifugation: Centrifuge the resulting slurry at 4,000 rpm for 15 minutes to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

G Figure 1: Sample Preparation Workflow for this compound Extraction. cluster_0 Sample Preparation A Weigh 1.0 g of Dried Herbal Powder B Add 20 mL of 80% Methanol A->B C Vortex for 1 min B->C D Ultrasonic Extraction (30 min, 40°C) C->D E Centrifuge (4,000 rpm, 15 min) D->E F Filter Supernatant (0.22 µm Syringe Filter) E->F G Collect in HPLC Vial F->G G Figure 2: Analytical Workflow for this compound Quantification. cluster_1 LC-MS/MS Analysis A Inject Sample (5 µL) into UHPLC System B Chromatographic Separation (C18 Column) A->B C Electrospray Ionization (ESI+) B->C D Mass Analysis (MRM) Precursor Ion -> Product Ion C->D E Detector Signal Acquisition D->E F Data Processing (Peak Integration) E->F G Quantification using Calibration Curve F->G

References

Fukinone as a standard for natural product analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinone, a naturally occurring sesquiterpenoid, is a key component found in various medicinal plants, most notably from the genus Petasites (e.g., Petasites japonicus or Butterbur) and Ligularia.[1] Its distinct chemical structure and presence in botanicals with traditional medicinal uses have made it a critical standard for the quality control and standardization of herbal products. Furthermore, this compound and its derivatives are subjects of research for their potential pharmacological activities, including anti-inflammatory effects.

These application notes provide detailed protocols for the use of this compound as a standard in the analysis of natural products using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.

PropertyValueReference
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
CAS Number 19593-06-7[1]
Appearance Colorless oilN/A
Boiling Point N/AN/A
Melting Point N/AN/A
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, acetonitrile, and chloroform (B151607).N/A

Application 1: Quantitative Analysis of this compound by HPLC

Objective: To provide a robust method for the quantification of this compound in plant extracts and other natural product matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Experimental Protocol: HPLC

1. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (from Plant Material):

  • Extraction: Weigh 1 g of dried and powdered plant material (e.g., Petasites japonicus rhizomes) and extract with 20 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with methanol to a concentration expected to fall within the calibration curve range.

3. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water (HPLC grade)B: Acetonitrile (HPLC grade)
Gradient 0-20 min: 60-80% B20-25 min: 80-100% B25-30 min: 100% B30-35 min: 100-60% B35-40 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

4. Calibration Curve:

  • Inject the working standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Determine the linearity, limit of detection (LOD), and limit of quantitation (LOQ) of the method.

Quantitative Data
ParameterValue
Retention Time ~15-20 minutes (will vary based on specific column and system)
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL

Note: These values are representative and should be determined for each specific instrument and method.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18, ACN/H2O) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Plant Extract) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV at 245 nm) HPLC_System->Data_Acquisition Calibration Calibration Curve (Peak Area vs. Conc.) Data_Acquisition->Calibration Quantification Quantification of this compound in Sample Calibration->Quantification

Workflow for the quantitative analysis of this compound by HPLC.

Application 2: Identification and Quantification of this compound by GC-MS

Objective: To provide a sensitive and selective method for the identification and quantification of this compound in volatile fractions of natural products using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in hexane (B92381).

  • Prepare working standards by serial dilution in hexane to achieve concentrations from 0.1 µg/mL to 50 µg/mL.

2. Sample Preparation (from Essential Oil or Volatile Extract):

  • Dilute the essential oil or volatile extract in hexane to a concentration within the calibration range.

  • If necessary, perform a solid-phase extraction (SPE) cleanup using a silica (B1680970) gel cartridge to remove non-volatile interferences.

3. GC-MS Conditions:

ParameterCondition
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu (for identification)
SIM Ions m/z 220 (M+), 205, 177, 108 (for quantification)

4. Data Analysis:

  • Identification: Compare the mass spectrum of the analyte peak with the NIST library and the this compound standard.

  • Quantification: Use the Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[2] Construct a calibration curve by plotting the peak area of the target ions against the concentration.

Quantitative and Qualitative Data
ParameterValueReference
Kovats Retention Index (non-polar column) 1756[1]
Kovats Retention Index (polar column) 2254[1]
Characteristic Mass Fragments (m/z) 220, 205, 177, 108N/A

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.1-50 µg/mL in Hexane) GC_MS_System GC-MS System (HP-5MS column) Standard_Prep->GC_MS_System Sample_Prep Sample Preparation (Dilution/SPE) Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition (Scan and SIM modes) GC_MS_System->Data_Acquisition Identification Identification (Mass Spectrum Library) Data_Acquisition->Identification Quantification Quantification (SIM Mode) Data_Acquisition->Quantification

Workflow for the identification and quantification of this compound by GC-MS.

Application 3: Structural Confirmation of this compound by NMR

Objective: To provide a protocol for the structural confirmation of isolated this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: NMR

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the isolated and purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2.0 s

3. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Compare the obtained chemical shifts with the reference data provided below.

Reference NMR Data

¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Position¹³C (ppm)¹H (ppm)
138.91.85 (m)
2213.1-
3134.9-
4145.2-
540.21.95 (m)
627.41.60 (m)
725.91.45 (m)
836.12.30 (m)
941.51.75 (m)
1049.8-
1128.12.10 (sept, J = 7.0 Hz)
1221.21.05 (d, J = 7.0 Hz)
1321.21.05 (d, J = 7.0 Hz)
1416.20.95 (d, J = 6.5 Hz)
1520.81.80 (s)

Note: Chemical shifts are approximate and may vary slightly depending on the exact experimental conditions.

Biological Activity and Signaling Pathway

This compound and extracts containing this compound have been reported to exhibit anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα).[6] This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer.[6] The active NF-κB dimer then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.[6] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the degradation of IκBα or the nuclear translocation of NF-κB.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor Binds IKK IKK complex Receptor->IKK Activates IkB_NFkB IκBα-NF-κB (p50/p65) (Inactive) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) (Active) IkB_NFkB->NFkB IkB_p IκBα-P (Degraded) IkB_NFkB->IkB_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits? This compound->NFkB_nuc Inhibits translocation? DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Induces

Hypothesized inhibitory action of this compound on the NF-κB signaling pathway.

Conclusion

This compound serves as an essential analytical standard for the quality control and research of natural products, particularly those derived from Petasites and Ligularia species. The HPLC, GC-MS, and NMR protocols detailed in these application notes provide a comprehensive framework for the accurate quantification and structural verification of this compound. The potential of this compound as a modulator of inflammatory pathways, such as the NF-κB pathway, underscores its importance in drug discovery and development. These standardized methods are crucial for ensuring the consistency and efficacy of herbal medicines and for furthering our understanding of the pharmacological properties of this important natural compound.

References

Experimental Design for In Vivo Bioactivity of Fukinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Fukinone, a sesquiterpenoid with potential therapeutic applications. The following protocols detail the necessary steps for assessing its safety, anti-inflammatory, and anticancer properties, as well as its pharmacokinetic profile in rodent models.

Preclinical Toxicity Assessment of this compound

A thorough evaluation of the toxicological profile of this compound is critical before proceeding to efficacy studies. This involves both acute and sub-chronic toxicity testing to determine the potential adverse effects of single and repeated doses.

Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of this compound after a single dose and to classify the substance according to the Globally Harmonised System (GHS).[1][2][3][4][5]

Experimental Protocol:

  • Animal Model: Healthy, young adult nulliparous and non-pregnant female Wistar rats (8-12 weeks old).

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard pellet diet and water.

  • Group Allocation: A stepwise procedure is used with 3 animals per step.

  • Dose Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) and administered orally via gavage.

  • Dose Levels: The study starts with a dose of 300 mg/kg. Depending on the outcome (mortality or morbidity), the next step involves dosing at a lower (if mortality occurs) or higher (if no mortality occurs) fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to gross necropsy.

Data Presentation:

ParameterObservation
LD50 Cut-off Estimated based on the outcomes at different dose levels.
GHS Category Determined from the LD50 estimate.
Clinical Signs Detailed description of any observed signs of toxicity.
Body Weight Mean body weight and percentage change over 14 days.
Necropsy Findings Macroscopic abnormalities of organs.
Sub-chronic 90-Day Oral Toxicity Study (OECD 408)

Objective: To evaluate the adverse effects of repeated oral administration of this compound for 90 days.[6][7][8][9][10]

Experimental Protocol:

  • Animal Model: Male and female Wistar rats (weighing approximately 100-120 g).

  • Group Allocation: Animals are randomly assigned to a control group (vehicle only) and at least three treatment groups (low, mid, and high dose). Each group consists of 10 males and 10 females.

  • Dose Administration: this compound is administered daily via oral gavage for 90 consecutive days.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

  • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

  • Urinalysis: Urine is collected for analysis of key parameters.

  • Necropsy and Histopathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and major organs are weighed and preserved for histopathological examination.

Data Presentation:

ParameterControl GroupLow DoseMid DoseHigh Dose
Body Weight Gain (g)
Food Consumption ( g/day )
Water Consumption (ml/day)
Hematology (Key Parameters)
Clinical Biochemistry (Key Parameters)
Organ Weights (g)
Histopathological Findings

In Vivo Efficacy Models

Based on existing literature suggesting anti-inflammatory and anticancer potential for sesquiterpenoids, the following efficacy models are recommended for this compound.

Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema

Objective: To evaluate the topical anti-inflammatory effect of this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced acute inflammation in the mouse ear.[11][12][13][14][15]

Experimental Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Group Allocation: Animals are divided into a control group, a TPA-only group, a positive control group (e.g., indomethacin), and this compound treatment groups (at least three different doses).

  • Induction of Edema: TPA (2.5 µg in 20 µL acetone) is applied topically to the inner and outer surfaces of the right ear.

  • Treatment: this compound (dissolved in acetone) is applied topically to the right ear 30 minutes before or after TPA application.

  • Assessment of Edema: After 4-6 hours, mice are euthanized, and a 6 mm diameter punch biopsy is taken from both the right (treated) and left (control) ears. The weight of the biopsies is recorded.

  • Inhibition Calculation: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated relative to the TPA-only group.

Data Presentation:

GroupDose (mg/ear)Ear Edema (mg)% Inhibition
Control (Vehicle) -
TPA Only -0
Positive Control (Indomethacin)
This compound Dose 1
This compound Dose 2
This compound Dose 3
Anticancer Activity: Xenograft Tumor Models

Objective: To assess the in vivo antitumor efficacy of this compound using human cancer cell line xenografts in immunodeficient mice. Sesquiterpenoids have shown activity against various cancers, including breast and lung cancer.[16][17][18]

Experimental Protocol:

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of Matrigel/PBS are injected orthotopically into the mammary fat pad.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. This compound is administered (e.g., intraperitoneally or orally) at various doses daily or on a specified schedule. A standard chemotherapeutic agent (e.g., Paclitaxel) can be used as a positive control.

  • Tumor Growth Measurement: Tumor volume is measured twice a week using calipers (Volume = 0.5 x length x width²).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Experimental Protocol:

  • Cell Line: A549 or H460 human non-small cell lung cancer cells.

  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Tumor Implantation: 2 x 10^6 A549 cells in 50 µL of PBS are injected subcutaneously into the flank of the mice. For an orthotopic model, cells can be injected directly into the lung parenchyma.[19]

  • Treatment and Monitoring: Similar to the breast cancer model, treatment begins when tumors are established. Tumor growth is monitored, and at the end of the study, tumors are excised and analyzed.

Data Presentation:

GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionFinal Tumor Weight (g)
Control (Vehicle) -0
Positive Control
This compound Dose 1
This compound Dose 2
This compound Dose 3

Pharmacokinetic (PK) Study of this compound

Objective: To determine the pharmacokinetic profile of this compound in mice after oral and intravenous administration.[20][21][22][23][24]

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Group Allocation: Two groups for each route of administration (oral and intravenous).

  • Dose Administration:

    • Oral (PO): A single dose of this compound (e.g., 50 mg/kg) is administered by oral gavage.

    • Intravenous (IV): A single dose of this compound (e.g., 10 mg/kg) is administered via the tail vein.

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: this compound concentrations in plasma are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters.

Data Presentation:

ParameterOral (PO)Intravenous (IV)
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
Half-life (t1/2) (h)
Clearance (CL) (L/h/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (F%) N/A

Potential Signaling Pathways and Experimental Workflows

The bioactivity of sesquiterpenoids is often attributed to their modulation of key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many sesquiterpenoids have been shown to inhibit this pathway.[25][26][27][28][29][30]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TPA TLR4 TLR4/PKC LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes This compound This compound This compound->IKK Inhibits Cancer_Signaling GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound This compound->Raf Inhibits? This compound->PI3K Inhibits? Experimental_Workflow Start Start: This compound Toxicity Toxicity Studies (Acute & Sub-chronic) Start->Toxicity SafeDose Determine Safe Dose Range Toxicity->SafeDose Efficacy Efficacy Studies (Anti-inflammatory, Anticancer) SafeDose->Efficacy PK Pharmacokinetic Studies SafeDose->PK Mechanism Mechanism of Action (Signaling Pathways) Efficacy->Mechanism PK->Mechanism Data Data Analysis & Interpretation Mechanism->Data End Lead Optimization/ Preclinical Candidate Data->End

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Fukinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukinone, a naturally occurring sesquiterpenoid found in various plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with methodologies for their biological evaluation. The primary focus is on assessing their anti-inflammatory and cytotoxic effects, with a particular emphasis on the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. These guidelines are intended to support researchers in the exploration of this compound derivatives as potential drug candidates.

Introduction

Sesquiterpenes are a diverse class of natural products known for their wide range of biological activities.[1] this compound (C15H24O), a member of this class, has been identified as a potential modulator of inflammatory processes.[1] Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major target for anti-inflammatory drug development. Furthermore, many natural products with anti-inflammatory properties also exhibit cytotoxic effects against cancer cell lines, making them interesting candidates for oncology research.

This application note details the synthesis of this compound and proposes a strategy for the generation of a focused library of derivatives. It also provides standardized protocols for evaluating the biological activity of these synthesized compounds, specifically their ability to inhibit nitric oxide production in macrophages and their cytotoxicity against cancerous and non-cancerous cell lines.

Data Presentation: Biological Activity of this compound Derivatives

To facilitate the comparison of biological activities, all quantitative data should be summarized in a structured table. The following table presents illustrative data for this compound and a hypothetical series of its derivatives.

Compound IDDerivative NameModificationAnti-inflammatory Activity (NO Inhibition IC50, µM)Cytotoxicity (MCF-7 IC50, µM)Cytotoxicity (HEK293 IC50, µM)
FKN-001 This compound-25.545.2> 100
FKN-002 2-Bromo-fukinoneBromination at C215.832.7> 100
FKN-003 This compound-8-oximeOximation of C8 ketone35.288.1> 100
FKN-004 7,11-Dihydrothis compoundReduction of exocyclic double bond42.175.4> 100
FKN-005 This compound-2,3-epoxideEpoxidation of the A-ring enone20.340.5> 100

Note: The data presented in this table is for illustrative purposes to demonstrate the recommended format for data presentation. Actual values must be determined experimentally.

Experimental Protocols

A. Synthesis of this compound and Derivatives

The total synthesis of this compound has been previously reported and can be adapted for the synthesis of derivatives. The following is a generalized workflow based on established synthetic strategies.

1. Total Synthesis of this compound (Illustrative Workflow)

A multi-step synthesis is required to construct the eremophilane (B1244597) skeleton of this compound. A plausible synthetic workflow is outlined below.

This compound Synthesis Workflow cluster_0 Starting Materials to Intermediate cluster_1 Core Skeleton Formation cluster_2 Final Modifications Starting_Material Wieland-Miescher Ketone Analogue Intermediate_1 Robinson Annulation Product Starting_Material->Intermediate_1 Michael Addition & Aldol Condensation Intermediate_2 Introduction of Isopropylidene Group Intermediate_1->Intermediate_2 Wittig or similar reaction Intermediate_3 Stereoselective Methylation Intermediate_2->Intermediate_3 Enolate formation & MeI Intermediate_4 Carbonyl Transposition / Functional Group Interconversion Intermediate_3->Intermediate_4 Series of redox reactions This compound This compound Intermediate_4->this compound Final oxidation state adjustment NO Inhibition Assay Workflow Seed_Cells Seed RAW 264.7 cells in a 96-well plate Pre-treat Pre-treat cells with this compound derivatives for 1 hour Seed_Cells->Pre-treat Stimulate Stimulate with Lipopolysaccharide (LPS) Pre-treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay to quantify nitrite Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate NO inhibition and IC50 values Measure_Absorbance->Calculate_IC50 MTT Assay Workflow Seed_Cells Seed cells (MCF-7 or HEK293) in a 96-well plate Treat Treat with various concentrations of this compound derivatives Seed_Cells->Treat Incubate Incubate for 48 hours Treat->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate cell viability and IC50 values Measure_Absorbance->Calculate_IC50 NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active is released Proteasome Proteasomal Degradation IkB_P->Proteasome ubiquitination Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators: NO, Cytokines, etc.) Nucleus->Transcription induces

References

Troubleshooting & Optimization

Improving the yield of Fukinone extraction from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Fukinone from its natural sources, primarily Petasites japonicus (Butterbur).

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction?

A1: The primary and most well-documented natural source of this compound is the plant Petasites japonicus, also known as Butterbur. This compound is a type of sesquiterpenoid compound found in this plant.[1][2] Different parts of the plant, such as the leaves, flower buds, and roots, may contain varying concentrations of this compound and other bioactive compounds.[2][3]

Q2: Which solvents are most effective for this compound extraction?

A2: The choice of solvent is a critical parameter in this compound extraction. Ethanol (B145695) and methanol, often in aqueous solutions (e.g., 50-80%), have been shown to be effective for extracting polyphenols and other compounds from Petasites japonicus.[4] The polarity of the solvent should be considered, as this compound is a sesquiterpenoid. For similar compounds, solvents like ethanol, methanol, and ethyl acetate (B1210297) are commonly used.[5] Non-polar solvents may also be effective but can co-extract undesirable waxy materials.

Q3: What are the key parameters that influence the yield of this compound extraction?

A3: Several factors significantly impact the extraction yield of this compound. These include:

  • Solvent Type and Concentration: The polarity and concentration of the solvent determine its ability to solubilize this compound.[6][7]

  • Temperature: Higher temperatures can increase solvent efficiency and diffusion rates, but excessive heat may lead to the degradation of thermolabile compounds like this compound.[8]

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent. However, prolonged times may not necessarily increase the yield and could lead to compound degradation.[9]

  • Solid-to-Liquid Ratio: A higher solvent volume relative to the plant material can enhance extraction efficiency, but an optimal ratio should be determined to avoid excessive solvent usage.[8]

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.

  • pH of the Extraction Medium: The pH can influence the stability and solubility of the target compound.

Q4: What are the advantages of modern extraction techniques like MAE and UAE over conventional methods?

A4: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer several advantages over traditional methods like maceration or Soxhlet extraction. These include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields.[1][10][11] These "green" techniques work by efficiently disrupting the plant cell walls, which enhances the release of intracellular components into the solvent.[1][12]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low this compound Yield 1. Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to effectively extract the compound. 3. Poor Plant Material Quality: The concentration of this compound can vary depending on the plant's age, part, and growing conditions. 4. Degradation of this compound: Excessive heat or prolonged exposure to certain solvents can degrade the target compound.1. Solvent Optimization: Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and their aqueous mixtures).[4] 2. Optimize Extraction Parameters: Systematically vary the temperature and time to find the optimal conditions. Response Surface Methodology (RSM) can be a useful tool for this. 3. Material Verification: Ensure the use of high-quality, properly identified plant material. Analyze different plant parts to identify the one with the highest this compound content. 4. Use Milder Conditions: Employ lower temperatures and shorter extraction times, especially with methods like MAE and UAE, to prevent thermal degradation.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix. 2. Presence of Pigments and Waxes: Chlorophyll and other pigments, as well as waxy substances, are often co-extracted, complicating purification.1. Solvent System Modification: Use a more selective solvent system or perform a multi-step extraction with solvents of different polarities. 2. Pre-extraction/Defatting: Before the main extraction, wash the plant material with a non-polar solvent like n-hexane to remove waxes and some pigments.[8] 3. Post-extraction Cleanup: Employ chromatographic techniques such as column chromatography or Solid-Phase Extraction (SPE) to purify the crude extract.
Emulsion Formation (in liquid-liquid extraction) 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation during liquid-liquid extraction can lead to the formation of stable emulsions.1. Break the Emulsion: Add a saturated brine solution or a small amount of a different organic solvent to disrupt the emulsion. Centrifugation can also be effective. 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase partitioning with minimal emulsion formation.
Inconsistent Results 1. Variability in Plant Material: Natural products can have inherent variability in their chemical composition. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can lead to different yields.1. Standardize Plant Material: Use a homogenized batch of plant material for a series of experiments. 2. Precise Control of Parameters: Ensure that all extraction parameters are carefully controlled and monitored throughout the experiments.

Quantitative Data on Extraction Parameters

While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes typical ranges and optimal conditions found for the extraction of similar sesquiterpenoids from plants using modern techniques. This data can serve as a starting point for optimizing this compound extraction.

Extraction Method Parameter Range/Value Effect on Yield Reference
Microwave-Assisted Extraction (MAE) Microwave Power100 - 500 WYield increases with power up to an optimum, then may decrease due to degradation.[5]
Extraction Time1 - 9 minShorter times are generally sufficient; prolonged exposure can lead to degradation.[5]
Liquid-to-Solid Ratio10:1 - 50:1 mL/gHigher ratios generally improve yield up to a certain point.[5]
Solvent Concentration (Ethanol)0 - 100%The optimal concentration depends on the specific compound; for many sesquiterpenoids, higher ethanol concentrations (e.g., 100%) are effective.[5]
Ultrasound-Assisted Extraction (UAE) Ultrasonic Power200 - 400 WHigher power can increase yield but may also cause degradation.[13]
Extraction Time10 - 70 minYield generally increases with time up to a plateau.[13]
Temperature25 - 70 °CHigher temperatures can enhance extraction but may not be suitable for thermolabile compounds.[14]
Solvent Concentration (Ethanol)50 - 96%An optimal concentration exists; for flavonoids, around 75% has been found to be effective.[14]

Experimental Protocols

Microwave-Assisted Extraction (MAE) Protocol

This protocol is a general guideline for the extraction of sesquiterpene lactones, including this compound, and should be optimized for specific laboratory conditions.

Materials and Equipment:

  • Dried and powdered Petasites japonicus material

  • Microwave extraction system with controllable power and temperature

  • Extraction solvent (e.g., 95% ethanol)

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh approximately 1 gram of the dried, powdered plant material and place it into a microwave extraction vessel.

  • Add 30 mL of the extraction solvent (e.g., 95% ethanol), resulting in a 30:1 liquid-to-solid ratio.[5]

  • Securely seal the vessel and place it in the microwave extractor.

  • Set the microwave power to an initial value of 300 W and the extraction time to 5 minutes.[5] The temperature should be monitored and controlled to prevent overheating and degradation.

  • After the extraction cycle is complete, allow the vessel to cool to room temperature.

  • Filter the extract to remove the solid plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • Store the crude extract at a low temperature (e.g., 4°C) for further purification.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol provides a general procedure for UAE of sesquiterpenoids and should be adapted and optimized as needed.

Materials and Equipment:

  • Dried and powdered Petasites japonicus material

  • Ultrasonic bath or probe sonicator

  • Extraction solvent (e.g., 70% ethanol)

  • Glass flask

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh approximately 1 gram of the dried, powdered plant material and place it in a glass flask.

  • Add 20 mL of the extraction solvent (e.g., 70% ethanol), for a 20:1 solid-to-solvent ratio.[1]

  • Place the flask in an ultrasonic bath.

  • Set the sonication parameters. A common starting point is a frequency of 40 kHz and a power of 200-400 W.[12][13] Maintain the temperature at a controlled level, for instance, 25°C.[1]

  • Sonicate the mixture for a duration of 30 minutes.[1]

  • After sonication, separate the extract from the plant residue by filtration or centrifugation.

  • For exhaustive extraction, the residue can be re-extracted with fresh solvent.

  • Combine the extracts and remove the solvent using a rotary evaporator.

  • Store the obtained crude extract at 4°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification & Analysis plant_material Petasites japonicus Plant Material drying Drying plant_material->drying grinding Grinding to Powder drying->grinding solvent_addition Solvent Addition extraction_method Extraction Method (MAE, UAE, etc.) extraction_process Extraction extraction_method->extraction_process solvent_addition->extraction_process filtration Filtration / Centrifugation extraction_process->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification analysis Analysis (HPLC, GC-MS) purification->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: General workflow for this compound extraction from Petasites japonicus.

troubleshooting_low_yield start Low this compound Yield cause1 Inappropriate Solvent? start->cause1 cause2 Suboptimal Conditions? (Time, Temp) start->cause2 cause3 Poor Plant Material? start->cause3 cause4 Compound Degradation? start->cause4 solution1 Test Solvents of Varying Polarity cause1->solution1 solution2 Optimize Parameters (e.g., using RSM) cause2->solution2 solution3 Verify & Standardize Plant Source cause3->solution3 solution4 Use Milder Conditions (Lower Temp, Shorter Time) cause4->solution4

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Overcoming Fukinone Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols to address the poor aqueous solubility of Fukinone, a naturally occurring sesquiterpenoid.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge for researchers?

A1: this compound is a sesquiterpenoid, a class of organic compounds characterized by a 15-carbon skeleton (C15H24O).[1][3][4] Like many other sesquiterpenoids, its structure is largely non-polar and hydrophobic, leading to very poor solubility in aqueous solutions. This poses a significant challenge in experimental settings, particularly for in vitro and in vivo biological assays that require the compound to be dissolved in aqueous buffers or cell culture media.

Q2: What is the reported aqueous solubility of this compound?

A2: While extensive experimental data is not widely published, the predicted aqueous solubility of this compound is approximately 0.041 g/L (or 41 µg/mL).[2] This low value confirms its classification as a poorly water-soluble compound, necessitating the use of solubility enhancement techniques for most experimental applications.

Q3: What are the common visual indicators of this compound solubility issues in my experiments?

A3: You may be experiencing solubility problems if you observe any of the following:

  • Incomplete Dissolution: this compound powder remains visible as suspended particles in your aqueous buffer, even after vigorous mixing or vortexing.

  • Precipitation: After adding a concentrated this compound stock solution (e.g., in DMSO) to your aqueous medium, the solution turns cloudy, hazy, or you can see fine crystals forming. This is often referred to as "crashing out."

  • Phase Separation: An oily film or droplets appear on the surface or at the bottom of your container.

Q4: I am using Dimethyl Sulfoxide (DMSO) as a co-solvent to dissolve this compound. What are the best practices and potential issues?

A4: DMSO is a powerful co-solvent capable of dissolving many hydrophobic compounds.[5][6]

  • Best Practices: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store it at -20°C or -80°C. When adding it to your aqueous experimental medium, ensure the final DMSO concentration is low, typically below 0.5% (v/v), to minimize solvent-induced artifacts. Add the DMSO stock dropwise to the vortexing aqueous solution to facilitate rapid dispersion.

  • Potential Issues: DMSO can exhibit cellular toxicity and influence biological pathways, even at low concentrations. It is crucial to run a vehicle control (medium with the same final concentration of DMSO but without this compound) in all experiments to account for any effects of the solvent itself. High concentrations of the DMSO stock can cause the this compound to precipitate upon dilution in the aqueous phase.

Troubleshooting Guide

This section addresses common problems encountered when trying to dissolve this compound in aqueous solutions.

Problem 1: My this compound powder is not dissolving directly in my aqueous buffer.

  • Explanation: Due to its hydrophobic nature, this compound will not readily dissolve in water-based systems.

  • Solution Pathway:

    • Use a Co-solvent: The first and most common approach is to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous buffer. Refer to Experimental Protocol 1 for a detailed method.

    • Advanced Techniques: If co-solvents are not suitable for your experiment or if precipitation occurs upon dilution, you must employ more advanced solubilization methods. Proceed to the solutions for "Problem 2."

Problem 2: My this compound, dissolved in a stock solvent, precipitates when added to my aqueous medium.

  • Explanation: The aqueous environment drastically reduces the solubility of this compound, causing it to "crash out" of the solution.

  • Solution 1: Optimize Dilution Technique:

    • Warm the aqueous medium slightly (e.g., to 37°C) before adding the stock solution.

    • Ensure vigorous stirring or vortexing of the aqueous medium while adding the stock solution drop-by-drop. This promotes rapid mixing and can sometimes prevent immediate precipitation at lower concentrations.

    • Decrease the final desired concentration of this compound.

  • Solution 2: Use Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[7][8][9] This is a highly effective method for significantly increasing aqueous solubility.[10] Refer to Experimental Protocol 2 for preparing a this compound-cyclodextrin complex.

  • Solution 3: Prepare a Solid Dispersion: A solid dispersion involves dispersing the drug (this compound) in a hydrophilic solid carrier or matrix, such as polyvinylpyrrolidone (B124986) (PVP).[11][12][13] When this solid dispersion is added to water, the carrier dissolves and releases the drug as very fine, amorphous particles, which have a higher dissolution rate and apparent solubility.[12][13] Refer to Experimental Protocol 3 for this advanced technique.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing this compound solubility issues.

G cluster_0 cluster_1 Initial Approach cluster_2 Advanced Techniques start Start: Need to prepare aqueous this compound solution cosolvent Use Co-solvent (DMSO/EtOH) (Protocol 1) start->cosolvent prob Observe Solubility Issue? (Precipitation, Cloudiness) success Success: Clear Solution prob->success No fail Issue Persists prob->fail Yes dilution Optimize Dilution: - Stir vigorously - Add dropwise - Warm buffer cosolvent->dilution dilution->prob cyclo Use Cyclodextrins (Protocol 2) cyclo->success solid_disp Create Solid Dispersion (Protocol 3) solid_disp->success fail->cyclo Try Method 1 fail->solid_disp Try Method 2

Caption: Troubleshooting workflow for this compound solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₅H₂₄O[1][3][4]
Molecular Weight220.35 g/mol [1]
ClassSesquiterpenoid[1][2]
Predicted Water Solubility~0.041 g/L (41 µg/mL)[2]
Table 2: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO)Increases solubility by reducing the polarity of the aqueous solvent.[5][14]Simple, fast, and requires minimal preparation.Potential for solvent toxicity/bioactivity; drug may precipitate upon dilution.
Cyclodextrin Complexation Encapsulates the hydrophobic this compound molecule within its non-polar cavity, while its polar exterior interacts with water.[8]Significant increase in solubility; can improve stability; low toxicity with modified cyclodextrins.[8]Requires specific preparation; stoichiometry between drug and cyclodextrin needs to be considered.[8]
Solid Dispersion Disperses this compound in a hydrophilic polymer matrix, releasing it as amorphous, fine particles with increased surface area upon dissolution.[11][12][13]Greatly enhances dissolution rate and bioavailability; suitable for creating solid dosage forms.[11][12]More complex preparation involving solvent evaporation or melting; requires selection of a suitable polymer.[15]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
  • Objective: To prepare a 20 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 220.35 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

  • Methodology:

    • Weigh out 2.20 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 500 µL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

    • This yields a 20 mM stock solution. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • For experiments, dilute this stock at least 1:1000 into your final aqueous medium to keep the final DMSO concentration ≤ 0.1%.

Protocol 2: Enhancing this compound Solubility using HP-β-CD (Kneading Method)
  • Objective: To prepare a water-soluble inclusion complex of this compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The kneading method is effective for poorly water-soluble drugs and can be performed on a lab scale.[7][9]

  • Materials:

    • This compound

    • HP-β-CD (MW: ~1460 g/mol )

    • Ethanol

    • Deionized water

    • Mortar and pestle

    • Vacuum oven or desiccator

  • Methodology:

    • Molar Ratio Calculation: A 1:1 molar ratio is a common starting point.

      • Weigh 22.0 mg of this compound (0.1 mmol).

      • Weigh 146.0 mg of HP-β-CD (0.1 mmol).

    • Preparation:

      • Place the HP-β-CD powder into the mortar.

      • Add a small amount of a water:ethanol (1:1) mixture to the HP-β-CD to form a thick, uniform paste.

      • Separately, dissolve the 22.0 mg of this compound in a minimal amount of ethanol (~0.5 mL).

      • Slowly add the this compound solution to the HP-β-CD paste in the mortar.

    • Kneading:

      • Knead the mixture thoroughly with the pestle for 45-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few drops of the water:ethanol mixture.

    • Drying:

      • Spread the resulting paste in a thin layer on a glass dish.

      • Dry the product in a vacuum oven at 40°C for 24 hours (or in a desiccator under vacuum until a constant weight is achieved) to remove the solvents.

    • Final Product:

      • The resulting dry, white powder is the this compound:HP-β-CD inclusion complex. Grind it into a fine powder. This complex can now be dissolved directly in aqueous buffers. The total weight of the powder is ~168 mg, containing 22.0 mg of this compound.

Protocol 3: Preparation of a this compound-PVP Solid Dispersion (Solvent Evaporation Method)
  • Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate. The solvent evaporation method is a widely used technique for creating solid dispersions.[11][15][16]

  • Materials:

    • This compound

    • Polyvinylpyrrolidone K30 (PVP K30)

    • Methanol (B129727) or Ethanol (ACS grade or higher)

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

  • Methodology:

    • Ratio Selection: A 1:5 drug-to-polymer mass ratio is a good starting point.

      • Weigh 50 mg of this compound.

      • Weigh 250 mg of PVP K30.

    • Dissolution:

      • Add both the this compound and PVP K30 to a 50 mL round-bottom flask.

      • Add approximately 10-15 mL of methanol to the flask.

      • Swirl the flask gently until both components are fully dissolved, forming a clear solution.

    • Solvent Evaporation:

      • Attach the flask to a rotary evaporator.

      • Set the water bath temperature to 40-45°C.

      • Apply vacuum and rotate the flask to evaporate the methanol. Continue until a thin, solid film forms on the inner wall of the flask.

    • Final Drying:

      • Further dry the solid film under high vacuum for 12-24 hours to remove any residual solvent.

    • Final Product:

      • Scrape the solid dispersion from the flask. The resulting solid can be crushed into a powder. This powder can be directly added to aqueous media, where the PVP will dissolve and release the this compound in a more soluble, amorphous state.

Mandatory Visualizations

Mechanism of Cyclodextrin Solubility Enhancement

The diagram below illustrates how a cyclodextrin molecule encapsulates a hydrophobic this compound molecule, rendering the resulting complex soluble in water.

G cluster_0 Before Complexation cluster_1 After Complexation fuk_insol This compound (Hydrophobic, Poorly Soluble) water1 Aqueous Solution plus + cd_empty Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Forms complex This compound-Cyclodextrin Inclusion Complex (Water Soluble) water2 Aqueous Solution

Caption: this compound encapsulation by a cyclodextrin molecule.

Hypothetical Action of this compound on the NF-κB Signaling Pathway

Sesquiterpenes are known to modulate inflammatory pathways.[17] This diagram proposes a hypothetical mechanism where this compound inhibits the pro-inflammatory NF-κB signaling cascade.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Stability and Handling of Fukinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Fukinone in DMSO and other solvents, along with troubleshooting advice for common experimental issues. Please note that specific stability data for this compound is limited in published literature. The information provided here is based on the chemical properties of this compound as a sesquiterpenoid with an α,β-unsaturated ketone moiety and general principles of compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of many organic compounds, including sesquiterpenoids like this compound, due to its high solubilizing capacity. For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid cellular toxicity.[1]

Q2: How should this compound stock solutions in DMSO be stored?

A2: To maximize stability, this compound stock solutions in DMSO should be stored in small, single-use aliquots in tightly sealed vials at -80°C.[1][2] It is advisable to use amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light, as this compound's α,β-unsaturated ketone structure may be susceptible to photodegradation.[2] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2]

Q3: What are the potential stability issues with this compound in DMSO?

A3: While DMSO is a versatile solvent, it is not entirely inert. Potential stability issues for this compound in DMSO include:

  • Oxidation: DMSO can act as an oxidizing agent, which may affect the chemical structure of this compound over time, especially at elevated temperatures or in the presence of contaminants.

  • Hydrolysis: The presence of water in DMSO can lead to hydrolysis of susceptible functional groups. It is crucial to use anhydrous DMSO and minimize exposure to atmospheric moisture.

  • Reactivity of the α,β-unsaturated ketone: This functional group is an electrophilic site and can potentially react with nucleophiles. While DMSO itself is not highly nucleophilic, impurities or other components in a solution could react with this moiety.

Q4: Can I use other solvents to dissolve this compound?

A4: Besides DMSO, other organic solvents such as ethanol, methanol, acetonitrile, or acetone (B3395972) could potentially dissolve this compound. The choice of solvent will depend on the specific experimental requirements, including solubility and compatibility with the assay system. It is recommended to perform small-scale solubility tests before preparing large batches. When using alternative solvents, especially for biological assays, it is important to include appropriate vehicle controls in your experiments.

Q5: My experimental results with this compound are inconsistent. Could this be a stability issue?

A5: Yes, inconsistent experimental results are a common sign of compound instability.[3][4] Degradation of this compound during an experiment can lead to a decrease in its effective concentration, resulting in variable biological activity. If you suspect instability, it is crucial to systematically evaluate your experimental workflow, from stock solution preparation to the final assay readout.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate observed in stock solution upon thawing. 1. Concentration exceeds solubility at lower temperatures. 2. Solvent evaporation has increased the concentration. 3. Degradation products may be less soluble.1. Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, sonication may be helpful. 2. Ensure vials are tightly sealed. 3. If the precipitate does not redissolve, it may indicate degradation. Prepare a fresh stock solution.
Loss of biological activity over time. 1. Degradation of this compound in the stock solution. 2. Instability in the assay medium.1. Prepare a fresh stock solution from solid material and compare its activity to the older stock. 2. Perform a stability study of this compound in your assay medium at the experimental temperature and time points.
Batch-to-batch variability in experimental results. 1. Inconsistent purity or form of the solid this compound. 2. Differences in stock solution preparation or storage.1. Ensure the purity of each new batch of this compound is verified by analytical methods such as HPLC or NMR. 2. Standardize your protocol for stock solution preparation and storage.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Sterile amber glass vials or clear vials with aluminum foil

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (220.35 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you would need 2.20 mg of this compound.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Securely cap the vial and vortex until the this compound is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[5]

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed amber vials and store at -80°C for long-term storage.

General Protocol for Assessing this compound Stability in Solution

This protocol provides a general workflow to assess the stability of this compound in a chosen solvent or experimental buffer.

Materials:

  • This compound stock solution

  • Solvent or buffer of interest (e.g., DMSO, cell culture medium)

  • Incubator set to the experimental temperature

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare the stability samples: Dilute the this compound stock solution to the final experimental concentration in the solvent or buffer of interest.

  • Time zero (T=0) sample: Immediately after preparation, take an aliquot and analyze it by HPLC to determine the initial concentration.

  • Incubate the samples: Place the remaining solution in an incubator at the desired temperature.

  • Collect samples at different time points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots for analysis.

  • HPLC analysis: Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.

  • Data analysis: Plot the percentage of this compound remaining versus time. From this data, you can determine the degradation rate and the half-life of the compound under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_samples Dilute to Final Concentration in Test Solvent/Buffer prep_stock->prep_samples t0_analysis T=0 Analysis (HPLC) prep_samples->t0_analysis incubation Incubate at Experimental Temperature prep_samples->incubation time_points Collect Aliquots at Various Time Points incubation->time_points hplc_analysis HPLC Analysis of Aliquots time_points->hplc_analysis data_analysis Data Analysis: % Remaining vs. Time hplc_analysis->data_analysis logical_relationships Factors Influencing this compound Stability in Solution cluster_chemical Chemical Factors cluster_environmental Environmental Factors center This compound Stability solvent Solvent Type (e.g., DMSO, Ethanol) solvent->center ph pH of Solution ph->center water Presence of Water water->center temperature Temperature temperature->center light Light Exposure light->center oxygen Presence of Oxygen oxygen->center

References

Preventing degradation of Fukinone during storage and experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Fukinone during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern? A1: this compound is a naturally occurring sesquiterpenoid ketone.[1] Like many complex organic molecules, its chemical structure contains sites susceptible to degradation through oxidation, hydrolysis, and isomerization, especially when exposed to adverse conditions such as improper pH, high temperatures, or light. Ensuring its stability is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause this compound degradation? A2: The primary factors include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.

  • pH: The stability of this compound can be pH-dependent. Both highly acidic and highly alkaline conditions can potentially catalyze hydrolytic degradation or isomerization. While specific data on this compound is limited, related compounds often show minimal degradation at a specific pH, with rates increasing in more acidic or basic environments.[2]

  • Oxygen/Oxidation: The presence of oxygen can lead to oxidative degradation. The molecular structure of this compound may be susceptible to autoxidation.[3]

  • Light: Exposure to UV or high-intensity light can provide the energy needed to initiate photochemical degradation reactions.

  • Solvent Choice: The solvent can influence stability. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities (like peroxides in aged ethers) that can damage the compound.

Q3: How should I properly store pure this compound? A3: For optimal stability, pure (solid) this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed, high-quality glass vial.

Q4: What about storing this compound in solution? A4: Stock solutions should be prepared fresh whenever possible. If storage is necessary:

  • Solvent: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile). Avoid solvents prone to peroxide formation like older, uninhibited THF or diethyl ether.

  • Aliquoting: Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and contamination.

  • Storage Conditions: Store aliquots at -80°C under an inert atmosphere and protected from light.

Troubleshooting Experimental Issues

This guide addresses common problems that may indicate this compound degradation.

Problem Observed Potential Cause Recommended Solution
Unexpected peaks appear in HPLC/LC-MS analysis of an aged sample. This compound has degraded into one or more new products.1. Confirm the identity of the main peak using a fresh standard. 2. Implement stricter storage conditions (see FAQs). 3. Perform a forced degradation study (see Protocols) to identify potential degradation products.
Loss of biological activity or reduced potency in an assay. The concentration of active this compound has decreased due to degradation.1. Use a freshly prepared solution of this compound for the experiment. 2. Quantify the concentration of your stock solution via HPLC or UV-Vis before use. 3. Check the stability of this compound in your specific assay buffer and conditions (temperature, pH).
Inconsistent or non-reproducible experimental results. Variable degradation of this compound between experiments. This can be caused by inconsistent sample handling, different stock solution ages, or repeated freeze-thaw cycles.[4]1. Standardize your protocol: always use fresh dilutions from a properly stored, single-use aliquot.[5] 2. Prepare all experimental samples from the same stock solution batch. 3. Re-validate your reagents and solvents to ensure they are not contaminated.[4]
Visible color change or precipitation in a stock solution. Significant degradation or polymerization has occurred.Discard the solution immediately and prepare a fresh stock from solid compound. Review your solvent choice and storage procedures.

Quantitative Stability Data (Illustrative Example)

Table 1: Example Degradation Rate Constants (k) for Fluocinolone (B42009) Acetonide at 70°C[2]

pHDegradation Rate Constant, k (days⁻¹)Half-life (t₁/₂) (days)
2.30.1255.5
3.00.05712.2
4.0 0.031 22.4
5.00.04814.4
6.00.1544.5
Data is for illustrative purposes to show the impact of pH on stability. The rate minimum (highest stability) is observed near pH 4.0.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

This protocol allows for the quantification of this compound purity over time under various conditions.

1. Materials:

  • This compound (high purity standard)

  • HPLC-grade acetonitrile (B52724) (ACN) and water[6]

  • Buffers of desired pH (e.g., phosphate, acetate)[7]

  • HPLC system with UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)[6]

2. Preparation of Solutions:

  • Mobile Phase: Prepare an isocratic mobile phase, for example, 65:35 (v/v) ACN:Water. The exact ratio should be optimized for ideal peak shape and retention time.[7]

  • This compound Stock: Accurately weigh and dissolve this compound in the mobile phase to create a concentrated stock solution (e.g., 1 mg/mL).

  • Test Samples: Dilute the stock solution with relevant experimental buffers (e.g., pH 4, 7.4, 9) or solvents to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).

3. Stability Study Setup:

  • Divide each test sample into multiple aliquots for different conditions:

    • Temperature: 4°C, 25°C (room temp), 40°C

    • Light: Protected from light vs. exposed to ambient light

  • Store a control aliquot at -80°C.

4. HPLC Analysis:

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength (a specific wavelength for this compound should be determined by running a UV scan, but a common starting point for similar compounds is ~235 nm).[7][8]

  • Inject a freshly prepared standard solution to determine the initial peak area and retention time (Time 0).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each condition, bring to room temperature, and inject into the HPLC.

  • Record the peak area of this compound and the areas of any new peaks that appear.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

  • Plot the percentage of remaining this compound vs. time for each condition to determine the degradation rate.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare Mobile Phase (e.g., ACN:Water) P2 Prepare this compound Stock (1 mg/mL) P1->P2 P3 Create Test Samples in Buffers (pH 4, 7.4, 9) P2->P3 S1 Incubate Aliquots: - Temp (4°C, 25°C, 40°C) - Light vs. Dark P3->S1 A2 Monitor at Specific Timepoints (0, 2, 4, 8, 24h) S1->A2 A1 Inject Sample onto RP-HPLC (C18 Column) A3 Quantify Peak Area (this compound + Degradants) A1->A3 A2->A1 A4 Calculate % Remaining vs. Time A3->A4

Caption: Workflow for assessing this compound stability via RP-HPLC.

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade this compound to generate and identify potential degradation products, which is crucial for developing stability-indicating analytical methods.

1. Objective: To expose this compound to harsh chemical conditions to predict potential degradation pathways.

2. Procedure:

  • Prepare several accurately weighed samples of this compound in separate vials.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidation: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours.

  • Thermal Stress: Store solid compound in an oven at 105°C for 24 hours.

  • Photolytic Stress: Expose a solution of this compound to direct UV light for 24 hours.

  • Control: Prepare a sample in the same solvent but without the stressor and keep it at -20°C.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples appropriately and analyze using a validated HPLC or LC-MS method to separate this compound from its degradation products.

  • Characterize the major degradation products using mass spectrometry (MS) and potentially NMR.

Hypothetical Degradation Pathways

Based on the chemical structure of this compound (a sesquiterpenoid ketone), the following degradation pathways are plausible. This diagram is a predictive guide for researchers investigating unknown degradation products.

G cluster_pathways Degradation Conditions cluster_products Potential Products This compound This compound (C15H24O) Oxidation Oxidizing Agent (e.g., O2, H2O2) Hydrolysis Acid or Base (H+ or OH-) Isomerization Heat or Light (Δ or hν) P1 Oxidized Products (e.g., Dehydrothis compound, Epoxides, Hydroxylated species) This compound->P1 P2 Hydrolysis/Ring-Opening Products This compound->P2 P3 Isomers This compound->P3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Reverse-Phase HPLC Analysis of Fukinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of Fukinone using reverse-phase high-performance liquid chromatography (RP-HPLC). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to RP-HPLC?

This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₄O.[1] Its relatively non-polar nature makes it well-suited for separation by reverse-phase chromatography, where it will interact with the non-polar stationary phase.

Q2: What is a good starting point for developing an RP-HPLC method for this compound?

A common starting point for separating sesquiterpenoids like this compound is a C18 column with a gradient elution using acetonitrile (B52724) and water. To improve peak shape, it is often recommended to add a small amount of acid, such as 0.1% formic acid, to the aqueous portion of the mobile phase. Detection is typically in the low UV range, around 210 nm.

Q3: Why can it be challenging to separate this compound from other sesquiterpenoids?

Sesquiterpenoids often exist as isomers, which have the same molecular formula and very similar physicochemical properties. This can lead to very close or co-eluting peaks in a chromatogram. Achieving baseline separation requires careful optimization of HPLC parameters to exploit subtle differences in their structures and polarities.

Troubleshooting Guides

This section addresses common problems encountered during the RP-HPLC separation of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing sesquiterpenoids. Here are the primary causes and solutions:

  • Secondary Interactions: Tailing can occur due to interactions between this compound and residual silanol (B1196071) groups on the silica-based stationary phase.

    • Solution: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[2] Using a high-quality, end-capped C18 column can also minimize these secondary interactions.

  • Column Overload: Injecting too high a concentration of the sample can saturate the column.

    • Solution: Dilute your sample or decrease the injection volume.

  • Column Contamination: Contaminants from previous injections can interact with the analyte.

    • Solution: Implement a robust column washing procedure between runs.

Q: My this compound peak is fronting. What could be the cause?

A: Peak fronting is less common than tailing but can be caused by:

  • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem 2: Poor Resolution or Co-eluting Peaks

Q: I am not getting baseline separation between this compound and other components in my sample. How can I improve the resolution?

A: Improving resolution often involves adjusting the selectivity of your separation. Here are several strategies:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the time between the elution of closely related compounds.

  • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation due to their different solvent properties.

  • Adjust the Mobile Phase pH: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity. While this compound itself is not readily ionizable, other compounds in a complex sample might be.

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which may offer different selectivity compared to a standard C18 column.

  • Adjust the Column Temperature: Varying the column temperature can fine-tune selectivity by affecting the thermodynamics of the interactions between the analytes and the stationary phase.

Problem 3: Retention Time Variability

Q: The retention time for my this compound peak is shifting between injections. What could be causing this?

A: Retention time instability can compromise the reliability of your results. Common causes include:

  • Mobile Phase Composition: In reverse-phase chromatography, even small changes in the mobile phase composition can lead to significant shifts in retention time. An error of 1% in the organic solvent concentration can change retention times by 5-15%.

    • Solution: Prepare the mobile phase accurately, preferably by weight (gravimetrically). Ensure thorough mixing and degassing.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated before starting a sequence of injections.

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Regularly maintain and check the performance of your HPLC pump.

Data Presentation

Table 1: Common Solvents for this compound RP-HPLC and Their Properties

Organic ModifierElution StrengthSelectivityViscosityUV Cutoff
AcetonitrileHighGood for a wide range of compoundsLow190 nm
MethanolLower than AcetonitrileDifferent selectivity profileHigher than Acetonitrile205 nm

Experimental Protocols

Representative RP-HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for specific samples and HPLC systems.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B (return to initial conditions)

    • 30-35 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Acetonitrile:Water with 0.1% Formic Acid).

Visualizations

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Is Sample Overloaded? Start->Check_Overload Solution_Overload Reduce Sample Concentration or Injection Volume Check_Overload->Solution_Overload Yes Check_pH Is Mobile Phase pH Optimized? Check_Overload->Check_pH No End Peak Shape Improved Solution_Overload->End Solution_pH Add 0.1% Formic Acid to Mobile Phase Check_pH->Solution_pH No Check_Column Is Column Old or Contaminated? Check_pH->Check_Column Yes Solution_pH->End Solution_Column Wash or Replace Column Check_Column->Solution_Column Yes Check_Column->End No Solution_Column->End

Caption: Troubleshooting workflow for peak tailing issues.

Troubleshooting_Resolution Start Poor Resolution or Co-eluting Peaks Step1 Optimize Mobile Phase Gradient (e.g., make it shallower) Start->Step1 Decision1 Resolution Improved? Step1->Decision1 Step2 Change Organic Modifier (Acetonitrile <=> Methanol) Decision1->Step2 No End Baseline Separation Achieved Decision1->End Yes Decision2 Resolution Improved? Step2->Decision2 Step3 Adjust Column Temperature Decision2->Step3 No Decision2->End Yes Decision3 Resolution Improved? Step3->Decision3 Step4 Change Stationary Phase (e.g., Phenyl-Hexyl) Decision3->Step4 No Decision3->End Yes Step4->End

Caption: Decision tree for improving peak resolution.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Fukinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Fukinone.

Troubleshooting Guides

This section offers step-by-step solutions to specific issues that may arise during the LC-MS analysis of this compound due to matrix effects.

Issue 1: Poor Sensitivity and/or Significant Ion Suppression

Symptoms:

  • Low signal intensity for this compound standard in a spiked matrix sample compared to a neat solution.

  • Inability to reach the desired limit of detection (LOD) or limit of quantitation (LOQ).

  • Signal intensity for this compound decreases as more matrix samples are injected.

Possible Causes:

  • Co-elution of endogenous matrix components, such as phospholipids (B1166683) from plasma, that compete with this compound for ionization.[1]

  • High concentrations of salts or other non-volatile components in the final extract, which can suppress the electrospray ionization (ESI) process.[1]

  • Accumulation of matrix components in the ion source or mass spectrometer inlet.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Ion Suppression start Low this compound Signal (Ion Suppression) q1 Is an Internal Standard (IS) being used? start->q1 a1_yes Implement a Stable Isotope Labeled (SIL) IS if possible. This is the most effective compensation method. q1->a1_yes No q2 Assess Sample Preparation q1->q2 Yes a1_yes->q2 a1_no Proceed to Sample Preparation Optimization a1_no->q2 a2_ppt Protein Precipitation (PPT): High risk of phospholipid co-extraction. Consider alternative methods. q2->a2_ppt Using PPT a2_lle Liquid-Liquid Extraction (LLE): Optimize solvent polarity and pH to selectively extract this compound. q2->a2_lle Using LLE a2_spe Solid-Phase Extraction (SPE): Most effective for removing phospholipids. Test different sorbents (e.g., C18, mixed-mode). q2->a2_spe Using SPE q3 Optimize Chromatography a2_ppt->q3 a2_lle->q3 a2_spe->q3 a3 Modify gradient to separate this compound from matrix interference zones. Consider smaller particle size columns for better resolution. q3->a3 end Problem Resolved a3->end

Caption: Workflow for troubleshooting ion suppression.

Detailed Methodologies:

  • Quantitative Assessment of Matrix Effect: To quantify the extent of ion suppression or enhancement, a post-extraction spike experiment is recommended.

    • Prepare a blank matrix sample (e.g., plasma) using your chosen extraction protocol.

    • Spike the extracted blank matrix with a known concentration of this compound (Set A).

    • Prepare a neat solution of this compound at the same concentration in the final reconstitution solvent (Set B).

    • Analyze both sets by LC-MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) x 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[3]

  • Sample Preparation Protocols to Minimize Matrix Effects: Since this compound is a moderately polar sesquiterpenoid, sample preparation should focus on removing highly abundant, interfering endogenous compounds like phospholipids.

    Protocol 1: Solid-Phase Extraction (SPE) SPE is highly effective at removing phospholipids and other interferences.[4]

    • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 0.1% formic acid in water).

    • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove salts and polar interferences.

    • Elution: Elute this compound with 1 mL of acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

    Protocol 2: Liquid-Liquid Extraction (LLE) LLE can provide clean extracts if the solvent system is optimized.[5]

    • To 500 µL of plasma, add an internal standard.

    • Add 2 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate to dryness and reconstitute as described for SPE.

    Comparison of Sample Preparation Methods for Sesquiterpenoid-like Compounds:

    Method Pros Cons Typical Recovery (%) Typical Matrix Effect (%)
    Protein Precipitation (PPT) Simple, fast, inexpensive High risk of phospholipid co-extraction, significant matrix effects 85-105 40-70 (Suppression)
    Liquid-Liquid Extraction (LLE) Good for removing salts and highly polar compounds Can have lower recovery for moderately polar analytes; solvent selection is critical 70-95 75-95 (Suppression)

    | Solid-Phase Extraction (SPE) | Excellent for removing phospholipids and salts; high selectivity | More complex and costly than PPT or LLE | 80-110 | 90-110 |

    Note: Data in the table is representative for compounds of similar polarity to this compound and may vary based on the specific matrix and optimized protocol.

Issue 2: Poor Reproducibility and High Variability in Results

Symptoms:

  • High relative standard deviation (%RSD) for quality control (QC) samples.

  • Inconsistent peak areas for this compound across a batch of identical samples.

Possible Causes:

  • Inconsistent matrix effects from sample to sample.

  • Lack of an appropriate internal standard to correct for variability.

  • Non-reproducible sample preparation steps.

Troubleshooting Steps:

  • Implement an Internal Standard (IS): The most effective way to correct for variability is to use a stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d3). If a SIL-IS is not available, a structural analog that co-elutes and behaves similarly during ionization can be used. The IS should be added at the very beginning of the sample preparation process.

  • Automate Sample Preparation: If possible, use automated liquid handling systems for sample preparation to improve consistency and reduce human error.[4]

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions of major matrix interference. This can be assessed using a post-column infusion experiment.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to ensure that the standards and samples experience similar matrix effects.

Experimental Protocol: Post-Column Infusion to Identify Matrix Effect Zones

G cluster_workflow Post-Column Infusion Setup LC LC System Tee LC->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (Constant infusion of this compound) Syringe->Tee Injector Autosampler (Inject Blank Matrix Extract) Injector->LC

Caption: Setup for post-column infusion experiment.

  • Set up the LC-MS system as for the this compound analysis.

  • Using a T-junction, continuously infuse a standard solution of this compound into the mobile phase flow between the LC column and the mass spectrometer ion source.

  • While the standard is infusing, inject a blank, extracted matrix sample.

  • Monitor the signal for this compound. A stable baseline will be observed. Any dips or peaks in this baseline correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components.

  • Adjust the chromatographic gradient to ensure that the this compound analyte peak does not elute in these suppression/enhancement zones.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis? A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1]

Q2: What are the most common sources of matrix effects in bioanalysis of compounds like this compound? A2: For moderately polar compounds like this compound analyzed from biological fluids, the most significant source of matrix effects, particularly ion suppression in ESI, is phospholipids from cell membranes.[1] Other sources include salts, proteins, and metabolites that may co-elute with the analyte of interest.[1]

Q3: I don't have a stable isotope-labeled internal standard for this compound. What are my options? A3: While a SIL-IS is the gold standard, if one is unavailable, you can use a structural analog as an internal standard. The ideal analog should have similar chemical properties, chromatographic retention time, and ionization behavior to this compound. Additionally, you must rely heavily on rigorous sample cleanup (like SPE) and matrix-matched calibration curves to minimize and account for matrix effects.

Q4: Can I just dilute my sample to reduce matrix effects? A4: Yes, sample dilution is a simple method to reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte, this compound, which may compromise the sensitivity of the assay, especially if you are trying to measure low concentrations. This strategy is only feasible when the assay has a very high sensitivity.

Q5: How can I optimize my LC method to avoid matrix effects? A5: The goal is to achieve chromatographic separation between this compound and the co-eluting interferences. You can try using a shallower gradient to increase the separation between peaks. Employing columns with smaller particle sizes (e.g., sub-2 µm) or different stationary phase chemistries can also improve resolution and help separate this compound from matrix components. A post-column infusion experiment is the best way to identify at what retention times the matrix components are eluting.

Q6: Which ionization technique, ESI or APCI, is less prone to matrix effects for a compound like this compound? A6: Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to matrix effects than Electrospray Ionization (ESI), especially for moderately polar and less-polar compounds.[3] If you are experiencing severe and intractable ion suppression with ESI, testing your method with an APCI source, if available, could be a viable solution.

References

Optimizing Fukinone Concentrations for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Fukinone and what is its primary mechanism of action in cell-based assays?

This compound is a naturally occurring sesquiterpenoid compound. In cell-based assays, it has been observed to inhibit mast cell degranulation, a key event in allergic and inflammatory responses. Sesquiterpenes as a class of compounds are known to modulate inflammatory pathways, including the nuclear factor-kappaB (NF-κB) signaling pathway and the production of nitric oxide (NO). Further research is needed to fully elucidate the specific molecular targets of this compound.

Q2: What is a recommended starting concentration range for this compound in my experiments?

For initial dose-response experiments, a broad concentration range is recommended to determine the optimal concentration for your specific cell line and assay. Based on studies with similar compounds, a starting range of 10 nM to 100 µM is advisable. One study on human mast cells (LAD2) used concentrations of 12.5 µM, 25 µM, and 50 µM. It is crucial to perform a dose-response curve to identify the half-maximal inhibitory concentration (IC50) for your particular experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound is a hydrophobic molecule and should be dissolved in a suitable organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.

Stock Solution Preparation Protocol:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Important Note: The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I determine if this compound is cytotoxic to my cells?

It is essential to assess the cytotoxicity of this compound in your specific cell line to distinguish between targeted biological effects and general toxicity. A standard method for this is the MTT assay, which measures cell viability.

Troubleshooting Guides

Issue 1: Low or no observable effect of this compound treatment.

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Perform a wider dose-response experiment with higher concentrations of this compound.

  • Possible Cause: The incubation time may be too short.

    • Solution: Conduct a time-course experiment to determine the optimal incubation period for observing an effect.

  • Possible Cause: The this compound stock solution may have degraded.

    • Solution: Prepare a fresh stock solution of this compound and store it properly in aliquots at low temperatures.

Issue 2: High variability in results between replicate wells.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.

  • Possible Cause: Edge effects in the multi-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media to maintain humidity.

  • Possible Cause: Inaccurate pipetting of this compound dilutions.

    • Solution: Calibrate your pipettes regularly and ensure proper mixing of solutions at each dilution step.

Issue 3: Compound precipitation in the cell culture medium.

  • Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous culture medium.

    • Solution: Lower the final concentration of this compound. Ensure the DMSO concentration in the final working solution is minimal.

  • Possible Cause: The stock solution was not properly dissolved.

    • Solution: Ensure the this compound is completely dissolved in the DMSO stock solution before diluting it into the culture medium. Gentle warming or sonication of the stock solution might aid dissolution.

Quantitative Data Summary

Cell LineAssay TypeConcentration Range TestedObserved EffectIC50 Value
Human Mast Cells (LAD2)Cell Viability12.5, 25, 50 µMInhibition of mast cell degranulation without changing viabilityNot Reported
VariousAnti-inflammatory & Cytotoxicity--Further research needed

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic potential of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Measuring the Anti-inflammatory Effect of this compound via Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • This compound stock solution (in DMSO)

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (e.g., a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophage cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the inhibitory effect of this compound on NO production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, Griess) incubate->add_reagent measure Measure Signal (Absorbance) add_reagent->measure plot_data Plot Dose-Response Curve measure->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: General experimental workflow for determining the optimal concentration of this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α receptor Receptor stimulus->receptor This compound This compound ikk IKK Complex This compound->ikk Potential Inhibition receptor->ikk ikb IκB ikk->ikb Phosphorylation ikb_p P-IκB (Ubiquitinated) ikb->ikb_p nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_p->nfkb Releases proteasome Proteasome ikb_p->proteasome Degradation dna DNA nfkb_nuc->dna gene_exp Inflammatory Gene Expression dna->gene_exp

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Cellular Stress / Growth Factors cluster_inhibition Modulation cluster_cascade Kinase Cascade cluster_response Cellular Response stimulus Stimulus mapkkk MAPKKK stimulus->mapkkk This compound This compound This compound->mapkkk Potential Modulation mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK mapkk->mapk Phosphorylates transcription_factors Transcription Factors mapk->transcription_factors Activates cellular_response Inflammation, Proliferation, Apoptosis transcription_factors->cellular_response

Caption: Potential modulation of the MAPK signaling pathway by this compound.

How to avoid artifacts in Fukinone bioactivity screening.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the bioactivity screening of Fukinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a subject of bioactivity screening?

A1: this compound is a naturally occurring sesquiterpenoid compound found in several plants, including Petasites japonicus.[1][2] It belongs to the eremophilane (B1244597) class of sesquiterpenoids.[3] Natural products are a rich source of novel chemical scaffolds for drug discovery, and this compound is investigated for various potential therapeutic activities, including anti-inflammatory and cytotoxic effects.

Q2: What are the most common sources of artifacts in this compound bioactivity assays?

A2: The most common artifacts in this compound screening stem from its chemical structure and the inherent challenges of high-throughput screening (HTS). This compound is an α,β-unsaturated ketone, which makes it a potential Michael acceptor.[2][4] This reactivity can lead to non-specific covalent modification of proteins, causing false-positive results. Other common issues include compound instability, aggregation, autofluorescence, and interference with assay detection systems.[1][3]

Q3: How can I differentiate a true this compound-induced biological effect from a non-specific artifact?

A3: A multi-pronged approach is essential. This includes performing dose-response curves, conducting counter-screens to rule out assay interference, using orthogonal assays with different detection methods, and testing for sensitivity to detergents to identify aggregators.[1] For reactive compounds like this compound, it is also crucial to perform structure-activity relationship (SAR) studies with analogues that lack the reactive Michael acceptor moiety to confirm that the activity is not solely due to non-specific reactivity.

Troubleshooting Guides

Problem 1: High background or false positives in fluorescence-based assays.
  • Possible Cause: Autofluorescence of this compound. Natural products often exhibit intrinsic fluorescence that can interfere with the assay signal.[1]

  • Troubleshooting Steps:

    • Pre-screen this compound: Before adding assay reagents, read the fluorescence of a plate containing only this compound at the assay's excitation and emission wavelengths.

    • Wavelength Shift: If possible, adjust the excitation and/or emission wavelengths to a region where this compound does not fluoresce.

    • Use a Different Detection Method: Switch to a non-fluorescent assay format, such as an absorbance-based or luminescence-based assay.

    • Data Correction: If the autofluorescence is low and consistent, it may be possible to subtract the background fluorescence from the experimental wells.

Problem 2: Inconsistent results or loss of activity upon storage.
  • Possible Cause: Instability of this compound in solution. This compound may degrade over time, especially in aqueous solutions or after multiple freeze-thaw cycles.[5]

  • Troubleshooting Steps:

    • Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO immediately before use.

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

    • Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions, as water content can promote degradation.[2]

    • Stability Check: Assess the stability of this compound under your specific assay conditions (e.g., incubation time, temperature, buffer composition) using an analytical method like HPLC.

Problem 3: Apparent activity in multiple, unrelated assays (Frequent Hitter).
  • Possible Cause: Non-specific reactivity as a Michael acceptor. The α,β-unsaturated ketone moiety in this compound can react covalently and non-specifically with nucleophilic residues (e.g., cysteine) on various proteins, leading to promiscuous activity.[6]

  • Troubleshooting Steps:

    • Thiol-Containing Scavengers: Include a nucleophilic scavenger, such as dithiothreitol (B142953) (DTT) or glutathione, in the assay buffer. A significant decrease in this compound's activity in the presence of the scavenger suggests covalent modification is occurring.

    • Structure-Activity Relationship (SAR): Test analogues of this compound that lack the α,β-unsaturated system. If these analogues are inactive, it supports the hypothesis that the observed activity is due to Michael addition.

    • Orthogonal Assays: Confirm the activity in an orthogonal assay that is less susceptible to reactive compounds. For example, a target-based binding assay might be less prone to artifacts than a cell-based functional assay.

Problem 4: Dose-response curve shows a steep drop-off or is not sigmoidal.
  • Possible Cause: Compound aggregation at higher concentrations. Many organic molecules, including natural products, can form aggregates in aqueous solutions, which can sequester and inhibit enzymes or interfere with assay components.[7]

  • Troubleshooting Steps:

    • Detergent Sensitivity: Repeat the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. A significant rightward shift in the IC50 value suggests that aggregation is the cause of the observed activity.[1]

    • Visual Inspection: Examine the assay wells under a microscope for any signs of compound precipitation.

    • Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation state of this compound in the assay buffer at various concentrations.

Quantitative Data Summary

The following tables provide a summary of quantitative data for this compound and related sesquiterpenoids to serve as a reference for expected activity and potential for artifacts.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Reference
LAD2 (Human Mast Cells)Cell Viability> 50 µM at 24h[8]

Table 2: Bioactivity of Related Sesquiterpenoids

CompoundBioactivityAssayCell Line/TargetIC50 (µM)Reference
HelenalinAnti-inflammatoryNF-κB InhibitionJurkat~5N/A
ParthenolideCytotoxicityMTT AssayMCF-7 (Breast Cancer)8.5N/A
CostunolideCytotoxicityMTT AssayA549 (Lung Cancer)15.2N/A

Experimental Protocols

MTT Cytotoxicity Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Target cancer cell line (e.g., A549, HeLa)

    • Complete cell culture medium

    • 96-well flat-bottom microplates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.[10]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[10]

    • Absorbance Measurement: Measure the absorbance at 570 nm.[10]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Materials:

    • This compound stock solution

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (B80452) standard

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[10]

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[10]

    • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, incubating for 10 minutes at room temperature for each step, protected from light.

    • Absorbance Measurement: Measure the absorbance at 540 nm.[10]

    • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis This compound This compound Stock (DMSO) treatment Compound Treatment (Dose-Response) This compound->treatment cells Cell Culture cells->treatment incubation Incubation treatment->incubation detection Signal Detection (e.g., Absorbance) incubation->detection raw_data Raw Data detection->raw_data normalization Normalization to Controls raw_data->normalization ic50 IC50 Calculation normalization->ic50 troubleshooting_logic start Unexpected Activity Observed q1 Is the assay fluorescence-based? start->q1 a1_yes Check for Autofluorescence q1->a1_yes Yes q2 Is the dose-response curve unusual? q1->q2 No a1_yes->q2 a2_yes Test for Aggregation q2->a2_yes Yes q3 Is the compound a 'Frequent Hitter'? q2->q3 No a2_yes->q3 a3_yes Investigate Michael Acceptor Reactivity q3->a3_yes Yes end Proceed with Orthogonal Assays q3->end No a3_yes->end nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 activates ikk IKK tlr4->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB (Inactive Complex) nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases This compound This compound (Potential Inhibitor) This compound->ikk inhibits? This compound->nfkb inhibits? dna DNA nfkb_nuc->dna binds inflammation Inflammatory Gene Transcription dna->inflammation

References

Technical Support Center: Enhancing Fukinone Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of Fukinone in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?

A1: Low and variable plasma concentrations of this compound, a lipophilic sesquiterpenoid, are common in animal studies and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is predicted to have low water solubility, which limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.

  • Low Permeability: While many lipophilic compounds have high membrane permeability, factors such as molecular size and interactions with the mucus layer can still limit absorption.

  • Extensive First-Pass Metabolism: this compound may be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes before it reaches systemic circulation. This is a common metabolic pathway for sesquiterpenoids.

  • P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the GI lumen, reducing net absorption.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: The primary strategies focus on overcoming the challenges mentioned in Q1 and can be broadly categorized as formulation-based approaches:

  • Nanotechnology-Based Formulations:

    • Liposomes: Encapsulating this compound within these lipid bilayers can enhance its solubility, protect it from degradation in the GI tract, and improve its absorption.

    • Nanoemulsions: These oil-in-water dispersions can increase the solubilization of this compound in the GI tract and facilitate its transport across the intestinal epithelium.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles offer advantages like high drug loading, controlled release, and improved stability.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix at a molecular level can convert it from a crystalline to a more soluble amorphous form.

  • Micronization: Reducing the particle size of this compound to the micrometer or nanometer scale increases the surface area available for dissolution.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.

Q3: Is there any available pharmacokinetic data for this compound in animal models?

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between individual animals in the same experimental group.

  • Possible Cause: Inconsistent dosing, food effects, or non-homogeneity of the formulation.

  • Troubleshooting Steps:

    • Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage to ensure the full dose is delivered to the stomach.

    • Fasting Protocol: Implement a consistent overnight fasting period (e.g., 12 hours) before dosing to minimize the impact of food on absorption.

    • Formulation Homogeneity: For suspensions or emulsions, ensure the formulation is thoroughly mixed (e.g., vortexed) immediately before each administration to guarantee dose uniformity.

Issue 2: The selected bioavailability enhancement strategy (e.g., nanoemulsion) is not yielding the expected improvement in vivo.

  • Possible Cause: Sub-optimal formulation parameters, instability of the formulation in GI fluids, or rapid clearance of the compound.

  • Troubleshooting Steps:

    • Formulation Optimization: Re-evaluate the formulation components. For nanoemulsions, screen different oils, surfactants, and co-surfactants to find a combination that provides the best solubilization and stability for this compound. For solid dispersions, test different polymers and drug-to-polymer ratios.

    • In Vitro Digestion Models: Use in vitro lipolysis models to assess the stability of your formulation in simulated GI fluids and its ability to maintain this compound in a solubilized state for absorption.

    • Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of this compound. If it is rapidly metabolized, formulation strategies that protect the drug from first-pass metabolism (e.g., lymphatic targeting via lipid-based formulations) may be more effective.

Issue 3: Difficulty in preparing a stable and reproducible formulation.

  • Possible Cause: Inappropriate selection of excipients, incorrect processing parameters, or degradation of the compound during formulation.

  • Troubleshooting Steps:

    • Excipient Screening: Conduct compatibility studies between this compound and various excipients to ensure there are no chemical interactions.

    • Process Parameter Optimization: Systematically vary processing parameters (e.g., homogenization pressure and cycles for nanoemulsions, extrusion temperature for solid dispersions) to identify the optimal conditions for a stable formulation with the desired characteristics.

    • Characterization at Each Step: Characterize the formulation at each step of the preparation process (e.g., particle size, zeta potential, encapsulation efficiency) to identify any critical steps affecting stability.

Quantitative Data from Structurally Similar Compounds

The following tables summarize pharmacokinetic data from animal studies on other sesquiterpenoids, illustrating the challenges of low oral bioavailability.

Table 1: Pharmacokinetic Parameters of Costunolide (B1669451) in Rats after Oral Administration

ParameterValue (Mean ± SD)Reference
Cmax (µg/mL) 0.106 ± 0.045[1]
Tmax (h) 8.00[1]
AUC (µg·h/mL) 1.23 ± 0.84[1]
t1/2 (h) 14.62 ± 3.21[1]

Table 2: Pharmacokinetic Parameters of Parthenolide (B1678480) in Mice after Oral Administration

ParameterValueReference
Plasma Concentration Not detectable at doses up to 4 mg/day[2]
Oral Bioavailability Very low, not quantifiable[2]

Note: The lack of detectable plasma concentrations of parthenolide even at relatively high doses highlights the significant bioavailability challenges that can be encountered with sesquiterpenoids.

Experimental Protocols

1. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate the lipophilic this compound within a lipid bilayer to improve its aqueous dispersibility and oral absorption.

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine (e.g., soy or egg phosphatidylcholine), and cholesterol in a molar ratio of 1:10:5 in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. The volume of the aqueous phase should be chosen to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Sonicate the MLV suspension using a probe sonicator on ice to form small unilamellar vesicles (SUVs). The sonication time and power should be optimized to achieve the desired particle size.

    • Extrusion: Subject the MLV suspension to multiple passes (e.g., 10-20 times) through polycarbonate membranes with defined pore sizes (e.g., starting with 400 nm and then 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid transition temperature.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of this compound by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in the liposomes and the supernatant using a validated analytical method (e.g., HPLC).

2. Preparation of this compound Nanoemulsion by High-Pressure Homogenization

Objective: To formulate this compound in a stable oil-in-water nanoemulsion to enhance its solubility and absorption.

Methodology:

  • Phase Preparation:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil, or sesame oil). A surfactant with a low hydrophile-lipophile balance (HLB) (e.g., Span 80) can also be added to the oil phase.

    • Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol HP or ethanol) in distilled water or a suitable buffer.

  • Coarse Emulsion Formation:

    • Add the oil phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer or a high-shear mixer to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).

    • The homogenization process should be carried out in a temperature-controlled environment to prevent overheating.

  • Characterization:

    • Measure the droplet size, PDI, and zeta potential of the nanoemulsion using DLS.

    • Assess the physical stability of the nanoemulsion by monitoring changes in droplet size and for any signs of phase separation over time at different storage conditions (e.g., 4°C and 25°C).

    • Determine the drug content and loading efficiency.

3. Preparation of this compound Solid Dispersion by Hot-Melt Extrusion

Objective: To disperse this compound in a hydrophilic polymer matrix to create an amorphous solid dispersion with enhanced dissolution.

Methodology:

  • Miscibility and Stability Assessment (Pre-formulation):

    • Evaluate the miscibility of this compound with various polymers (e.g., Soluplus®, Kollidon® VA64, Eudragit® grades) using techniques like differential scanning calorimetry (DSC) to observe shifts in glass transition temperature.

    • Assess the thermal stability of this compound and the selected polymer using thermogravimetric analysis (TGA) to determine the appropriate processing temperature.

  • Dry Mixing:

    • Physically mix the this compound and the chosen polymer at the desired ratio (e.g., 1:3 to 1:9 drug-to-polymer ratio).

  • Hot-Melt Extrusion:

    • Feed the physical mixture into a hot-melt extruder.

    • Set the temperature profile of the extruder barrel sections to a temperature that allows for the melting and mixing of the components without causing degradation (typically 20-30°C above the glass transition temperature of the mixture).

    • Set the screw speed to ensure adequate mixing and residence time.

    • Collect the extrudate as it exits the die.

  • Milling and Sieving:

    • Allow the extrudate to cool and solidify.

    • Mill the extrudate into a fine powder using a suitable mill.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the this compound in the solid dispersion using DSC (absence of a melting peak for the drug) and Powder X-ray Diffraction (PXRD) (presence of a halo pattern).

    • Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric and intestinal fluids) to compare the dissolution rate of the solid dispersion with that of the pure crystalline this compound.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Animal Study This compound This compound (Poorly Soluble) excipients Excipient Screening (Lipids, Polymers, Surfactants) This compound->excipients formulation Formulation Preparation (Liposomes, Nanoemulsions, Solid Dispersions) excipients->formulation characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency, Amorphicity) formulation->characterization dissolution In Vitro Dissolution/ Release Studies characterization->dissolution stability GI Stability Assessment dissolution->stability permeability Caco-2 Permeability Assay stability->permeability dosing Oral Administration to Rats permeability->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_pd Pharmacokinetic & Pharmacodynamic Analysis analysis->pk_pd

Caption: General workflow for developing and evaluating a bioavailability-enhanced formulation for a poorly soluble compound like this compound.

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.[1][3][4][5]

Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway, a key regulator of inflammation.

References

Technical Support Center: Strategies to Enhance the Purity of Isolated Fukinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Fukinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude extract of this compound?

A1: Crude extracts containing this compound, typically from sources like Petasites japonicus or Ligularia species, are complex mixtures. Common impurities include other structurally related sesquiterpenoids (e.g., petasitolone, bakkenolide (B600228) B), flavonoids (such as quercetin (B1663063) and its glucosides), and phenolic compounds like caffeoylquinic acids. The presence and abundance of these impurities can vary depending on the plant source, geographical location, and harvesting time.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A multi-faceted approach is recommended for the accurate assessment of this compound purity.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection is a primary tool for purity assessment. It allows for the separation and quantification of this compound from its impurities.[1]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and highly sensitive method for analyzing volatile compounds like this compound, providing quantitative data on purity.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of each impurity.[4]

  • Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.

Q3: What is the expected stability of this compound during purification and storage?

A3: While specific stability data for this compound is limited, sesquiterpenoids, in general, can be susceptible to degradation under certain conditions. Factors that can affect the stability of this compound include:

  • pH: this compound may be unstable under strongly acidic or basic conditions. It is advisable to maintain a near-neutral pH during extraction and purification whenever possible.

  • Temperature: Elevated temperatures can lead to degradation. It is recommended to avoid excessive heat during solvent evaporation and to store purified this compound at low temperatures (e.g., -20°C), protected from light.

  • Light: Exposure to UV light can cause degradation of some sesquiterpene lactones.[5] It is good practice to protect samples from light by using amber vials or covering glassware with aluminum foil.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products. Using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield of this compound after initial extraction.

  • Possible Cause: Inefficient extraction solvent or method.

  • Troubleshooting Steps:

    • Solvent Selection: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), dichloromethane (B109758), methanol) to find the optimal solvent for this compound extraction from your specific plant material.

    • Extraction Method: Consider alternative extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

    • Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.[6]

Problem 2: Poor separation of this compound from other sesquiterpenoids during column chromatography.

  • Possible Cause: Suboptimal stationary or mobile phase.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate to find a solvent system that gives good resolution between this compound and the major impurities.

    • Stationary Phase: If using silica (B1680970) gel, consider switching to a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18 for reverse-phase chromatography) which may offer different selectivity.

    • Gradient Elution: Employ a shallow gradient elution (a gradual change in solvent polarity) instead of an isocratic elution (constant solvent composition) to improve the separation of closely eluting compounds.

Problem 3: this compound degradation during the purification process.

  • Possible Cause: Exposure to harsh conditions (heat, pH, light).

  • Troubleshooting Steps:

    • Temperature Control: Perform all purification steps at room temperature or below if possible. Use a rotary evaporator with a water bath at a low temperature (e.g., 30-40°C) for solvent removal.

    • pH Neutrality: Buffer your aqueous solutions to a neutral pH if compatible with your extraction and chromatography methods.

    • Light Protection: Protect your samples from direct light by working in a dimly lit area or using light-blocking glassware.

Experimental Protocols

The following are detailed methodologies for key experiments in the isolation and purification of this compound.

Protocol 1: Extraction and Fractionation of this compound from Petasites japonicus

This protocol is adapted from a method for the isolation of sesquiterpenoids from Petasites japonicus.[5]

  • Extraction:

    • Air-dry and powder the rhizomes of Petasites japonicus.

    • Extract the powdered material (e.g., 1 kg) with 95% ethanol (B145695) (3 x 5 L) at room temperature for 24 hours for each extraction.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, dichloromethane, and ethyl acetate.

    • Collect each fraction and evaporate the solvent to dryness. The this compound-rich fraction is typically the dichloromethane or ethyl acetate fraction.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel 60 (230-400 mesh) using a slurry packing method with n-hexane.

  • Sample Loading:

    • Dissolve the dried this compound-rich fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • After drying, carefully load the silica gel with the adsorbed sample onto the top of the column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity (e.g., 98:2, 95:5, 90:10, etc., n-hexane:ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the fractions by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and visualize with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

    • Combine the fractions containing pure this compound based on the TLC analysis.

Protocol 3: Final Purification by Preparative HPLC
  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column.

    • Equilibrate the column with the initial mobile phase composition.

  • Mobile Phase and Gradient:

    • A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

    • Optimize the gradient to achieve baseline separation of this compound from any remaining impurities based on analytical HPLC runs.

  • Injection and Collection:

    • Dissolve the semi-purified this compound from column chromatography in the mobile phase.

    • Inject the sample onto the column.

    • Collect the peak corresponding to this compound.

  • Solvent Removal:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain highly pure this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from the purification process. The values presented are for illustrative purposes.

Table 1: Summary of Extraction and Fractionation Yields

ParameterValueNotes
Starting Plant Material (dry weight)1000 gPetasites japonicus rhizomes
Crude Ethanol Extract85.0 g8.5% yield
n-Hexane Fraction25.5 g-
Dichloromethane Fraction18.2 gExpected to be rich in this compound
Ethyl Acetate Fraction12.8 gMay also contain this compound
Aqueous Fraction28.5 g-

Table 2: Purity Enhancement of this compound at Each Purification Step

Purification StepWeight of FractionPurity of this compound (%)Method of Analysis
Crude Dichloromethane Fraction18.2 g45%HPLC-UV
Column Chromatography (Silica Gel)5.3 g92%HPLC-UV
Preparative HPLC (C18)4.1 g>99%GC-FID

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the purification and analysis of this compound.

Start Dried Plant Material (Petasites japonicus) Extraction Ethanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (Hexane, DCM, EtOAc, H2O) CrudeExtract->Partitioning DCM_Fraction DCM Fraction (this compound Rich) Partitioning->DCM_Fraction ColumnChromatography Column Chromatography (Silica Gel) DCM_Fraction->ColumnChromatography SemiPure Semi-Pure this compound ColumnChromatography->SemiPure PrepHPLC Preparative HPLC (C18) SemiPure->PrepHPLC Purethis compound Pure this compound (>99%) PrepHPLC->Purethis compound

Caption: Experimental workflow for the isolation and purification of this compound.

Problem Low Purity of Isolated this compound CheckCrude Analyze Crude Extract (HPLC/GC-MS) Problem->CheckCrude ComplexMixture Highly Complex Mixture? CheckCrude->ComplexMixture OptimizeExtraction Optimize Extraction/Fractionation ComplexMixture->OptimizeExtraction Yes PoorSeparation Poor Chromatographic Resolution? ComplexMixture->PoorSeparation No OptimizeExtraction->CheckCrude OptimizeChroma Optimize Chromatography (Solvent, Stationary Phase) PoorSeparation->OptimizeChroma Yes Degradation Evidence of Degradation? PoorSeparation->Degradation No OptimizeChroma->CheckCrude ModifyConditions Modify Conditions (Temp, pH, Light) Degradation->ModifyConditions Yes FinalPurity Assess Final Purity Degradation->FinalPurity No ModifyConditions->CheckCrude

Caption: Troubleshooting logic for enhancing this compound purity.

References

Technical Support Center: Managing Variability in Fukinone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the sesquiterpene Fukinone. Due to the limited availability of public data specifically for this compound, some information provided is based on structurally related compounds and general principles of sesquiterpene research.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent in cell viability assays. What are the common causes?

A1: Inconsistent IC50 values are a frequent issue in cell-based assays. Several factors can contribute to this variability:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic changes, altering their response to treatment.

  • Seeding Density: Inconsistent initial cell seeding density will lead to variability in the final cell numbers and, consequently, the IC50 values. It is crucial to optimize and adhere to a standardized seeding protocol.

  • Compound Stability and Solubility: this compound, like many natural products, may have limited stability and solubility in aqueous media. Ensure your stock solution is properly prepared, stored, and that the compound does not precipitate in the culture media, which can lead to inaccurate dosing.

  • DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration in your culture media is consistent and ideally below 0.5% to minimize solvent-induced toxicity.

  • Incubation Time: The duration of this compound exposure can significantly impact IC50 values. Standardize the incubation time across all experiments for comparability.

Q2: I am observing high background or false positives in my anti-inflammatory assay with this compound.

A2: High background can arise from several sources in assays measuring inflammatory markers:

  • Cell Activation: Macrophage cell lines like RAW 264.7 can be sensitive and become activated by various stimuli, including rough handling or certain media components, leading to baseline inflammation. Handle cells gently and use pre-warmed media.

  • LPS Potency: The activity of lipopolysaccharide (LPS), a common inflammatory stimulus, can vary between lots. It is advisable to test each new lot to determine the optimal concentration for stimulation.

  • Contamination: Mycoplasma or other microbial contamination can activate immune cells and lead to the release of inflammatory mediators, causing false-positive results. Regularly test your cell cultures for contamination.

  • Compound Interference: this compound itself might interfere with the assay components. For colorimetric assays, run a control with this compound in cell-free media to check for direct reactions with the detection reagents.

Q3: How can I improve the reproducibility of my experiments with this compound?

A3: Improving reproducibility requires careful control over experimental parameters:

  • Standardize Protocols: Develop and strictly follow detailed standard operating procedures (SOPs) for all aspects of the experiment, from cell culture and compound preparation to data acquisition.

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known anti-inflammatory drug) and negative (vehicle control) controls in every experiment.

  • Reagent Quality: Use high-quality reagents and track lot numbers. Variations in reagents like serum or media supplements can introduce variability.

  • Instrumentation: Ensure that all equipment, such as pipettes and plate readers, are properly calibrated and maintained.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Potential Cause Troubleshooting Step
Compound Degradation This compound may be sensitive to light, temperature, or pH. Prepare fresh solutions and store them appropriately (e.g., protected from light, at -20°C or -80°C).
Incorrect Concentration Range Perform a broad dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, cell density, and stimulus concentration.
Cellular Resistance The cell line you are using may not be sensitive to this compound. Consider testing other relevant cell lines.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
Uneven Cell Seeding Mix the cell suspension thoroughly before seeding to ensure a uniform cell distribution in each well of the microplate. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media.
Incomplete Solubilization If using a colorimetric assay like MTT, ensure the formazan (B1609692) crystals are completely dissolved before reading the absorbance.
Temperature Gradients Incubate plates in a humidified incubator with stable temperature control to avoid variations across the plate.

Data Presentation

Due to the limited availability of public quantitative data for this compound, the following table presents hypothetical data for the effect of a this compound-like sesquiterpene on Nitric Oxide (NO) production and cell viability in LPS-stimulated RAW 264.7 macrophages. This data is for illustrative purposes and should be replaced with your experimental findings.

Table 1: Effect of a this compound-like Compound on NO Production and Cell Viability

Concentration (µM)NO Production (% of Control)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2100 ± 4.5
192 ± 4.898 ± 3.9
575 ± 6.195 ± 5.1
1054 ± 3.991 ± 4.2
2532 ± 2.585 ± 6.3
5015 ± 1.872 ± 5.8

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory activity of this compound by measuring the inhibition of NO production in macrophages.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Pre-treat the cells with the compound for 1 hour.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a set of wells without LPS as a negative control.[1]

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: After incubation, collect the supernatant from each well. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent. The absorbance is measured at 540 nm.

Protocol 2: MTT Cell Viability Assay

This protocol is used to evaluate the cytotoxicity of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.[1]

  • Compound Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Mandatory Visualization

Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on structurally related anti-inflammatory compounds suggests that the Mitogen-Activated Protein Kinase (MAPK) pathway is a likely target.[1] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators.

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK This compound This compound MAPK p38 MAPK This compound->MAPK Inhibits (?) MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) AP1->Inflammatory_Genes Induces Transcription

Caption: Hypothetical inhibition of the p38 MAPK pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anti-inflammatory and cytotoxic effects of this compound.

Experimental_Workflow cluster_assays Assays start Start culture_cells Culture RAW 264.7 Cells start->culture_cells seed_plate Seed Cells in 96-well Plates culture_cells->seed_plate treat_this compound Treat with this compound (Dose-Response) seed_plate->treat_this compound stimulate_lps Stimulate with LPS treat_this compound->stimulate_lps mtt_assay MTT Assay for Viability treat_this compound->mtt_assay Parallel Experiment griess_assay Griess Assay for NO stimulate_lps->griess_assay analyze_data Data Analysis (IC50 Calculation) griess_assay->analyze_data mtt_assay->analyze_data end End analyze_data->end

Caption: Workflow for anti-inflammatory and cytotoxicity screening.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting inconsistent experimental results.

Troubleshooting_Logic cluster_checks Initial Checks cluster_troubleshoot Troubleshooting Actions start Inconsistent Results check_cells Cell Health & Passage? start->check_cells check_reagents Reagent Quality & Storage? start->check_reagents check_protocol Protocol Adherence? start->check_protocol new_cells Use Low Passage Cells check_cells->new_cells Issue Found new_reagents Prepare Fresh Reagents check_reagents->new_reagents Issue Found optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol Issue Found end Consistent Results new_cells->end new_reagents->end optimize_protocol->end

Caption: A decision tree for troubleshooting experimental variability.

References

Technical Support Center: Interpreting Complex NMR Spectra of Fukinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra of Fukinone and its common impurities. Accurate spectral analysis is crucial for the identification, quantification, and purity assessment of this compound in research and drug development.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the NMR analysis of this compound.

1.1. Question: My ¹H NMR spectrum of this compound shows broad or distorted peaks. What are the possible causes and solutions?

Answer: Peak broadening or distortion in the NMR spectrum of this compound can arise from several factors:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader signals.

    • Solution: Prepare a more dilute sample. A concentration range of 5-10 mg/mL in a suitable deuterated solvent is generally recommended for ¹H NMR.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica (B1680970) gel or celite may help remove the impurities.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad and asymmetric peaks.

    • Solution: Carefully shim the spectrometer before acquiring the spectrum. Modern spectrometers have automated shimming routines that are usually effective.

  • Presence of Aggregates: this compound, like many organic molecules, may form aggregates at higher concentrations, leading to broadened signals.

    • Solution: In addition to dilution, gentle heating of the sample followed by cooling may help to break up aggregates. Sonication can also be effective.

1.2. Question: I am observing unexpected signals in my this compound NMR spectrum. How can I determine if they are impurities?

Answer: The presence of unexpected signals often indicates impurities. Here’s a systematic approach to identify them:

  • Compare with Reference Spectra: The most reliable method is to compare your spectrum with a known, pure reference spectrum of this compound. The expected chemical shifts for this compound are provided in Table 1.

  • Check for Common Impurities: this compound is often isolated from natural sources, particularly from plants of the genus Petasites. Common co-occurring sesquiterpenes include Petasin and Isopetasin. Dehydrothis compound can be a product of oxidation. Compare the chemical shifts of the unknown signals with the data for these common impurities provided in Tables 2, 3, and 4.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

    • COSY: Will show correlations between coupled protons. Signals from an impurity should show their own distinct spin systems.

    • HSQC: Correlates protons with their directly attached carbons. This can help to build structural fragments of the impurity.

  • LC-MS Analysis: Coupling liquid chromatography with mass spectrometry can separate the components of your sample and provide their molecular weights, aiding in the identification of impurities.

1.3. Question: The signals for the methyl groups on the double bond in my this compound ¹H NMR spectrum are overlapping. How can I resolve them?

Answer: The two singlet signals for the methyl groups on the exocyclic double bond of this compound (C-12 and C-13) are reported to be at approximately 1.78 and 1.90 ppm. While generally well-separated, they can overlap under certain conditions.

  • Use a Higher Field Spectrometer: Increasing the magnetic field strength of the NMR spectrometer will increase the chemical shift dispersion, often leading to better resolution of overlapping signals.

  • Solvent Effects: Changing the deuterated solvent can alter the chemical shifts of protons. For example, switching from CDCl₃ to benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) and may resolve the overlapping signals.

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes improve resolution, although this is less commonly effective for resolving simple overlapping singlets unless conformational changes are involved.

Section 2: Frequently Asked Questions (FAQs)

2.1. What are the characteristic ¹H NMR signals for this compound?

The most characteristic signals in the ¹H NMR spectrum of this compound are the two singlets for the methyl groups on the exocyclic double bond, which typically appear around 1.78 and 1.90 ppm. Additionally, the spectrum will show a complex pattern of multiplets in the aliphatic region corresponding to the rest of the sesquiterpenoid skeleton.

2.2. What are the expected ¹³C NMR chemical shifts for this compound?

The ¹³C NMR spectrum of this compound will show 15 distinct signals corresponding to its 15 carbon atoms. Key signals include those for the ketone carbonyl carbon (around 200 ppm), the carbons of the tetrasubstituted double bond, and the various aliphatic carbons of the fused ring system.

2.3. What are the most likely impurities in a sample of this compound isolated from a natural source?

When isolated from natural sources like Petasites species, this compound is often found alongside other structurally related eremophilane (B1244597) sesquiterpenoids. The most common of these are Petasin and Isopetasin. Dehydrothis compound can also be present as an oxidation product.

2.4. How can I confirm the presence of Dehydrothis compound as an impurity?

Dehydrothis compound contains an additional double bond in conjugation with the ketone, which significantly alters the NMR spectrum. Look for vinylic proton signals that are absent in the this compound spectrum and shifts in the signals of the carbons and protons near the new double bond.

Section 3: Quantitative Data

The following tables summarize the reported ¹H and ¹³C NMR data for this compound and its common impurities.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound (C₁₅H₂₄O)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
141.52.35 (m)
235.52.50 (m), 2.20 (m)
336.82.05 (m), 1.85 (m)
431.01.55 (m)
548.51.25 (m)
626.51.65 (m), 1.40 (m)
7125.0-
8199.5-
945.02.60 (m)
1041.01.95 (m)
11135.0-
1220.51.90 (s)
1322.01.78 (s)
1415.00.95 (d, J = 7.0)
1518.01.05 (s)

Note: Data is compiled from typical values for eremophilane sesquiterpenoids and may vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹H and ¹³C NMR Spectral Data of Dehydrothis compound (C₁₅H₂₂O)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
1159.95.80 (s)
2125.8-
335.02.30 (m)
430.01.70 (m)
545.01.30 (m)
627.01.80 (m)
7128.0-
8198.0-
9150.06.80 (s)
1040.0-
11138.0-
1221.02.25 (s)
1323.01.85 (s)
1416.01.00 (d, J = 7.0)
1519.01.10 (s)

Note: Data is compiled from typical values for eremophilane sesquiterpenoids and may vary slightly depending on the solvent and spectrometer frequency.

Table 3: ¹H and ¹³C NMR Spectral Data of Petasin (C₂₀H₂₈O₃)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
.........
8~75~5.0 (m)
Angelate-C1'~167-
Angelate-C2'~128-
Angelate-C3'~138~6.1 (q, J=7.2)
Angelate-C4'~16~1.9 (d, J=7.2)
Angelate-C5'~21~2.0 (s)

Note: This table highlights key differences from this compound. The full dataset is extensive. The presence of the angelate group is a key indicator.

Table 4: ¹H and ¹³C NMR Spectral Data of Isopetasin (C₂₀H₂₈O₃)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
.........
8~75~5.0 (m)
Angelate-C1'~167-
Angelate-C2'~127-
Angelate-C3'~139~6.0 (q, J=7.1)
Angelate-C4'~16~1.8 (d, J=7.1)
Angelate-C5'~20~1.9 (s)

Note: Similar to Petasin, the angelate group is the key feature. Subtle differences in chemical shifts distinguish it from Petasin.

Section 4: Experimental Protocols

4.1. Standard NMR Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: For quantitative purposes, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (δ 0.00 ppm).

4.2. Recommended NMR Acquisition Parameters (¹H NMR)

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Acquisition Time (at): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons, which is important for accurate integration.

  • Number of Scans (ns): 8-16 scans are usually adequate for a sample of this concentration.

  • Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

Section 5: Visual Guides

The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.

troubleshooting_workflow start Start: Unexpected Peaks in this compound NMR compare_ref Compare with this compound Reference Spectrum (Table 1) start->compare_ref match Peaks Match this compound? compare_ref->match pure Sample is Pure this compound match->pure Yes impurity_check Check for Common Impurities (Tables 2-4) match->impurity_check No impurity_match Peaks Match Known Impurities? impurity_check->impurity_match identify_impurity Impurity Identified (e.g., Petasin, Dehydrothis compound) impurity_match->identify_impurity Yes unknown_impurity Unknown Impurity Present impurity_match->unknown_impurity No two_d_nmr Perform 2D NMR (COSY, HSQC) unknown_impurity->two_d_nmr lc_ms Perform LC-MS Analysis unknown_impurity->lc_ms structure_elucidation Propose Structure of Unknown Impurity two_d_nmr->structure_elucidation lc_ms->structure_elucidation

Caption: Troubleshooting workflow for identifying impurities in a this compound NMR spectrum.

nmr_relationships cluster_this compound This compound Structure cluster_nmr NMR Parameters ketone C=O (Ketone) c13_shift ¹³C Chemical Shift (δ) ketone->c13_shift ~200 ppm double_bond C=C (Alkene) double_bond->c13_shift ~125-135 ppm h1_shift ¹H Chemical Shift (δ) double_bond->h1_shift No vinylic H in this compound methyl_groups Methyl Groups methyl_groups->h1_shift ~0.9-1.9 ppm integration Integration methyl_groups->integration Relative # of Protons ring_system Fused Rings ring_system->h1_shift Complex Multiplets coupling Coupling Constants (J) ring_system->coupling Through-bond interactions

Caption: Relationship between this compound's structural features and observed NMR parameters.

Optimizing reaction conditions for the synthesis of Fukinone analogs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Fukinone and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing the core structure of this compound analogs?

A1: The most prevalent and critical step in the synthesis of the eremophilane (B1244597) skeleton of this compound analogs is the Robinson annulation.[1][2][3] This reaction sequence typically involves the Michael addition of an enolate, such as that derived from a 2-methylcyclohexanone (B44802) derivative, to an α,β-unsaturated ketone like methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the characteristic six-membered ring.[1][2][4][5]

Q2: What are the key factors influencing the success of the Robinson annulation for this compound synthesis?

A2: The success of the Robinson annulation is highly dependent on several factors, including the choice of base, solvent, and reaction temperature. These parameters significantly impact the reaction yield, the rate of side reactions, and, crucially, the stereochemical outcome of the product.[1][6][7]

Q3: What are common side reactions to be aware of during the synthesis of this compound analogs?

A3: Common side reactions include the polymerization of the Michael acceptor (e.g., methyl vinyl ketone), especially in the presence of a strong base.[6] Another significant issue is the formation of undesired stereoisomers (epimers), which can be difficult to separate from the target compound.[8][9][10] Additionally, self-condensation of the ketone starting material can occur, leading to a decrease in the yield of the desired product.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Polymerization of Michael Acceptor - Use a less reactive derivative of methyl vinyl ketone, such as 1,3-dichloro-cis-2-butene (Wichterle reaction variant), to avoid polymerization.[1]- Prepare methyl vinyl ketone in situ to minimize its concentration and the likelihood of polymerization.[6]- Add the Michael acceptor slowly to the reaction mixture.
Inefficient Enolate Formation - Ensure the base is strong enough to deprotonate the ketone. Common bases include sodium ethoxide and sodium hydroxide.[4][5]- Consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) for more controlled enolate formation, especially for less acidic ketones.
Suboptimal Reaction Conditions - Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to facilitate the aldol condensation. However, elevated temperatures can also promote side reactions.[7]- The choice of solvent can significantly impact yield. Protic solvents like ethanol (B145695) are commonly used, but aprotic solvents such as DMSO have also been employed and can influence the transition state.[1][7]
Reversibility of the Aldol Reaction - The intramolecular aldol condensation is a reversible process.[3] Ensure conditions favor the forward reaction, such as by removing water as it is formed, if applicable to the specific protocol.
Poor Stereoselectivity / Formation of Epimers
Potential Cause Troubleshooting Steps
Uncontrolled Aldol Condensation - The stereochemistry of the final product is often determined during the intramolecular aldol condensation step. The formation of the trans-fused decalin system is generally favored under kinetically controlled conditions.[1]- Solvent choice can influence the transition state and, therefore, the stereochemical outcome. Experiment with both protic and aprotic solvents to find the optimal conditions for the desired isomer.[1]
Epimerization of Chiral Centers - Epimerization can occur at stereogenic centers, particularly those alpha to a carbonyl group, under basic or acidic conditions.[8][9] Minimize reaction times and use the mildest possible conditions for subsequent steps.- If epimerization is unavoidable, consider purification techniques such as chiral chromatography to separate the desired diastereomer.[11]
Use of Achiral Reagents/Catalysts - For enantioselective synthesis, employ a chiral catalyst. Proline and its derivatives have been successfully used to catalyze asymmetric Robinson annulations, yielding products with good enantiomeric excess.[1]

Experimental Protocols

General Protocol for Robinson Annulation in this compound Analog Synthesis

This protocol is a generalized procedure based on common practices for the Robinson annulation. Optimization of specific parameters is highly recommended for each unique substrate.

  • Enolate Formation:

    • Dissolve the ketone starting material (e.g., a 2-methylcyclohexanone derivative) in a suitable solvent (e.g., ethanol, dioxane, or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base (e.g., sodium ethoxide, potassium hydroxide, or LDA) portion-wise or as a solution at a controlled temperature (often 0 °C or room temperature).

    • Stir the mixture for a specified time to allow for complete enolate formation.

  • Michael Addition:

    • Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) to the enolate solution at a controlled temperature.

    • Allow the reaction to stir until the Michael addition is complete, which can be monitored by thin-layer chromatography (TLC).

  • Intramolecular Aldol Condensation and Dehydration:

    • The reaction mixture may be heated to facilitate the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone of the annulated ring.

    • The progress of the cyclization and dehydration should also be monitored by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., aqueous ammonium (B1175870) chloride solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Visualizations

experimental_workflow start Start enolate_formation Enolate Formation (Ketone + Base) start->enolate_formation michael_addition Michael Addition (+ α,β-Unsaturated Ketone) enolate_formation->michael_addition aldol_condensation Intramolecular Aldol Condensation & Dehydration michael_addition->aldol_condensation workup Workup & Extraction aldol_condensation->workup purification Purification (Column Chromatography) workup->purification product This compound Analog purification->product

Caption: A generalized experimental workflow for the synthesis of this compound analogs.

troubleshooting_logic start Low Yield or Impure Product check_yield Low Yield? start->check_yield check_purity Impure Product? start->check_purity polymerization Polymerization of Michael Acceptor? check_yield->polymerization Yes incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction No side_reactions Other Side Reactions? check_purity->side_reactions No epimers Formation of Epimers? check_purity->epimers Yes solution_polymerization Use in situ generation of Michael acceptor polymerization->solution_polymerization solution_side_reactions Optimize T, solvent, base side_reactions->solution_side_reactions solution_epimers Control stereochemistry (chiral catalyst, solvent) epimers->solution_epimers solution_incomplete Increase reaction time/T incomplete_reaction->solution_incomplete

Caption: A troubleshooting decision tree for the synthesis of this compound analogs.

References

Challenges in working with eremophilane sesquiterpenoids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with eremophilane (B1244597) sesquiterpenoids.

I. Isolation and Purification

This section addresses common challenges encountered during the extraction and purification of eremophilane sesquiterpenoids from natural sources like fungi and plants.[1]

Frequently Asked Questions (FAQs)

Q1: My extraction yield of eremophilane sesquiterpenoids is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue stemming from several factors, from initial sample handling to the extraction solvent used. Key areas to troubleshoot include sample quality, lysis efficiency, and extraction parameters. For instance, using fresh plant or fungal biomass is crucial, as improper storage can lead to degradation of the target compounds.[2] The choice of solvent and extraction method (e.g., maceration, Soxhlet, sonication) must be optimized for the specific eremophilane and source material.

Troubleshooting Guide: Low Extraction Yield

Potential Cause Recommended Solution Explanation
Improper Sample Storage Flash freeze fresh samples in liquid nitrogen and store at -80°C.[2] Use stabilizing agents like RNAlater for storage at 4°C or -20°C.[2] Prevents enzymatic degradation of sesquiterpenoids by endogenous enzymes.
Inefficient Cell Lysis Ensure thorough grinding of the source material (e.g., with a mortar and pestle in liquid nitrogen). Increase homogenization time or intensity.[3][4] Complete disruption of cell walls is necessary to release the secondary metabolites into the solvent.
Suboptimal Solvent Choice Perform small-scale pilot extractions with a range of solvents of varying polarity (e.g., n-hexane, ethyl acetate (B1210297), methanol).[1] Eremophilanes have diverse polarities; the ideal solvent will efficiently solubilize the target compound while minimizing extraction of impurities. Ethyl acetate is a commonly used solvent.[1]
Incomplete Extraction Increase the extraction time or perform multiple extraction cycles with fresh solvent. Ensures that the maximum amount of the target compound is transferred from the biomass to the solvent.

| Compound Degradation | Some eremophilanes, particularly those with unstable hemiacetal moieties, can degrade during extraction.[5] Work at lower temperatures and minimize exposure to light and air. | Sesquiterpenoids can be sensitive to heat, pH changes, and oxidation.[5] |

Q2: I'm struggling to separate structurally similar eremophilane isomers. What purification strategies are most effective?

A2: The separation of eremophilane isomers is challenging due to their similar polarities and structures. A multi-step chromatographic approach is typically required. Start with initial fractionation using Medium Pressure Liquid Chromatography (MPLC) or Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel.[1] Follow this with repeated column chromatography over silica gel or Sephadex LH-20.[1] The final, critical purification step often involves High-Performance Liquid Chromatography (HPLC), frequently using a reversed-phase C18 column with a methanol-water or acetonitrile-water mobile phase.[1]

Q3: My purified eremophilane compounds appear to be unstable during storage. What are the best practices for storing them?

A3: Instability can be a significant issue, particularly for highly oxygenated eremophilanes or those with reactive functional groups.[5][6] For long-term storage, compounds should be stored as a dry, solid film or powder at -20°C or -80°C in amber glass vials to protect from light. If storage in solution is necessary, use a non-reactive solvent like DMSO or ethanol (B145695) at low temperatures and consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

II. Structural Elucidation

Determining the complex 3D structure of novel eremophilane sesquiterpenoids requires a combination of modern spectroscopic techniques.[1]

Frequently Asked Questions (FAQs)

Q1: The 1H-NMR spectrum of my purified compound is complex with significant signal overlap. How can I resolve these signals for an unambiguous structural assignment?

A1: Signal overlap is a common problem in the NMR spectra of sesquiterpenoids.[7] Utilizing a suite of 2D NMR experiments is essential for resolving these complexities. If direct overlap persists, advanced techniques may be necessary.

Troubleshooting Guide: NMR Signal Overlap

Technique Application & Benefit Reference
2D COSY Identifies proton-proton (H-H) couplings, helping to trace out spin systems within the molecule. [1]
2D HSQC/HMQC Correlates protons directly to their attached carbons, resolving proton signals based on the wider chemical shift range of 13C. [5]
2D HMBC Shows long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton and placing quaternary carbons and functional groups. [1][5]
2D NOESY/ROESY Identifies protons that are close in space (through-space correlation), which is crucial for determining the relative stereochemistry of the molecule. [5][8]
Pure Shift NMR An advanced 1D technique that collapses multiplets into singlets, effectively removing coupling patterns and dramatically reducing overlap, making it easier to identify individual chemical shifts. [7]

| Higher Field Spectrometer | If available, re-running the sample on a higher field NMR (e.g., 600 MHz or higher) will increase signal dispersion and can resolve overlapping multiplets. | |

Q2: How can I definitively determine the absolute configuration of a new eremophilane sesquiterpenoid?

A2: Determining the absolute stereochemistry is the final and often most challenging step in structure elucidation.[1] Several methods are used:

  • Single-Crystal X-ray Diffraction: This is the gold standard and provides unambiguous determination of the absolute configuration, provided that suitable crystals can be grown.[5]

  • Electronic Circular Dichroism (ECD): The experimental ECD spectrum of the compound is compared with the spectrum calculated for different stereoisomers using time-dependent density functional theory (TD-DFT). A close match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.[5][6][9]

  • Vibrational Circular Dichroism (VCD): Similar to ECD, this technique compares experimental and calculated VCD spectra.[9]

  • Chemical Derivatization: Creating a derivative with a known stereocenter can sometimes help in determining the configuration of the parent molecule.

Q3: What are the key 2D NMR correlations to look for when assembling the characteristic eremophilane skeleton?

A3: The eremophilane skeleton is a bicyclic system that can be pieced together using key HMBC (long-range H-C) correlations.[5] Look for correlations from the characteristic methyl groups to the quaternary carbons and bridgehead carbons. For example, HMBC correlations from the methyl protons at C-14 to carbons C-4, C-5, C-6, and C-10, and from the methyl protons at C-15 to C-3, C-4, and C-5 are crucial for establishing the core decalin framework.[5] COSY correlations will help establish the proton-proton connectivity within the two rings.[1]

III. Total Synthesis

The total synthesis of eremophilane sesquiterpenoids is a complex task, often involving challenges in stereocontrol and ring formation.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of eremophilane-type sesquiterpenoids?

A1: The main difficulties lie in constructing the bicyclic core with the correct stereochemistry and installing the various oxygenation patterns and side chains found in the natural products. Key challenging steps often include the Robinson annulation to form the decalin ring system, controlling the stereoselectivity of multiple chiral centers, and late-stage functional group manipulations.[10][12]

Q2: How can stereoselectivity be controlled during key synthetic steps like the Robinson annulation?

A2: Stereoselective synthesis is a central challenge. For the Robinson annulation, the stereochemical outcome can be influenced by the choice of reagents, reaction conditions (temperature, solvent), and the structure of the starting materials.[12] Chiral auxiliaries or asymmetric catalysts can be employed to induce stereoselectivity. More recent synthetic strategies may use alternative methods like an oxa-Pauson–Khand reaction to build the core framework in a stereocontrolled manner.[11]

Visualization of Synthetic Logic

// Edges A -> B [label="Multi-step\nsequence", color="#5F6368"]; B -> C [label="Reaction with\nα,β-unsaturated ketone", color="#5F6368"]; C -> D [label="Stereocontrol\nChallenge", color="#EA4335"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [label="Final steps", color="#4285F4"]; }

Caption: Generalized synthetic workflow for eremophilane sesquiterpenoids.

IV. Biological Activity Screening

Evaluating the biological potential of eremophilane sesquiterpenoids requires robust and carefully planned assays.

Frequently Asked Questions (FAQs)

Q1: My eremophilane compound has poor solubility in the aqueous buffers used for bioassays. How can I overcome this?

A1: Poor aqueous solubility is a common issue for many sesquiterpenoids, which are often lipophilic.[5] The standard approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock can then be diluted into the aqueous assay medium. It is critical to ensure the final concentration of DMSO in the assay is low (usually <0.5% or <0.1%) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (medium with the same final concentration of DMSO but without the compound) to confirm the solvent has no effect on its own.

Q2: I am not observing the expected cytotoxic or anti-inflammatory activity. What factors could be influencing the results?

A2: A lack of activity could be due to several factors:

  • Structure-Activity Relationship (SAR): The biological activity of eremophilanes is highly dependent on their specific structure.[13][14] The presence, type, and position of functional groups (e.g., hydroxyls, esters, epoxides) on the bicyclic core are critical.[13][14] For example, an angeloyl group at the C-6 position has been shown to significantly increase cytotoxicity compared to a hydroxyl group at the same position.[13]

  • Compound Instability: The compound may be degrading in the assay medium during the incubation period. Test for compound stability under assay conditions using techniques like HPLC.

  • Assay Concentration: The concentrations tested may be too low. Eremophilanes can exhibit activity over a wide range of concentrations, from micromolar to nanomolar. A broad dose-response curve should be generated.

  • Bioavailability: The compound may not be effectively reaching its cellular target.[5] This can be related to solubility or cell permeability issues.

Structure-Activity Relationship (SAR) Data

The following table summarizes the cytotoxic activity of selected eremophilanolides against the A549 human lung carcinoma cell line, highlighting the importance of substituents at C-8.

CompoundR1 (at C-8)IC50 (µM) on A549 Cells
Eremophilanolide A -OH25.4
Eremophilanolide B -O-Angeloyl8.7
Eremophilanolide C =O (Ketone)15.2
Data is illustrative and compiled from general findings on SAR.[13][14]
Visualization of a Biological Workflow

// Nodes A [label="1. Cell Seeding\n(e.g., RAW 264.7 macrophages\nin 96-well plate)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Pre-incubation\nwith Eremophilane\n(Varying Concentrations)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Stimulation\n(e.g., with Lipopolysaccharide - LPS)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Incubation\n(e.g., 24 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Supernatant Collection", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Nitric Oxide (NO) Quantification\n(Griess Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Data Analysis\n(Calculate IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Control Group\n(Vehicle + LPS)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; I [label="Test Groups\n(Compound + LPS)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; B -> I [style=dashed, color="#EA4335"]; C -> H [style=dashed, color="#5F6368"]; }

Caption: Workflow for an anti-inflammatory (NO inhibition) assay.

V. Experimental Protocols

Protocol 1: General Extraction and Isolation of Eremophilanes from Fungal Culture

This protocol provides a representative workflow for isolating eremophilane sesquiterpenoids.[1][5]

  • Cultivation and Extraction:

    • Cultivate the producing fungus (e.g., Aspergillus aurantiobrunneus) in a suitable liquid or solid medium.[5]

    • After the incubation period, harvest the biomass and/or the culture broth.

    • Extract the entire culture (biomass and broth) three times with an equal volume of ethyl acetate.[1]

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Initial Fractionation (VLC):

    • Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column.

    • Elute with a stepwise gradient of increasing polarity, for example, starting with 100% n-hexane, then gradients of n-hexane/ethyl acetate, and finally 100% ethyl acetate.[1]

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to pool similar fractions.

  • Fine Purification (Column Chromatography):

    • Further purify the fractions containing the compounds of interest by repeated column chromatography over silica gel.

    • Alternatively, use size-exclusion chromatography on Sephadex LH-20, eluting with a solvent like methanol (B129727).[1]

  • Final Purification (HPLC):

    • Perform the final purification step on a High-Performance Liquid Chromatography (HPLC) system.

    • Use a reversed-phase C18 column.

    • Elute with an isocratic or gradient mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water, to yield the pure eremophilane sesquiterpenoids.[1]

Protocol 2: WST-1 Cytotoxicity Assay

This protocol details a common method for assessing the cytotoxic effects of isolated compounds on cancer cell lines.[13]

  • Cell Seeding:

    • Seed cancer cells (e.g., A549) into a 96-well microplate at a density of approximately 5 x 10³ cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare a series of dilutions of the test eremophilane compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is ≤0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations (and a vehicle control).

    • Incubate the plate for an additional 48 or 72 hours.

  • WST-1 Assay:

    • Add 10 µL of the WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

Fukinone Research: A Technical Support Center for Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To facilitate reproducibility and streamline experimental workflows in the study of the promising sesquiterpenoid Fukinone, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data. This document is designed to address common challenges and ensure the consistent generation of reliable and comparable results in this compound research.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

Synthesis

  • Q1: Low or no yield of the Diels-Alder/aldol (B89426) product (cis-decalin system).

    • A1: This is a critical step in the synthesis of the eremophilane (B1244597) skeleton.

      • Moisture: Ensure all glassware is rigorously dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). The enolate intermediates are highly sensitive to moisture.

      • Reagent Quality: Use freshly distilled or high-purity solvents and reagents. The quality of the Lewis acid (e.g., BF₃·OEt₂) is crucial for the Diels-Alder reaction; use a freshly opened bottle or distill it prior to use.

      • Temperature Control: Maintain strict temperature control, especially during the addition of reagents. The Diels-Alder reaction is typically performed at low temperatures (-78 °C) to enhance stereoselectivity.

      • Reaction Time: The intramolecular aldol condensation may require extended reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time for completion.

  • Q2: Formation of multiple side products during the intramolecular aldol condensation.

    • A2: The formation of a 1,5-diketone intermediate can potentially lead to different cyclization products.

      • Thermodynamic vs. Kinetic Control: The formation of the desired six-membered ring is thermodynamically favored over more strained ring systems (e.g., four-membered rings).[1][2][3][4] Ensure the reaction is allowed to reach thermodynamic equilibrium, which may involve longer reaction times or gentle heating.

      • Base Selection: The choice and concentration of the base can influence which α-proton is abstracted. For the intramolecular aldol condensation of the 1,5-diketone precursor to this compound, a non-nucleophilic base is typically used to favor the desired cyclization.

  • Q3: Difficulty in the purification of this compound.

    • A3: this compound is an oil at room temperature, which can make purification challenging.

      • Chromatography: Flash column chromatography on silica (B1680970) gel is the recommended method for purification. A carefully selected solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is crucial for good separation. Monitor fractions closely by TLC.

      • Co-eluting Impurities: If impurities are difficult to separate, consider using a different stationary phase (e.g., alumina) or a different chromatography technique, such as High-Performance Liquid Chromatography (HPLC).

Analysis and Characterization

  • Q4: My ¹H or ¹³C NMR spectrum of synthesized this compound does not match the expected values.

    • A4: Discrepancies in NMR spectra can arise from several factors.

      • Purity: The presence of residual solvents or reaction byproducts can complicate the spectra. Ensure the sample is of high purity before acquiring NMR data.

      • Solvent: Chemical shifts are solvent-dependent. Ensure you are comparing your spectra to literature data obtained in the same solvent (typically CDCl₃ for this compound).

      • Isomers: The synthesis may produce a mixture of diastereomers. Carefully analyze the spectra for the presence of additional, unexpected peaks. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable for confirming the structure.

  • Q5: I am unable to obtain a clear mass spectrum for this compound.

    • A5: this compound is a relatively volatile compound.

      • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Quantitative Data

The following tables summarize key quantitative data from the literature to aid in experimental design and data comparison.

Parameter Value Source
Molecular FormulaC₁₅H₂₄OPubChem
Molecular Weight220.35 g/mol PubChem
Synthetic Step Product Yield (%) Source
Diels-Alder Reactioncis-Decalin Intermediate75Pasikanti et al., 2009
KetalizationKetal-protected Intermediate92Pasikanti et al., 2009
Grignard Reaction & DeprotectionDiketone Precursor72Pasikanti et al., 2009
Intramolecular Aldol Condensation(±)-Fukinone65Pasikanti et al., 2009
Biological Activity Parameter Value Source
Anti-inflammatoryInhibition of NF-κB-Shimoda et al., 2006

Experimental Protocols

Total Synthesis of (±)-Fukinone (Adapted from Pasikanti et al., 2009) [5]

This protocol outlines the key steps for the total synthesis of racemic this compound.

Step 1: Diels-Alder Reaction to form the cis-Decalin Intermediate

  • To a stirred solution of the appropriate diene in chloroform (B151607) at -78 °C, add BF₃·OEt₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with an appropriate quenching agent.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the cis-decalin intermediate (reported yield: 75%).

Step 2: Ketalization of the cis-Decalin Intermediate

  • To a solution of the cis-decalin intermediate in benzene, add ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by flash column chromatography to obtain the ketal-protected intermediate (reported yield: 92%).

Step 3: Grignard Reaction and Deprotection to form the 1,5-Diketone Precursor

  • To a solution of the ketal-protected intermediate in dry THF at 0 °C, add methylmagnesium chloride dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction with a saturated ammonium (B1175870) chloride solution.

  • Extract the product and concentrate the organic layer.

  • Deprotect the ketal group using an appropriate acidic workup to yield the 1,5-diketone precursor (reported yield for the two steps: 72%).

Step 4: Intramolecular Aldol Condensation to form (±)-Fukinone

  • To a solution of the 1,5-diketone precursor in an appropriate solvent, add a suitable base.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction and extract the product.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (±)-Fukinone as an oil (reported yield: 65%).

Visualizations

Logical Workflow for this compound Synthesis

fukinone_synthesis_workflow Workflow for the Total Synthesis of (±)-Fukinone start Starting Materials (Diene and Dienophile) diels_alder Diels-Alder Reaction (BF3.OEt2, CHCl3, -78°C to rt) start->diels_alder decalin cis-Decalin Intermediate diels_alder->decalin ketalization Ketalization ((CH2OH)2, PTSA, Benzene, reflux) decalin->ketalization ketal Ketal-Protected Intermediate ketalization->ketal grignard Grignard Reaction & Deprotection (1. MeMgCl, THF, 0°C 2. Acidic workup) ketal->grignard diketone 1,5-Diketone Precursor grignard->diketone aldol Intramolecular Aldol Condensation (Base, rt) diketone->aldol This compound (±)-Fukinone aldol->this compound

Caption: A flowchart illustrating the key stages in the total synthesis of (±)-Fukinone.

Proposed Anti-inflammatory Signaling Pathway of this compound

fukinone_pathway Proposed Anti-inflammatory Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR traf2 TRAF2 tnfr->traf2 Recruits ikk IKK Complex traf2->ikk Activates ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->ikb ikb_nfkb->nfkb Releases dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-4) dna->genes Induces inflammation Inflammation genes->inflammation tnfa TNF-α tnfa->tnfr Binds This compound This compound This compound->ikk Inhibits?

Caption: A diagram of the proposed TNF-α induced NF-κB signaling pathway and the potential inhibitory point of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Effects of Fukinone and Petatewalide B

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel anti-inflammatory agents, compounds derived from the plant Petasites japonicus have garnered significant attention. Among these, Fukinone and Petatewalide B have emerged as molecules with potential therapeutic value. This guide provides a detailed comparison of their anti-inflammatory effects, drawing upon available experimental data to offer a clear perspective for researchers, scientists, and drug development professionals.

Executive Summary

Petatewalide B demonstrates a well-documented anti-inflammatory profile, primarily through the activation of the AMPK/Nrf2 signaling pathway. This mechanism leads to the downstream inhibition of key pro-inflammatory mediators. In contrast, while extracts of Petasites japonicus containing this compound have shown anti-inflammatory properties, specific quantitative data and detailed mechanistic studies on isolated this compound are limited in the currently available scientific literature. This guide, therefore, presents a comprehensive overview of the known anti-inflammatory effects of Petatewalide B and contextualizes the more general findings related to this compound.

Comparative Analysis of In Vitro Anti-Inflammatory Activity

Table 1: Inhibition of Pro-Inflammatory Mediators

CompoundTarget MediatorCell LineStimulantObserved EffectCitation
Petatewalide B Nitric Oxide (NO)Mouse Peritoneal MacrophagesLPSInhibition of NO production[1]
iNOSMouse Peritoneal MacrophagesLPSInhibition of iNOS induction[1]
COX-2Mouse Peritoneal MacrophagesLPSNo inhibition of COX-2 induction[1]
TNF-αLPS-stimulated microgliaLPSStrong alleviation of TNF-α production[1][2]
IL-1βLPS-stimulated microgliaLPSStrong alleviation of IL-1β production[1][2]
IL-6LPS-stimulated microgliaLPSStrong alleviation of IL-6 production[1][2]
This compound ---Data not available for isolated compound-
Petasites japonicus Extract (containing this compound) COX-2Rat primary microglial cellsLPSStrong inhibitory activity against COX-2 (IC50 = 20.0 - 60.6 µg/mL for various extracts)[3]
PGE2Rat primary microglial cellsLPSDose-dependent inhibition of PGE2 release (IC50 = 2.4 - 5.8 µg/mL for various extracts)[3]

Note: The data for Petasites japonicus extract cannot be directly attributed to this compound alone, as the extract contains a mixture of compounds.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory mechanisms of Petatewalide B have been elucidated to a greater extent than those of this compound.

Petatewalide B: Activation of the AMPK/Nrf2 Pathway

Petatewalide B exerts its anti-inflammatory effects primarily through the activation of the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]

  • AMPK Activation: Petatewalide B promotes the phosphorylation of AMPK.

  • Nrf2 Translocation: Activated AMPK facilitates the translocation of Nrf2 to the nucleus.

  • Antioxidant Response: In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

  • Suppression of Inflammation: The activation of this pathway ultimately suppresses the expression of pro-inflammatory mediators like iNOS, TNF-α, IL-1β, and IL-6 in LPS-stimulated microglial cells.[2]

Petatewalide_B_Pathway Petatewalide_B Petatewalide B AMPK AMPK Petatewalide_B->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 pAMPK->Nrf2_Keap1 Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 Dissociation ARE ARE Nrf2->ARE Binding HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1_NQO1 Transcription Inflammation Inflammation (iNOS, TNF-α, IL-1β, IL-6) HO1_NQO1->Inflammation Inhibition

Caption: Signaling pathway of Petatewalide B's anti-inflammatory effect.

This compound: Potential Mechanisms

While specific signaling pathways for isolated this compound are not well-defined, studies on Petasites japonicus extracts suggest potential mechanisms that may involve this compound. Lipophilic extracts of Petasites hybridus have been shown to inhibit COX-2 expression and prevent the activation of the p42/44 MAP kinase (ERK1/2) pathway in rat primary microglial cells.[3] However, it is important to note that these effects were not correlated with the petasin (B38403) (a compound structurally related to this compound) content of the extracts, indicating that other components are likely involved.[3]

Experimental Protocols

In Vitro Anti-inflammatory Assay for Petatewalide B

Objective: To determine the effect of Petatewalide B on the production of pro-inflammatory mediators in LPS-stimulated microglial cells.[2]

Cell Culture:

  • BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Treatment:

  • Cells are seeded in 24-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of Petatewalide B for 1 hour.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Production (TNF-α, IL-1β, IL-6): The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression (iNOS, COX-2):

  • After treatment, cells are lysed, and total protein is extracted.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seeding Seed BV2 Microglia Adherence Overnight Adherence Seeding->Adherence Pretreatment Pre-treat with Petatewalide B (1h) Adherence->Pretreatment Stimulation Stimulate with LPS (24h) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO Measurement) Supernatant->Griess_Assay ELISA ELISA (Cytokine Measurement) Supernatant->ELISA Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

Petatewalide B exhibits significant and well-characterized anti-inflammatory properties, primarily by activating the AMPK/Nrf2 signaling pathway, which leads to a reduction in the production of a range of pro-inflammatory mediators. The available data strongly support its potential as a lead compound for the development of novel anti-inflammatory therapies.

The anti-inflammatory potential of this compound is less clearly defined in the scientific literature. While extracts of Petasites japonicus that contain this compound have demonstrated anti-inflammatory effects, particularly in the inhibition of COX-2 and PGE2, the specific contribution of this compound to these activities remains to be elucidated. Further research focusing on the isolated compound is necessary to determine its precise mechanism of action and to quantify its anti-inflammatory efficacy. A direct, data-driven comparison with Petatewalide B is therefore challenging at present. Future studies should aim to generate specific quantitative data for this compound to enable a more comprehensive and conclusive comparative analysis.

References

Fukinone vs. Other Sesquiterpenoids in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, sesquiterpenoids, a class of 15-carbon isoprenoid compounds, have emerged as promising candidates for cancer therapy.[1] This guide provides a comparative analysis of fukinone and other prominent sesquiterpenoids—parthenolide, zerumbone (B192701), and costunolide (B1669451)—in the context of cancer research. While parthenolide, zerumbone, and costunolide have been extensively studied for their anticancer properties, research on the specific anticancer activities of this compound is still in its early stages. Extracts of Petasites japonicus, a plant from which this compound is derived, have shown cytotoxic effects against various cancer cell lines, but direct experimental data on isolated this compound is limited.[2][3][4]

This guide summarizes the available quantitative data on the cytotoxic effects of these compounds, details the experimental protocols for key assays, and visualizes the major signaling pathways implicated in their anticancer mechanisms.

Comparative Cytotoxicity of Sesquiterpenoids

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of parthenolide, zerumbone, and costunolide against a panel of human cancer cell lines.

Table 1: Comparative IC50 Values of Sesquiterpenoids against Various Cancer Cell Lines (in µM)

Cancer Cell LineThis compoundParthenolideZerumboneCostunolide
Breast Cancer
MCF-7Data not available9.54[3]23.0 (µg/mL)[5]Data not available
MDA-MB-231Data not availableData not available24.3 (µg/mL)[5]Data not available
Cervical Cancer
HeLaData not available8.42[3]6.4 (µg/mL)[5]Data not available
Colon Cancer
HCT116Data not availableData not available8.9 (µg/mL at 24h)[6]39.92[7]
HT-29Data not available7.0[8]Data not availableData not available
Liver Cancer
HepG2Data not availableData not available6.20 (µg/mL)[5]Data not available
Lung Cancer
A549Data not available4.3[8]Data not availableData not available
H1299Data not available12.37[9]Data not available23.93[10]
GLC-82Data not available6.07[9]Data not availableData not available
Leukemia
HL-60Data not availableData not available2.27 (µg/mL at 18h)[11]Data not available
Oral Cancer
OSCC linesData not availableData not available<5[12]Data not available
Skin Cancer
A431Data not availableData not availableData not available0.8[13]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Mechanisms of Anticancer Action

Sesquiterpenoids exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting critical signaling pathways that promote cancer cell proliferation and survival.

Signaling Pathways

Several key signaling pathways are modulated by these sesquiterpenoids. The NF-κB and PI3K/Akt pathways are crucial for cancer cell survival and proliferation, and their inhibition is a common mechanism of action for many anticancer agents.

This compound: There is currently limited publicly available information specifically detailing the signaling pathways modulated by this compound in the context of cancer. However, extracts from Petasites japonicus, which contain this compound, have been shown to have anti-inflammatory effects, which are often linked to the NF-κB pathway.[14]

Parthenolide: Parthenolide is a well-known inhibitor of the NF-κB signaling pathway.[15][16] It can directly interact with the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the NF-κB p65 subunit.[1] This inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptosis.[17]

Parthenolide_NF_kB_Pathway cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Inhibits Degradation Degradation p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibits DNA DNA p65_p50_nuc->DNA Gene_Expression Anti-apoptotic Gene Expression DNA->Gene_Expression

Parthenolide inhibits the NF-κB signaling pathway.

Zerumbone: Zerumbone has been shown to modulate multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[5] By inhibiting the PI3K/Akt pathway, zerumbone can suppress cell proliferation and induce apoptosis in various cancer cells, including liver and oral cancer.[5][12]

Zerumbone_PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Zerumbone Zerumbone Zerumbone->PI3K Inhibits Zerumbone->Akt Inhibits

Zerumbone inhibits the PI3K/Akt signaling pathway.

Costunolide: Costunolide induces apoptosis through the intrinsic mitochondrial pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL.[13] This leads to the release of cytochrome c from the mitochondria, activating caspases and ultimately leading to apoptosis.[2] Costunolide has also been shown to suppress the NF-κB and Akt signaling pathways.[13]

Costunolide_Apoptosis_Pathway Costunolide Costunolide Bax Bax (Pro-apoptotic) Costunolide->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Costunolide->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Costunolide induces apoptosis via the mitochondrial pathway.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of anticancer compounds. Below are the methodologies for key in vitro assays used to assess the anticancer activity of sesquiterpenoids.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpenoid for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with sesquiterpenoids Incubate_24h->Treat_Cells Incubate_Time Incubate 24-72h Treat_Cells->Incubate_Time Add_MTT Add MTT solution Incubate_Time->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with test compound Start->Treat_Cells Harvest_Cells Harvest cells (adherent and floating) Treat_Cells->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V binding buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate Incubate 15 min in the dark Add_Stains->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment: Cells are treated with the sesquiterpenoid for the desired duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695).

  • Staining: The fixed cells are washed to remove ethanol and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Incubation: Cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[14]

Cell_Cycle_Analysis_Workflow Start Start Treat_Cells Treat cells with test compound Start->Treat_Cells Harvest_Fix Harvest and fix cells in cold 70% ethanol Treat_Cells->Harvest_Fix Wash_Cells Wash to remove ethanol Harvest_Fix->Wash_Cells Stain_Cells Stain with Propidium Iodide and RNase A Wash_Cells->Stain_Cells Incubate Incubate 30 min in the dark Stain_Cells->Incubate Analyze Analyze DNA content by flow cytometry Incubate->Analyze End End Analyze->End

Workflow for cell cycle analysis by PI staining.

Conclusion and Future Directions

Parthenolide, zerumbone, and costunolide have demonstrated significant anticancer potential across a range of cancer cell lines, with their mechanisms of action involving the modulation of key signaling pathways such as NF-κB and PI3K/Akt, leading to apoptosis and cell cycle arrest. The available data, summarized in this guide, provide a strong rationale for their further investigation as potential cancer therapeutic agents.

In contrast, the anticancer activity of this compound remains largely unexplored. While extracts of its natural source, Petasites japonicus, have shown promise, dedicated studies on isolated this compound are necessary to elucidate its specific cytotoxic effects and mechanisms of action. Future research should focus on:

  • Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • Investigating the effects of this compound on apoptosis, cell cycle progression, and key cancer-related signaling pathways.

  • Conducting in vivo studies to evaluate the antitumor efficacy of this compound in animal models.

A deeper understanding of this compound's bioactivity will be crucial in determining its potential as a novel anticancer agent and for enabling a more direct and comprehensive comparison with other promising sesquiterpenoids.

References

Unraveling the Bioactivity of Fukinone Analogs: A Comparative Guide to Eremophilane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of natural products is paramount for the discovery of new therapeutic agents. This guide provides a comparative analysis of the cytotoxic and anti-inflammatory activities of fukinone-related eremophilane (B1244597) sesquiterpenoids, offering insights into their potential as anticancer and anti-inflammatory agents.

This compound, a naturally occurring sesquiterpenoid of the eremophilane class, has garnered interest for its potential biological activities. However, a comprehensive SAR study of this compound and its derivatives is hampered by a lack of extensive publicly available data. To bridge this gap, this guide focuses on the bioactivity of structurally related eremophilane sesquiterpenoids isolated from Petasites japonicus, a plant known to produce this compound. By examining the cytotoxic effects of these this compound analogs, we can begin to delineate the structural features crucial for their activity.

Comparative Cytotoxicity of Eremophilane Sesquiterpenoids

Recent studies have shed light on the cytotoxic potential of several eremophilane-type sesquiterpenoids isolated from Petasites japonicus. The following table summarizes the available quantitative data on their activity against human astrocytoma (U-251MG) and breast cancer (MDA-MB-231) cell lines, providing a basis for preliminary SAR analysis.

CompoundStructureCell LineIC50 (µM)[1]
Petasitesterpene I Structure not available in a simple format. Described as a new eremophilane-type sesquiterpenoid.U-251MG28.3
MDA-MB-23135.4
Petasitesterpene II Structure not available in a simple format. Described as a new eremophilane-type sesquiterpenoid.U-251MG18.5
MDA-MB-23125.1
Petasitesterpene VI Structure not available in a simple format. Described as a new eremophilane-type sesquiterpenoid.U-251MG33.1
MDA-MB-23141.2
S-japonin Known eremophilane-type sesquiterpenoid.U-251MG22.7
MDA-MB-23129.8
Eremophilenolide (B1198437) Known eremophilane-type sesquiterpenoid.U-251MG>50
MDA-MB-231>50

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Evaluation: MTT Assay

The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., U-251MG or MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of this compound and its derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for an additional 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent. 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.

  • NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells.

Visualizing the Research Workflow

To provide a clear overview of the process for evaluating the cytotoxic activity of this compound and its derivatives, the following workflow diagram has been generated using Graphviz.

Cytotoxicity_Workflow Workflow for Cytotoxicity Evaluation of this compound Derivatives cluster_preparation Preparation cluster_assay Experimental Assay cluster_analysis Data Analysis compound This compound & Derivatives treatment Treatment with Compounds compound->treatment cell_lines Cancer Cell Lines (e.g., U-251MG, MDA-MB-231) cell_seeding Cell Seeding in 96-well plates cell_lines->cell_seeding cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance dose_response Dose-Response Curve Generation absorbance->dose_response ic50 IC50 Value Calculation dose_response->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis

Caption: Workflow for the evaluation of cytotoxic activity of this compound derivatives.

While the direct SAR data for this compound remains limited, the comparative analysis of its structural analogs from Petasites japonicus provides a valuable starting point for future drug discovery efforts. The provided experimental protocols and workflow diagram offer a solid framework for researchers to further investigate the therapeutic potential of this promising class of natural products.

References

Fukinone: A Comparative Analysis of Its Botanical Sources for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fukinone, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This guide provides a comparative analysis of this compound derived from various plant sources, offering insights into its extraction, quantification, and biological activities to support further research and drug development endeavors. While direct comparative studies on this compound content and bioactivity across different species are limited, this document synthesizes available data and outlines standardized methodologies for future investigations.

Principal Botanical Sources of this compound

This compound has been identified in several plant species, primarily within the Asteraceae family. The most well-documented sources include:

  • Petasites japonicus (Butterbur): This is one of the most widely recognized sources of this compound. The compound is typically found in the rhizomes, leaves, and flower stalks of the plant.[1]

  • Ligularia species: Several species within the Ligularia genus have been reported to contain this compound and its derivatives. These include Ligularia kanaitzensis and Ligularia vellerea.[2][3] The presence of a likely biosynthetic intermediate of this compound has also been noted in Ligularia subspicata.

  • Laggera alata: While rich in various phytochemicals, the presence and quantity of this compound in Laggera alata are not as extensively documented as in Petasites and Ligularia species.[4] Further quantitative analysis is required to ascertain its potential as a viable source of this compound.

Quantitative Analysis of this compound: A Comparative Overview

Currently, a direct comparative study quantifying this compound content across these diverse plant sources using a standardized methodology is not available in the published literature. To facilitate such a comparison, a standardized approach for extraction and quantification is proposed.

Table 1: Reported Presence of this compound in Various Plant Sources

Plant SpeciesPart(s) Reported to Contain this compoundNotes
Petasites japonicusRhizomes, Leaves, Flower StalksConsidered a primary source of this compound.
Ligularia kanaitzensisRootsThis compound and its derivatives have been identified.[3]
Ligularia vellereaNot specifiedReported as a source of this compound.[2]
Ligularia subspicataNot specifiedA likely biosynthetic intermediate of this compound has been isolated.
Laggera alataAerial partsGeneral phytochemical analysis has been conducted, but specific quantification of this compound is not well-documented.[4]

Experimental Protocols

For researchers aiming to conduct a comparative analysis, the following standardized protocols for extraction and quantification are recommended.

Protocol 1: Extraction of this compound from Plant Material
  • Preparation of Plant Material: Collect the desired plant parts (e.g., rhizomes of Petasites japonicus, roots of Ligularia kanaitzensis). Wash the material thoroughly to remove any soil and debris. Air-dry or freeze-dry the plant material to a constant weight and then grind it into a fine powder.

  • Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity. A common method involves maceration or Soxhlet extraction with n-hexane, followed by ethyl acetate (B1210297), and then methanol. This compound, being a relatively non-polar sesquiterpenoid, is expected to be predominantly in the n-hexane or ethyl acetate fractions.

  • Fractionation: The crude extract can be further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a standard stock solution of purified this compound in a suitable solvent such as acetone. Create a series of calibration standards by diluting the stock solution. Dissolve a known amount of the dried plant extract in the same solvent.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column, such as a DB-5ms.

    • Injector Temperature: Set to 280°C.

    • Oven Temperature Program: Start at an initial temperature of 45°C, ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Split injection with a ratio of 1:100.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan over a mass range of m/z 50-550.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard. Quantify the amount of this compound by creating a calibration curve from the peak areas of the standards.

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. A key mechanism of its action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Signaling Pathway and this compound's Role

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound is believed to exert its anti-inflammatory effects by interfering with this pathway, thereby reducing the production of inflammatory mediators.

Protocol 3: In Vitro Anti-inflammatory Bioassay (Nitric Oxide Inhibition)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound (or plant extracts) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (B80452) (a stable product of nitric oxide) using a sodium nitrite standard curve. Determine the percentage inhibition of nitric oxide production by this compound or the plant extracts.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the biological mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis Plant_Material Plant Material (e.g., Petasites japonicus rhizomes) Extraction Solvent Extraction (n-hexane, ethyl acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fukinone_Fractions This compound-rich Fractions Column_Chromatography->Fukinone_Fractions Purified_this compound Purified this compound Fukinone_Fractions->Purified_this compound GCMS GC-MS Quantification Purified_this compound->GCMS Quantitative Analysis Bioassay Anti-inflammatory Bioassay Purified_this compound->Bioassay Biological Activity Testing

Caption: A generalized workflow for the extraction, isolation, and analysis of this compound.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (Active) IkB->NFkB_active NFkB_inactive NF-κB - IκB (Inactive) NFkB_inactive->IkB NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation This compound This compound This compound->IKK Inhibits Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription Inflammatory_Mediators Pro-inflammatory Mediators (NO, Cytokines) Gene_Transcription->Inflammatory_Mediators

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

References

A Comparative Guide to Fukinone Quantification: Cross-Validation of HPLC-UV, GC-MS, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Fukinone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR). As direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide presents detailed experimental protocols and expected performance data based on the analysis of structurally related sesquiterpenoids found in medicinal plants, including those from the Petasites genus. This information is intended to assist researchers in selecting the most suitable method for their specific application, whether for natural product chemistry, pharmacokinetic studies, or quality control of herbal medicines.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and analytical throughput. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of sesquiterpenoids like this compound.

ParameterHPLC-UVGC-MSqNMR
Linearity (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 5 - 20 ng/mL0.1 - 5 ng/mL10 - 50 µg/mL
Limit of Quantification (LOQ) 15 - 60 ng/mL0.5 - 15 ng/mL30 - 150 µg/mL
Precision (RSD%) < 3%< 5%< 2%
Accuracy (Recovery %) 97 - 103%95 - 105%98 - 102%
Selectivity ModerateHighHigh
Throughput HighMediumLow
Sample Preparation ModerateOften requires derivatizationMinimal
Destructive Analysis YesYesNo

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques. The following protocols are generalized for the quantification of this compound in a plant matrix, such as Petasites japonicus extract.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification of this compound in extracts where its concentration is relatively high.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered, dried plant material.

    • Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

    • Precision: Analyze replicate injections of a standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day).

    • Accuracy: Perform a spike-recovery study by adding known amounts of this compound to a blank matrix extract.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially at trace levels and in complex matrices.[1][2][3]

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Sample Preparation:

    • Use the same methanol extract as prepared for HPLC analysis.

    • Evaporate 1 mL of the filtered supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Validation Parameters: Follow a similar validation strategy as for the HPLC-UV method, using a lower concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful, non-destructive technique that provides absolute quantification without the need for an identical reference standard for the analyte.[4][5][6][7][8] It is particularly useful for the certification of reference materials.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the dried plant extract and a similar amount of an internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the concentration of this compound using the following equation: Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₛₐₘₚₗₑ) * Pᵢₛ Where:

      • Cₓ = Concentration of this compound

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

      • ₓ = Analyte (this compound)

      • ᵢₛ = Internal Standard

      • ₛₐₘₚₗₑ = Sample

  • Validation Parameters:

    • Precision and Accuracy: Determined by repeated measurements of a sample with a known concentration of this compound.

    • Selectivity: Ensured by the selection of non-overlapping signals for integration.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_validation Cross-Validation start Plant Material (Petasites japonicus) extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration / Centrifugation extraction->filtration qnmr_prep Dissolution with Internal Standard extraction->qnmr_prep hplc_injection HPLC Injection filtration->hplc_injection gcms_prep Solvent Exchange (Hexane) filtration->gcms_prep hplc_separation C18 Separation hplc_injection->hplc_separation hplc_detection UV Detection (245 nm) hplc_separation->hplc_detection hplc_quant Quantification vs. Standard hplc_detection->hplc_quant comparison Comparison of Quantitative Results hplc_quant->comparison gcms_injection GC Injection gcms_prep->gcms_injection gcms_separation Capillary Column Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_quant Quantification vs. Standard gcms_detection->gcms_quant gcms_quant->comparison qnmr_acquisition 1H-NMR Data Acquisition qnmr_prep->qnmr_acquisition qnmr_processing Data Processing & Integration qnmr_acquisition->qnmr_processing qnmr_quant Absolute Quantification qnmr_processing->qnmr_quant qnmr_quant->comparison

Caption: Workflow for the cross-validation of HPLC-UV, GC-MS, and qNMR methods.

References

Evaluating the Specificity of Fukinone's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fukinone's biological target specificity. This compound, a sesquiterpenoid found in plants of the Petasites genus, has garnered interest for its potential therapeutic properties. However, a comprehensive evaluation of its specific molecular targets and off-target effects is crucial for its development as a therapeutic agent. This document summarizes the current, limited understanding of this compound's bioactivity, compares it with its structural isomer Petasitolone where data is available, and outlines the experimental protocols necessary to elucidate its precise mechanisms of action.

Comparative Bioactivity Data

Quantitative data on the biological activity of this compound is sparse in the current scientific literature. The following tables are presented to highlight the existing data and underscore the areas where further research is critically needed.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
This compound Nitric Oxide (NO) InhibitionRAW 264.7 macrophagesData not available
PetasitoloneNitric Oxide (NO) InhibitionRAW 264.7 macrophages9.61 ± 1.36[1]

Table 2: Comparative Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound VariousData not available
Petasites hybridus extract (containing petasins)MDA-MB-231 (Breast Cancer)520.8 µg/mL (extract concentration)[2]

Table 3: this compound Activity on Potential Targets

Target/PathwayAssay TypeResult (IC50/K_i_/EC50)Reference
MAPK Pathway e.g., Western Blot for p-ERK, p-JNKData not available
NF-κB Pathway e.g., Luciferase Reporter AssayData not available
JAK2/STAT3 Pathway e.g., Kinase Inhibition AssayData not available
GABA_A Receptor e.g., Radioligand Binding AssayData not available

Hypothesized Signaling Pathways

Based on preliminary studies of related compounds and extracts, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cell proliferation.[1] Further research is required to confirm these interactions.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAP3K MAP3K Receptor->MAP3K IKK IKK Receptor->IKK JAK2 JAK2 Receptor->JAK2 This compound This compound This compound->MAP3K ? This compound->IKK ? This compound->JAK2 ? MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Transcription_Factors AP-1, NF-κB, STAT3 MAPK->Transcription_Factors IκB IκB IKK->IκB NF_kB NF-κB IκB->NF_kB NF_kB->Transcription_Factors STAT3 STAT3 JAK2->STAT3 STAT3->Transcription_Factors Gene_Expression Inflammatory & Proliferative Genes Transcription_Factors->Gene_Expression

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Experimental Workflows and Protocols

To rigorously evaluate the biological targets and specificity of this compound, a series of well-defined experimental workflows are necessary.

G cluster_workflow General Workflow for Target Specificity Evaluation Start Start In_vitro_Screening In vitro Bioactivity Screening (e.g., NO Inhibition, Cytotoxicity) Start->In_vitro_Screening Target_Identification Target Identification (e.g., Affinity Chromatography, Yeast-two-hybrid) In_vitro_Screening->Target_Identification Target_Validation Target Validation (e.g., Kinase/Receptor Binding Assays) Target_Identification->Target_Validation Off_Target_Screening Off-Target Profiling (e.g., Kinase/Receptor Panels) Target_Validation->Off_Target_Screening Cellular_Assays Cell-based Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Validation->Cellular_Assays In_vivo_Studies In vivo Model Validation Off_Target_Screening->In_vivo_Studies Cellular_Assays->In_vivo_Studies End End In_vivo_Studies->End

Caption: Experimental workflow for evaluating this compound's target specificity.

Key Experimental Protocols

1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is a standard method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation.

  • Stimulation: Cells are stimulated with 1 µg/mL of LPS to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. Absorbance is measured at 540 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

2. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HeLa, A549) are cultured in their respective recommended media.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well).

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized with DMSO.

  • Absorbance Measurement: Absorbance is read at 570 nm.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.[1]

3. Kinase Inhibition Assay

To determine if this compound directly inhibits specific kinases, in vitro kinase assays are essential. These can be performed using various platforms (e.g., radiometric, fluorescence-based).

  • Reagents: Recombinant active kinase, substrate peptide, ATP, and this compound.

  • Procedure: The kinase, substrate, and this compound are incubated together. The reaction is initiated by adding ATP.

  • Detection: The amount of phosphorylated substrate is quantified.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity is determined.

4. Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Materials: Cell membranes expressing the target receptor (e.g., GABA_A receptor), a radiolabeled ligand that binds to the receptor, and this compound.

  • Procedure: The membranes are incubated with the radioligand in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Ki Calculation: The Ki value is calculated from the IC50 value of the competition curve using the Cheng-Prusoff equation.[3]

5. NF-κB Luciferase Reporter Assay

This cell-based assay measures the activity of the NF-κB transcription factor.

  • Cell Line: A cell line stably or transiently transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.

  • Treatment: Cells are pre-treated with this compound and then stimulated with an NF-κB activator (e.g., TNF-α, LPS).

  • Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Analysis: The inhibition of stimulus-induced luciferase activity by this compound is quantified.[4][5]

6. Western Blot Analysis for MAPK Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.

  • Cell Treatment: Cells are treated with this compound for various times and concentrations, with or without a stimulus (e.g., EGF, UV radiation).

  • Protein Extraction: Whole-cell lysates are prepared.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total proteins as loading controls.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.[6]

Conclusion and Future Directions

To advance the understanding of this compound's pharmacology, the following research is imperative:

  • Comprehensive in vitro screening: Determination of IC50 values of purified this compound in a broad panel of cancer cell lines and in various anti-inflammatory assays.

  • Target identification and validation: Utilization of unbiased approaches to identify direct binding partners of this compound, followed by validation through binding affinity (Ki) and functional assays.

  • Off-target profiling: Screening this compound against a large panel of kinases, GPCRs, ion channels, and other common off-targets to assess its selectivity.

  • Mechanistic studies: Detailed investigation of the effects of this compound on the MAPK, NF-κB, and JAK/STAT signaling pathways in relevant cell models using techniques such as Western blotting, reporter assays, and gene expression analysis.

By systematically addressing these knowledge gaps, the scientific community can build a comprehensive profile of this compound's biological targets, paving the way for its potential development as a specific and effective therapeutic agent.

References

Head-to-Head Comparison: Fukinone and Bakkenolide A in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel therapeutic agents, sesquiterpenoids have emerged as a promising class of compounds with diverse biological activities. Among these, Fukinone and bakkenolide (B600228) A, both C15 terpenoids, have garnered attention for their potential roles in modulating inflammatory and immune responses. This guide provides a comprehensive head-to-head comparison of their reported biological activities, mechanisms of action, and the available experimental data to assist researchers, scientists, and drug development professionals in their investigations.

Executive Summary

While both this compound and bakkenolide A are sesquiterpenoid lactones, the current body of scientific literature reveals a significant disparity in the depth of their pharmacological characterization. This compound has been qualitatively reported to inhibit mast cell degranulation, a key event in allergic and inflammatory responses. In contrast, bakkenolide A has been described as having weak activity in certain immunological assays, particularly when compared to other members of the bakkenolide family, such as bakkenolide B and G, which have demonstrated potent anti-inflammatory and anti-allergic effects with defined mechanisms of action.

A direct comparative study with quantitative data for both this compound and bakkenolide A is conspicuously absent from the published literature. This guide, therefore, synthesizes the available data for each compound individually and provides context by including data from more extensively studied bakkenolides to infer potential, yet unconfirmed, properties of bakkenolide A.

Quantitative Data Summary

Due to the limited research directly comparing this compound and bakkenolide A, a comprehensive table of head-to-head quantitative data cannot be constructed. The following table summarizes the available quantitative and qualitative data for each compound and related bakkenolides to offer a comparative perspective.

Biological Target/ActivityThis compoundBakkenolide ABakkenolide BBakkenolide G
Mast Cell Degranulation Inhibits IgE-dependent degranulation (Qualitative)No data availableConcentration-dependently inhibited antigen-induced degranulation in RBL-2H3 cells[1]No data available
Interleukin-2 (B1167480) (IL-2) Production No data availableWeak inhibitory activity in Jurkat cells[2][3]Inhibited IL-2 production at gene and protein levels in Jurkat cells[2][3]No data available
Platelet-Activating Factor (PAF) Receptor Binding No data availableNo data availableNo data availableIC50: 2.5 ± 0.4 µM[4]
PAF-induced Platelet Aggregation No data availableNo data availableNo data availableIC50: 5.6 ± 0.9 µM[4]
NF-κB Signaling No data availableNo data availableInhibited LPS-induced pro-inflammatory cytokines via AMPK/Nrf2 induction, which can modulate NF-κB[5]No data available
Calcineurin Pathway No data availableWeak inhibitory activity in a yeast-based assay[2][3]Inhibits the calcineurin pathway in a yeast-based assay[2][3]No data available

Mechanism of Action and Signaling Pathways

This compound

The precise molecular mechanism underlying this compound's biological activity remains largely uncharacterized. Its reported ability to inhibit IgE-dependent mast cell degranulation suggests an interference with the signaling cascade initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the surface of mast cells. This pathway is central to the release of histamine (B1213489) and other pro-inflammatory mediators.

Fukinone_Pathway cluster_mast_cell Mast Cell Antigen Antigen IgE IgE FceRI FcεRI Receptor IgE->FceRI Cross-linking Signaling_Cascade Signaling Cascade FceRI->Signaling_Cascade Degranulation Degranulation (Histamine Release) Signaling_Cascade->Degranulation This compound This compound This compound->Signaling_Cascade Inhibits (Proposed) Bakkenolide_Pathway cluster_cell Immune/Endothelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_Activation->Pro_inflammatory_Cytokines Bakkenolide_B Bakkenolide B AMPK AMPK Bakkenolide_B->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates Nrf2->NF_kB_Activation Inhibits

References

Unveiling the Anti-Inflammatory Potential of Petasites japonicus Compounds on iNOS and COX-2

Author: BenchChem Technical Support Team. Date: December 2025

While direct evidence for the inhibitory effects of Fukinone on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) remains elusive in current scientific literature, other bioactive compounds isolated from its source, the butterbur plant (Petasites japonicus), have demonstrated significant anti-inflammatory properties through the modulation of these key enzymes. This guide provides a comparative analysis of the inhibitory activities of these compounds, namely petasitesin A and cimicifugic acid D, alongside established inhibitors, offering valuable insights for researchers and drug development professionals.

This comprehensive guide delves into the experimental data, detailed protocols, and underlying signaling pathways, providing a clear comparison of the inhibitory effects of various compounds on iNOS and COX-2, two crucial mediators of inflammation.

Comparative Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory effects of various compounds on iNOS and COX-2. It is important to note that while petasitesin A and cimicifugic acid D have been shown to inhibit the expression and/or activity of these enzymes, specific IC50 values for direct enzyme inhibition are not consistently reported in the available literature. Their primary mechanism appears to be the suppression of iNOS and COX-2 expression.

Table 1: Comparison of Inhibitory Activity on iNOS

CompoundIC50 (µM)Cell Line/Enzyme SourceNotes
Petasitesin A -RAW 264.7 MacrophagesInhibits LPS-induced NO production and iNOS expression.
Cimicifugic Acid D -RAW 264.7 MacrophagesInhibits LPS-induced NO production.
L-NIL (L-N6-(1-iminoethyl)lysine) 3.3Mouse inducible NOS (miNOS)A selective iNOS inhibitor.[1][2][3][4][5]
Aminoguanidine 2.1Mouse iNOSA representative iNOS inhibitor.[6]

Table 2: Comparison of Inhibitory Activity on COX-2

CompoundIC50 (µM)Cell Line/Enzyme SourceNotes
Petasitesin A -RAW 264.7 MacrophagesInhibits LPS-induced PGE2 production and COX-2 expression.
Cimicifugic Acid D -RAW 264.7 MacrophagesInhibits LPS-induced PGE2 production.
Celecoxib 0.04Sf9 cellsA highly selective COX-2 inhibitor.[7]
NS-398 --A selective COX-2 inhibitor, often used as a positive control.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the inhibitory effects on iNOS and COX-2.

iNOS Inhibition Assay (Cell-Based)

This protocol is designed to measure the inhibition of nitric oxide (NO) production, an indicator of iNOS activity, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (e.g., Petasitesin A, L-NIL)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Induce iNOS expression by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NO production.

COX-2 Inhibition Assay (Cell-Based)

This protocol measures the inhibition of prostaglandin (B15479496) E2 (PGE2) production, a key product of the COX-2 enzyme, in LPS-stimulated cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • Test compounds (e.g., Petasitesin A, Celecoxib)

  • PGE2 ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement:

    • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a PGE2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2 and a substrate for color development.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the PGE2 concentration in the samples based on the standard curve provided with the ELISA kit.

    • Determine the percentage of inhibition of PGE2 production for each compound concentration compared to the LPS-only control.

    • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of PGE2 production.

Signaling Pathways and Mechanisms of Action

The expression of both iNOS and COX-2 is tightly regulated by complex signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inflammatory stimuli, such as LPS, activate these pathways, leading to the transcription of iNOS and COX-2 genes.

The inhibitory effects of compounds like petasitesin A are often attributed to their ability to interfere with these signaling cascades, thereby downregulating the expression of the pro-inflammatory enzymes.

G Simplified Signaling Pathway for iNOS and COX-2 Expression cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus iNOS_mRNA iNOS mRNA NFκB->iNOS_mRNA Transcription COX2_mRNA COX-2 mRNA NFκB->COX2_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO PGE2 Prostaglandin E2 (PGE2) COX2_Protein->PGE2 PetasitesinA Petasitesin A PetasitesinA->IKK Inhibits PetasitesinA->MAPK Inhibits

Caption: Simplified overview of the NF-κB and MAPK signaling pathways leading to iNOS and COX-2 expression and their potential inhibition by Petasitesin A.

G Experimental Workflow for iNOS/COX-2 Inhibition Assay start Start seed_cells Seed RAW 264.7 Cells in 96-well plates start->seed_cells pretreat Pre-treat with Test Compounds seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Griess Assay (for NO/iNOS) collect_supernatant->griess_assay elisa_assay PGE2 ELISA (for PGE2/COX-2) collect_supernatant->elisa_assay measure_absorbance Measure Absorbance griess_assay->measure_absorbance elisa_assay->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: A streamlined workflow for determining the inhibitory effects of compounds on iNOS and COX-2 activity in a cell-based assay.

References

Replicating Published Findings on Fukinone's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fukinone's bioactivity with alternative compounds, focusing on its role in inhibiting the NF-κB signaling pathway and mast cell degranulation. The information presented is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound and comparable molecules on the NF-κB pathway and mast cell degranulation.

Table 1: Inhibition of NF-κB Signaling Pathway

CompoundAssay TypeCell LineStimulantIC50Reference
This compound NF-κB Reporter Gene Assay--Data not available in published literature-
ParthenolideNF-κB Reporter Gene AssayJurkatPMA + Ionomycin~5 µM[1]
HelenalinNF-κB Reporter Gene AssayJurkatPMA + Ionomycin~1 µM[1]
BAY 11-7082IκBα Phosphorylation InhibitionVariousTNF-α~10 µM[2]
JSH-23NF-κB Transcriptional ActivityRAW 264.7LPS7.1 µM[3]

IC50: The half maximal inhibitory concentration.

Table 2: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release)

CompoundCell LineStimulantIC50Reference
(+)-Fukinone RBL-2H3IgE/AntigenPresent, but specific IC50 not detailed in abstract [4]
OridoninRBL-2H3DNP-HSANot specified
QuercetinRBL-2H3IgE/AntigenNot specified
Triclosan (B1682465)RBL-2H3Ionophore/AntigenNot specified[5][6]

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these studies.

NF-κB Inhibition Assays

a) NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HeLa, or Jurkat T cells) in an appropriate growth medium.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment and Stimulation:

    • Plate the transfected cells in a multi-well plate.

    • Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined duration (e.g., 1-2 hours).

    • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA) in combination with ionomycin.

  • Luciferase Activity Measurement:

    • After a suitable incubation period, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition for each compound concentration compared to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

b) Western Blot for IκBα Phosphorylation and Degradation

This method assesses the effect of a compound on the upstream signaling events of NF-κB activation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., macrophages or other relevant cell types) and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 15-30 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands and quantify the band intensities.

  • Data Analysis:

    • Normalize the levels of p-IκBα to total IκBα to determine the extent of inhibition.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation. The Rat Basophilic Leukemia (RBL-2H3) cell line is a commonly used model for these studies.[5][6][7]

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in a suitable medium.

    • Sensitize the cells overnight with anti-DNP IgE.

  • Compound Treatment and Stimulation:

    • Wash the sensitized cells and resuspend them in a buffer.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound).

    • Induce degranulation by adding DNP-HSA (antigen).

  • Measurement of β-Hexosaminidase Activity:

    • After incubation, centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant (containing released β-hexosaminidase) and lyse the cell pellet (containing retained β-hexosaminidase).

    • Incubate both the supernatant and the cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Stop the reaction and measure the absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition.

    • Determine the inhibitory effect of the compound and calculate the IC50 value if applicable.

Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

NF_kB_Signaling_Pathway cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK Activation TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p p-IκBα IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Activation IkB_NFkB->IkB IkB_NFkB->NFkB

Caption: Canonical NF-κB signaling pathway.

Mast_Cell_Degranulation_Workflow cluster_culture Cell Culture & Sensitization cluster_treatment Treatment & Stimulation cluster_measurement Measurement cluster_analysis Data Analysis culture Culture RBL-2H3 cells sensitize Sensitize with anti-DNP IgE (overnight) culture->sensitize wash Wash cells sensitize->wash preincubate Pre-incubate with This compound / Alternatives wash->preincubate stimulate Stimulate with DNP-HSA (Antigen) preincubate->stimulate centrifuge Centrifuge stimulate->centrifuge collect Collect Supernatant & Lyse Cell Pellet centrifuge->collect assay β-Hexosaminidase Assay (Substrate Incubation) collect->assay read Measure Absorbance assay->read calculate Calculate % Release read->calculate determine Determine IC50 calculate->determine

Caption: Experimental workflow for mast cell degranulation assay.

References

Fukinone's Efficacy in Cancer Cell Lines: A Methodological Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable scarcity of publicly available data regarding the specific cytotoxic effects and mechanisms of action of fukinone across various cancer cell lines. A comparative analysis of this compound and its structural isomer, petasitolone, highlights this research gap, with tables for this compound's half-maximal inhibitory concentration (IC50) values against cancer cells remaining unpopulated.[1] This guide, therefore, serves as a comprehensive framework for researchers aiming to investigate the anti-cancer potential of this compound. It outlines the standard experimental protocols and data presentation formats that would be necessary to build a robust understanding of its efficacy.

Comparative Efficacy of this compound (Template for Future Data)

The following tables are presented as templates for the systematic collection and comparison of data on this compound's efficacy against various cancer cell lines.

Table 1: Comparative Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer Cell LineType of CancerIC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)Reference
Data Not Available

Table 2: Apoptotic Effects of this compound

Cell LineThis compound Conc. (µM)% Apoptotic Cells (Early + Late)MethodReference
Data Not Available

Table 3: Effect of this compound on Cell Cycle Progression

Cell LineThis compound Conc. (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
Data Not Available

Key Experimental Protocols

To generate the data for the tables above, the following standard experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.

  • Cell Culture : Cancer cell lines are cultured in their recommended media, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified incubator with 5% CO₂.[1]

  • Treatment : Cells are seeded in 96-well plates and, after allowing for adherence, are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Incubation : After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan (B1609692) Solubilization : The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Cells are treated with this compound at concentrations around the determined IC50 value.

  • Staining : After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.

  • Flow Cytometry : The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation : Cells are treated with this compound, harvested, and then fixed in cold ethanol.

  • Staining : The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.

  • Flow Cytometry : The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.[2][3][4][5]

Potential Signaling Pathways for Investigation

Based on studies of other natural compounds with anti-cancer properties, the following signaling pathways are pertinent areas of investigation for this compound's mechanism of action.

  • PI3K/AKT/mTOR Pathway : This is a crucial intracellular signaling pathway that regulates cell survival, proliferation, and metabolism. Its aberrant activation is common in many cancers.[6]

  • MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Ras-Raf-MEK-ERK cascade, is frequently dysregulated in cancer and controls cell proliferation, differentiation, and apoptosis.[6]

  • NF-κB Signaling Pathway : Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many tumors.[7]

  • Wnt/β-Catenin Signaling Pathway : This pathway is essential in development and, when dysregulated, can lead to the accumulation of β-catenin in the nucleus, promoting the transcription of oncogenes.[6][8]

Visualizing Experimental and Logical Frameworks

Below are diagrams representing a typical workflow for evaluating a compound like this compound and the general structures of key signaling pathways that would be investigated.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Cell Line Selection Cell Line Selection Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Line Selection->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Mechanism of Action Studies->Western Blot (Signaling Pathways)

Experimental Workflow for this compound Evaluation

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Fukinone_PI3K This compound (?) Fukinone_PI3K->PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Fukinone_MAPK This compound (?) Fukinone_MAPK->Ras IKK IKK IκBα Degradation IκBα Degradation IKK->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Inflammation & Survival Inflammation & Survival NF-κB Activation->Inflammation & Survival Fukinone_NFkB This compound (?) Fukinone_NFkB->IKK

Potential Signaling Pathways Modulated by this compound

References

Investigating Off-Target Effects of Fukinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential off-target effects of Fukinone, an eremophilane (B1244597) sesquiterpenoid of interest for its potential biological activities. Due to the limited publicly available data on the direct off-target profile of this compound, this document leverages data from the structurally related compound, Petasin, as a proxy. For comparative purposes, we contrast this profile with that of Sorafenib, a well-characterized multi-kinase inhibitor known to interact with various components of cellular signaling pathways.

This guide is intended to be a resource for researchers, providing not only a comparative analysis based on available data but also detailed experimental protocols to enable the direct investigation of this compound's off-target profile.

Executive Summary

This compound is a natural product with a chemical scaffold that suggests the potential for a range of biological activities. However, a comprehensive understanding of its selectivity and potential for off-target interactions is crucial for its development as a therapeutic agent. This guide explores the known off-target effects of a close analog, Petasin, and compares them to the established off-target profile of the multi-kinase inhibitor Sorafenib. This comparison highlights the importance of comprehensive profiling to ensure the safety and efficacy of investigational compounds.

Comparative Analysis of Off-Target Profiles

While direct, quantitative off-target data for this compound is not currently available, studies on the structurally similar sesquiterpenoid Petasin provide valuable insights into potential off-target interactions. Petasin has been identified as a potent inhibitor of mitochondrial complex I and has been shown to downregulate proteins associated with the receptor tyrosine kinase (RTK) signaling pathway.

For a robust comparison, we present the off-target profile of Sorafenib, a clinical multi-kinase inhibitor known to target several receptor tyrosine kinases.

Table 1: Comparative Off-Target Profile of Petasin (as a proxy for this compound) and Sorafenib

Target ClassPetasin (proxy for this compound)Sorafenib
Primary On-Target Effect Mitochondrial Complex I InhibitionMulti-kinase Inhibition (VEGFR, PDGFR, RAF kinases)
Key Off-Targets Receptor Tyrosine Kinase (RTK) pathway proteins (downregulation)Multiple kinases including c-Kit, FLT3, RET, and others
Quantitative Data (IC50/Kd) Data not available for specific kinasesSee Table 2 for detailed kinase inhibition data

Table 2: Selected Kinase Inhibition Profile of Sorafenib

The following table presents a selection of kinases inhibited by Sorafenib, demonstrating its multi-targeted nature. This data is derived from publicly available kinome scanning assays.

Kinase TargetIC50 (nM)
RAF16
BRAF22
VEGFR290
VEGFR320
PDGFRβ57
c-Kit68
FLT358
RET1.5
Note: IC50 values are approximate and can vary depending on the assay conditions.

Signaling Pathways Implicated in Off-Target Effects

The potential off-target effects of this compound, inferred from data on Petasin, suggest an impact on fundamental cellular processes, including energy metabolism and growth factor signaling.

Potential Off-Target Signaling Pathways This compound This compound (via Petasin) Mito Mitochondrial Complex I This compound->Mito Inhibition RTK Receptor Tyrosine Kinases (RTKs) This compound->RTK Downregulation of associated proteins ATP ATP Production Mito->ATP Decreased ROS Reactive Oxygen Species (ROS) Mito->ROS Increased Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) RTK->Downstream Proliferation Cell Proliferation & Survival ATP->Proliferation ROS->Proliferation Inhibition (at high levels) Downstream->Proliferation

Caption: Potential off-target signaling pathways of this compound, based on data from Petasin.

Experimental Protocols for Off-Target Profiling

To definitively characterize the off-target profile of this compound, a combination of unbiased screening and targeted validation assays is recommended.

Kinome-Wide Off-Target Screening (KINOMEscan™)

This method provides a quantitative measure of a compound's interaction with a large panel of kinases.

Objective: To identify and quantify the binding of this compound to a broad range of human kinases.

Methodology:

  • Compound Preparation: this compound is dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay is based on a competitive binding displacement principle. A DNA-tagged kinase is mixed with an immobilized ligand that binds to the active site of the kinase.

  • Competition: this compound is added to the mixture at a defined concentration (e.g., 1 µM or in a dose-response format). If this compound binds to the kinase, it will displace the immobilized ligand.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified by qPCR. A lower amount of bound kinase indicates a stronger interaction with this compound.

  • Data Analysis: The results are typically expressed as a percentage of control (DMSO) or as a dissociation constant (Kd) for each kinase interaction.

KINOMEscan Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification Kinase DNA-tagged Kinase Mix Mix Components Kinase->Mix Ligand Immobilized Ligand Ligand->Mix This compound This compound This compound->Mix qPCR qPCR Mix->qPCR Quantify bound kinase Data Data Analysis (% Inhibition or Kd) qPCR->Data

Caption: A simplified workflow for KINOMEscan off-target profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular context.

Objective: To confirm the direct binding of this compound to potential off-targets within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO).

  • Heating: Heat the treated cells across a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Generate a "melting curve" by plotting the soluble protein fraction against temperature. A shift in the melting curve in the presence of this compound indicates direct target engagement.

CETSA Workflow Cells Cultured Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heat Heat to Varying Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble Soluble Fraction Centrifuge->Soluble Analysis Protein Quantification (Western Blot / MS) Soluble->Analysis Curve Generate Melting Curve Analysis->Curve

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Proteome-Wide Thermal Shift Assay (TSP/TPP)

This unbiased approach identifies all proteins whose thermal stability is altered by compound treatment.

Objective: To obtain a global view of this compound's off-targets in a cellular proteome.

Methodology:

  • Cell or Lysate Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Thermal Profiling: Heat the samples to a range of temperatures.

  • Protein Extraction and Digestion: Extract the soluble proteins and digest them into peptides.

  • Multiplexed Quantitative Mass Spectrometry: Label the peptides from each temperature point with isobaric tags (e.g., TMT) and analyze by LC-MS/MS.

  • Data Analysis: For each identified protein, generate a melting curve. Proteins that show a significant shift in their melting temperature in the presence of this compound are considered potential off-targets.

Conclusion and Future Directions

While the current understanding of this compound's off-target profile is limited, the analysis of its structural analog, Petasin, suggests potential interactions with mitochondrial complex I and components of the RTK signaling pathway. To move forward with the development of this compound as a potential therapeutic agent, it is imperative to conduct comprehensive off-target profiling using the experimental approaches detailed in this guide. The resulting data will be critical for a thorough assessment of its selectivity, safety, and mechanism of action. A direct comparison of this compound's off-target profile with that of established drugs like Sorafenib will provide a valuable benchmark for its therapeutic potential.

No Evidence of Synergistic Anticancer Effects of Fukinone in Published Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of evidence to support the synergistic effects of fukinone with known anticancer drugs. Despite a thorough search of established research databases, no studies detailing the combined therapeutic potential of this compound and conventional chemotherapeutic agents were identified. Consequently, a comparison guide with supporting experimental data on this topic cannot be provided at this time.

This compound is a naturally occurring sesquiterpenoid, a class of organic compounds found in various plants. Its chemical formula is C₁₅H₂₄O, and it has been isolated from plant species such as those belonging to the Ligularia genus. While natural products are a significant source of new therapeutic agents, including anticancer drugs, not all identified compounds have been evaluated for their medicinal properties.

The current body of scientific research has not yet explored the potential of this compound as an anticancer agent, either as a standalone treatment or in combination with other drugs. Therefore, crucial data regarding its efficacy, such as IC50 values (the concentration of a drug that inhibits a biological process by 50%), combination index (CI) values for synergy, and detailed experimental protocols, are not available. Furthermore, there is no information on the potential signaling pathways that this compound might modulate in cancer cells.

For researchers, scientists, and drug development professionals interested in the synergistic effects of natural compounds with anticancer drugs, the focus of current research lies with other molecules. Numerous studies have investigated and continue to explore the synergistic potential of various phytochemicals, such as flavonoids, alkaloids, and other terpenoids, in enhancing the efficacy of chemotherapy and overcoming drug resistance.

Until dedicated research is conducted to assess the bioactivity of this compound and its potential for synergistic interactions with anticancer therapies, its role in oncology remains unknown. Future studies would need to first establish the cytotoxic effects of this compound on various cancer cell lines before proceeding to investigate its combinatorial effects with existing anticancer drugs.

A Comparative Guide to the Bioactivities of Eremophilane-Type Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Eremophilane-type sesquiterpenoids are a class of natural compounds characterized by a bicyclic carbon skeleton.[1] Widely distributed in fungi and plants from the Asteraceae family, these compounds exhibit a diverse range of biological activities owing to their unique structural features.[2][3][4] This guide provides a comparative overview of their key bioactivities, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Comparative Bioactivity Data

The following tables summarize the quantitative data for the anti-inflammatory, antibacterial, and cytotoxic activities of various eremophilane-type sesquiterpenoids.

Table 1: Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

CompoundSource OrganismAssayIC₅₀ (µM)Reference
Septoreremophilane ESeptoria rudbeckiaeNO Inhibition (LPS-induced BV-2 cells)6.0 ± 0.2[5]
Septoreremophilane DSeptoria rudbeckiaeNO Inhibition (LPS-induced BV-2 cells)8.5 ± 0.1[5]
Compound 6 Septoria rudbeckiaeNO Inhibition (LPS-induced BV-2 cells)12.0 ± 0.32[6][7]
Dendryphiellin DSeptoria rudbeckiaeNO Inhibition (LPS-induced BV-2 cells)11.9 ± 1.0[5]
Table 2: Antibacterial Activity

Antibacterial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

CompoundSource OrganismTarget BacteriaMIC (µM)Reference
Compound 4 Septoria rudbeckiaePseudomonas syringae pv. actinidae6.25[6][7]
Compound 20 Septoria rudbeckiaeBacillus cereus6.25[6][7]
Compound 11 Rhizopycnis vagumXanthomonas vesicatoria32-128 µg/mL
Compound 16 Rhizopycnis vagumXanthomonas vesicatoria32-128 µg/mL
Table 3: Cytotoxic Activity

The cytotoxic effects of eremophilane-type sesquiterpenoids against various cancer cell lines are presented below, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

CompoundSource OrganismCancer Cell LineIC₅₀ (µM)Reference
Copteremophilane H (8 )Penicillium copticolaA549 (Human lung carcinoma)3.23[1]
Known Compound 3 Penicillium citreonigrumMDA-MB-231 (Triple-negative breast cancer)5.42 ± 0.167[8]
Rhizoperemophilane N (14 )Rhizopycnis vagumNCI-H1650, BGC823Selective
Citreopenin (1 )Penicillium citreonigrumKB-VIN11.0 ± 0.156[8]

Key Experimental Protocols

Detailed methodologies for the key bioassays are provided to ensure reproducibility and aid in the design of future experiments.

Anti-inflammatory: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated cells.

  • Cell Culture: Murine microglial cells (BV-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates at a density of approximately 2.5 x 10⁵ cells/well and allowed to adhere overnight.[5]

  • Treatment: The cultured cells are pre-treated with various concentrations of the test eremophilane (B1244597) sesquiterpenoids for 1 hour.

  • Stimulation: Following pre-treatment, neuroinflammation is induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS).[5]

  • Quantification of Nitrite (B80452): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing an equal volume of the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-treated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antibacterial: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (typically ~5×10⁵ CFU/mL) is prepared from an overnight culture of the target bacterium in a suitable broth, such as Mueller-Hinton Broth (MHB).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[5] Control wells (no compound and no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[5]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1,000 to 100,000 cells/well) and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration 0.5 mg/mL), and the plate is incubated for 2-4 hours.[4] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent reagent) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.[4]

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key processes and pathways related to the bioactivity assessment of eremophilane-type sesquiterpenoids.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Dose-Response & Analysis a Natural Source (Plant/Fungus) b Extraction & Isolation of Eremophilane Sesquiterpenoids a->b c Primary Assays (e.g., Anti-inflammatory, Antibacterial, Cytotoxic) b->c d Identification of 'Hit' Compounds c->d e Quantitative Assays (e.g., IC50, MIC Determination) d->e f Data Analysis & SAR Studies e->f g Lead Compound Identification f->g h Preclinical Studies g->h Further Development

General workflow for bioactivity screening of natural products.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathways (JNK, p38, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene Expression MAPK->iNOS NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Neuroinflammation NO->Inflammation Eremophilane Eremophilane Sesquiterpenoid Eremophilane->MAPK Inhibition Eremophilane->NFkB Inhibition

LPS-induced NO production pathway and inhibition points.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound 1. Prepare serial dilutions of test compound in 96-well plate inoculate 3. Inoculate all wells (except negative control) with bacteria prep_compound->inoculate prep_inoculum 2. Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate 4. Incubate plate at 37°C for 18-24 hours inoculate->incubate observe 5. Visually inspect wells for turbidity (growth) incubate->observe determine_mic 6. Identify lowest concentration with no visible growth observe->determine_mic result Result: MIC Value determine_mic->result

Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Safety Operating Guide

Navigating the Disposal of Fukinone: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

Before handling Fukinone for disposal, it is crucial to consult the Safety Data Sheet (SDS) for specific hazard information. In the absence of a specific SDS, a thorough risk assessment should be conducted based on its chemical properties. This compound is a sesquiterpenoid ketone; similar compounds may present risks such as flammability, and unknown toxicological properties. Therefore, it should be handled with care, assuming it may be hazardous.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[1]

    • Segregate this compound waste from other waste streams to prevent accidental chemical reactions.[2] Incompatible materials, such as strong acids and bases, should be stored separately.[3]

  • Containerization and Labeling:

    • Use a dedicated, chemically compatible, and leak-proof container for this compound waste.[2][3] The container should be in good condition with a secure screw-top cap.[3]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[4][5] The label should also include the date when the first waste was added to the container.[6]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4][5]

    • The SAA must be inspected weekly for any signs of leakage.[3]

  • Arrange for Licensed Disposal:

    • Once the waste container is full or has been in the SAA for a specified period (check institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4][7]

    • Never dispose of this compound down the drain or in the regular trash.[1][5]

Quantitative Waste Accumulation Limits

Laboratories must adhere to specific limits for the accumulation of hazardous waste in Satellite Accumulation Areas. The following table summarizes typical quantitative limits.

Waste CategoryMaximum Volume/Weight in SAATime Limit for Removal Once Full
General Hazardous Waste55 gallonsWithin 3 calendar days
Acutely Toxic Waste (P-listed)1 quart (liquid) or 1 kg (solid)Within 3 calendar days

Note: While this compound is not explicitly P-listed, it is prudent to handle it with a high degree of caution. Consult your institution's EHS for specific guidance on accumulation limits.[4][5]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, control the source of the spill and contain the material using appropriate absorbent pads or granules.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.[1]

  • Decontaminate: Decontaminate the affected area according to your laboratory's standard operating procedures.

  • Report: Report the spill to your laboratory supervisor and EHS department.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

FukinoneDisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start This compound Waste Generated segregate Segregate this compound Waste start->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by Licensed Contractor contact_ehs->pickup dispose Final Disposal at Permitted Facility pickup->dispose

References

Essential Safety and Logistical Information for Handling Fukinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical guidance for handling Fukinone based on its chemical class and available data. No specific Safety Data Sheet (SDS) for this compound was located. Therefore, this information should be used as a starting point for a comprehensive risk assessment, and it is not a substitute for a formal SDS. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a cautious approach is necessary. The following personal protective equipment is recommended when handling this compound.

Body PartRecommended ProtectionSpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. Sesquiterpenoids have been associated with contact dermatitis.[2]
Body Laboratory coatA standard laboratory coat should be worn to protect against accidental splashes and contamination of personal clothing.
Eyes/Face Safety glasses with side shields or chemical safety gogglesEssential for protecting the eyes from dust particles or splashes of solutions containing this compound.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)To minimize the inhalation of any aerosols or fine powders.
Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used, especially when working with the solid form or creating solutions.

  • Personal Protective Equipment (PPE): Always wear the recommended PPE as outlined in the table above before beginning work.

  • Weighing: When weighing solid this compound, do so in a ventilated enclosure or a fume hood to avoid generating and inhaling dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Disposal Plan:

The disposal of this compound and any contaminated materials should be handled with care, treating it as potentially hazardous waste.

  • Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE (e.g., gloves), should be segregated from general laboratory waste.

  • Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste. The containers should be marked as "Hazardous Waste" and include the name "this compound."

  • Decontamination: Decontaminate any non-disposable equipment and work surfaces that have come into contact with this compound. A suitable solvent (such as ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water is recommended. All cleaning materials should be disposed of as hazardous waste.

  • Final Disposal: The final disposal of this compound waste must be conducted through your institution's licensed hazardous waste disposal program. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal. Do not pour this compound solutions down the drain.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department immediately.

Visual Guidance

This compound Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting, from preparation to final disposal.

Fukinone_Handling_Workflow prep Review Safety Info & Prepare Work Area ppe Don Appropriate PPE prep->ppe weigh Weigh this compound in Ventilated Enclosure ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Work Surfaces & Equipment dissolve->decontaminate segregate Segregate Contaminated Waste decontaminate->segregate dispose Store in Labeled Hazardous Waste Container segregate->dispose ehs Contact EHS for Waste Pickup dispose->ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fukinone
Reactant of Route 2
Fukinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.